molecular formula C25H29NO4 B1302557 Fmoc-homocyclohexyl-D-alanine CAS No. 269078-72-0

Fmoc-homocyclohexyl-D-alanine

Cat. No.: B1302557
CAS No.: 269078-72-0
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-homocyclohexyl-D-alanine is a useful research compound. Its molecular formula is C25H29NO4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373268
Record name Fmoc-homocyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-72-0
Record name Fmoc-homocyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-homocyclohexyl-D-alanine: A Technical Overview for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-homocyclohexyl-D-alanine is a synthetic amino acid derivative that serves as a crucial building block in the development of novel peptide-based therapeutics. Its unique structural features, particularly the homocyclohexyl side chain, impart desirable properties to synthetic peptides, including enhanced stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, applications, and relevant experimental methodologies associated with this compound.

Core Properties and Specifications

This compound is a non-proteinogenic amino acid characterized by an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a homocyclohexyl side chain. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS). The bulky and hydrophobic homocyclohexyl group contributes to increased metabolic stability and can enhance interactions with biological targets.

Physicochemical Data

Quantitative data for this compound is primarily available from chemical suppliers. It is important to note that some data is more readily available for the corresponding L-isomer, which is provided here for comparison. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₉NO₄[2]
Molecular Weight 407.50 g/mol [2]
Appearance White powderChem-Impex
Optical Rotation ([α]D²⁰) +7.5 ± 2º (c=1 in DMF)[3]
Storage Conditions 0-8°CChem-Impex

Table 2: Comparative Physicochemical Properties of Fmoc-homocyclohexyl-L-alanine

PropertyValueSource
Molecular Formula C₂₅H₂₉NO₄[4]
Molecular Weight 407.5 g/mol [4]
Density 1.2 ± 0.1 g/cm³[4]
Boiling Point 618.1°C at 760 mmHg[4]
Flash Point 327.6 ± 26.8 °C[4]
Refractive Index 1.583[4]
Optical Rotation ([α]D²⁰) -8 ± 1º (c=1 in DMF)[5]

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis.[3] Its incorporation into peptide sequences is a strategic choice to enhance the therapeutic potential of the resulting peptide.

  • Peptide Synthesis: The Fmoc protecting group allows for its seamless integration into standard SPPS workflows. The bulky side chain can improve the stability and bioavailability of peptides.[3]

  • Drug Development: The unique structure is beneficial in designing novel pharmaceuticals. The enhanced hydrophobic properties can lead to improved pharmacokinetics of peptide drugs.[3]

  • Neuroscience Research: This amino acid is utilized in studies involving neuropeptides, aiding in the understanding of their roles in neurological functions and disorders.[3]

  • Materials Science: The properties of this compound make it suitable for creating advanced materials like hydrogels, which have applications in drug delivery and tissue engineering.[3]

The introduction of a D-amino acid, such as this compound, into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. Proteases, which are highly stereospecific, are generally unable to cleave peptide bonds involving D-amino acids. This increased resistance to proteolysis prolongs the half-life of the peptide therapeutic in vivo. Furthermore, the hydrophobic nature of the homocyclohexyl side chain can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target receptors.

G cluster_properties Properties of this compound cluster_enhancements Enhanced Peptide Properties cluster_outcomes Therapeutic Outcomes prop1 D-Amino Acid Stereochemistry enh1 Increased Proteolytic Stability prop1->enh1 Resists Protease Cleavage prop2 Hydrophobic Homocyclohexyl Side Chain enh2 Improved Pharmacokinetics prop2->enh2 Increases Hydrophobicity enh3 Enhanced Receptor Binding prop2->enh3 Facilitates Hydrophobic Interactions out1 Longer In Vivo Half-Life enh1->out1 out2 Improved Bioavailability enh2->out2 out3 Potentially Higher Potency enh3->out3

Caption: Logical workflow illustrating how the properties of this compound contribute to enhanced therapeutic peptide characteristics.

Experimental Protocols

Protocol: Incorporation of this compound in SPPS

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.

2. N-terminal Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature and drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HOBt/DIC) in DMF.

  • Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test, which should be negative). If the test is positive, the coupling step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

G start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple this compound (Amino Acid, Coupling Reagent, Base in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 loop_cond More Residues? wash2->loop_cond loop_cond->deprotect Yes final_deprotect Final Fmoc Deprotection loop_cond->final_deprotect No cleave 4. Cleavage from Resin (e.g., 95% TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitate Peptide (Cold Diethyl Ether) cleave->precipitate purify 6. Purify Peptide (RP-HPLC) precipitate->purify end Purified Peptide purify->end

Caption: A generalized experimental workflow for the incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a valuable reagent for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its ability to confer hydrophobicity and proteolytic resistance makes it a strategic component in the design of peptides with improved pharmacokinetic profiles. While detailed analytical and synthesis data for the compound itself are not widely published, its application in the well-established methodology of Fmoc-SPPS is straightforward and effective. The protocols and information provided herein serve as a foundational guide for the successful utilization of this compound in research and development.

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-homocyclohexyl-D-alanine, also known as Fmoc-D-HomoCha-OH, is a non-proteinogenic amino acid derivative that plays a significant role in modern peptide chemistry and drug discovery.[1] Its unique structure, featuring a bulky and hydrophobic homocyclohexyl side chain, imparts desirable properties to peptides, such as increased metabolic stability and enhanced binding affinity to target receptors. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.[1] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound.

Physicochemical Properties

This compound is typically a white to off-white powder with a high degree of purity, often exceeding 98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 269078-72-0[1]
Molecular Formula C25H29NO4[1]
Molecular Weight 407.52 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98%[1]
Optical Rotation [α]D20 = +7.5 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the α-amino group of D-homocyclohexylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A common and efficient method for this transformation is the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions. This procedure is a standard method for the introduction of the Fmoc protecting group and generally proceeds with high yield.[2]

Synthesis Workflow

Synthesis_Workflow Start D-homocyclohexylalanine Reaction Fmoc Protection Reaction Start->Reaction Reagent Fmoc-OSu or Fmoc-Cl (in Dioxane or Acetone) Reagent->Reaction Base Aqueous NaHCO3 or Na2CO3 Base->Reaction Workup Aqueous Workup and Acidification Reaction->Workup Isolation Filtration and Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fmoc Protection of D-homocyclohexylalanine

This protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino acids.[3]

Materials:

  • D-homocyclohexylalanine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetone

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve D-homocyclohexylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield the crude this compound.

Characterization Data

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm) and the homocyclohexylalanine moiety.
¹³C NMR (100 MHz, CDCl₃)Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule.
Mass Spectrometry (ESI-MS) m/z corresponding to [M+H]⁺ and [M+Na]⁺.
HPLC A single major peak indicating high purity (≥ 98%).
FT-IR Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds.
Representative Spectroscopic Data

The following are representative ¹H and ¹³C NMR data based on the structure of this compound and data for similar compounds.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.77d, J=7.5 Hz2HAr-H (Fmoc)
7.59d, J=7.4 Hz2HAr-H (Fmoc)
7.40t, J=7.4 Hz2HAr-H (Fmoc)
7.31t, J=7.4 Hz2HAr-H (Fmoc)
5.25d, J=8.0 Hz1HNH
4.45 - 4.35m2HCH₂ (Fmoc)
4.23t, J=7.0 Hz1HCH (Fmoc)
4.60 - 4.50m1Hα-CH
1.80 - 0.80m15HHomocyclohexyl and β-CH₂

Mass Spectrometry (ESI-MS):

m/zAssignment
408.22[M+H]⁺
430.20[M+Na]⁺

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is outlined below.

SPPS Workflow for Amino Acid Coupling

SPPS_Workflow Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling Reaction Resin->Coupling Fmoc_AA This compound Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Coupling Base_Coupling Base (e.g., DIPEA) Base_Coupling->Coupling Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Deprotection_Reagent Deprotection Reagent (20% Piperidine in DMF) Deprotection_Reagent->Deprotection Wash2 Washing Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols for SPPS

Fmoc Deprotection:

  • Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Agitate the mixture for a specified period (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

Amino Acid Coupling:

  • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

  • Add the activated amino acid solution to the resin with the free N-terminus.

  • Agitate the mixture for a sufficient time to ensure complete coupling (typically 1-2 hours).

  • Wash the resin with DMF to remove unreacted reagents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced pharmacological properties. Its straightforward synthesis and compatibility with standard Fmoc-SPPS protocols make it an essential tool for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development. The detailed information provided in this guide serves as a comprehensive resource for the synthesis, characterization, and application of this important non-proteinogenic amino acid.

References

A Technical Guide to Fmoc-homocyclohexyl-D-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-homocyclohexyl-D-alanine, a key building block in solid-phase peptide synthesis (SPPS), and its application in the development of novel peptide-based therapeutics.

Core Properties of this compound

This compound is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the bulky and hydrophobic homocyclohexyl side chain can impart unique conformational constraints and metabolic stability to the resulting peptides. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its application in the iterative process of SPPS.

PropertyValue
CAS Number 269078-72-0
Molecular Formula C₂₅H₂₉NO₄
Molecular Weight 407.50 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial component in the Fmoc/tBu (tert-butyl) strategy of SPPS. This methodology allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups.

The incorporation of this compound can be particularly advantageous in drug design to:

  • Enhance Metabolic Stability: The non-natural homocyclohexyl side chain can increase resistance to enzymatic degradation.

  • Modulate Receptor Binding: The specific stereochemistry and steric bulk of the D-alanine and homocyclohexyl group can influence the peptide's interaction with its biological target.

  • Improve Pharmacokinetic Properties: The hydrophobicity of the side chain can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Experimental Protocols for Fmoc-based SPPS using this compound

The following are generalized yet detailed protocols for the key steps in incorporating this compound into a peptide sequence using manual or automated SPPS.

Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).

  • Resin Selection: For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable choices.[1]

  • Swelling: Place the desired amount of resin in a reaction vessel. Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[1][2] This ensures that the reactive sites within the resin beads are accessible. After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[1]

  • Thoroughly wash the resin with DMF (typically 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Coupling of this compound

This protocol describes the activation and coupling of the amino acid to the deprotected N-terminus of the peptide-resin.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (typically 2.9-4.5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (typically 6 equivalents) in DMF.[2][3]

  • Coupling Reaction: Add the freshly prepared activation solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the ninhydrin (Kaiser) test to detect any remaining free primary amines.

  • Washing: Once the coupling is complete (indicated by a negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage from the Resin and Final Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups.

  • Resin Preparation: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) (typically in a ratio of 82.5:5:5:5:2.5). For many sequences, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a fume hood. Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and then dry it. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Diagrams

As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Instead, its utility is realized through its incorporation into peptides that are designed to modulate such pathways. The following diagram illustrates the logical workflow of its use in SPPS.

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect If pre-loaded Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-hCha(D)-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

References

An In-depth Technical Guide to the Solubility of Fmoc-homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately obtaining high-purity peptides. This document compiles available solubility data, provides detailed experimental protocols for determining solubility, and discusses the key factors influencing the dissolution of this valuable compound.

Physicochemical Properties of this compound

This compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The bulky and hydrophobic cyclohexyl side chain, coupled with the large, nonpolar Fmoc group, dictates its solubility profile, favoring dissolution in polar aprotic organic solvents.

PropertyValue
Chemical Formula C₂₅H₂₉NO₄
Molecular Weight 407.50 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C

Solubility Data

Quantitative solubility data for this compound across a wide range of solvents is not extensively published in the public domain. Therefore, empirical determination in the specific solvent system intended for use is highly recommended. The following table summarizes the available qualitative and inferred solubility information.

SolventChemical FormulaMolarity (approx.)ConcentrationNotes
N,N-Dimethylformamide (DMF) C₃H₇NO~0.5 MClearly SolubleA standard and effective solvent for SPPS.[1][2]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOGoodInferredOften used as a stronger solvent than DMF for difficult couplings and hydrophobic sequences.[2]
Dimethyl Sulfoxide (DMSO) C₂H₆OSGoodInferredCan be used to create concentrated stock solutions, but its viscosity and reactivity should be considered.
Dichloromethane (DCM) CH₂Cl₂Moderate to LowInferredLess effective than DMF or NMP for dissolving Fmoc-amino acids.[2]
Tetrahydrofuran (THF) C₄H₈OModerateInferredCan be used, sometimes in mixtures, but generally less effective than DMF or NMP.
Water H₂OSparingly Soluble/InsolubleInferredThe hydrophobic nature of the Fmoc group and the cyclohexyl side chain significantly limits aqueous solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the quantitative determination of this compound solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: Polar aprotic solvents are generally the most effective at solvating Fmoc-protected amino acids.

  • Temperature: Solubility may increase with a moderate increase in temperature, but caution should be exercised to avoid degradation of the compound.

  • Purity of Solvents: The presence of impurities, such as water or amines in DMF, can affect solubility and the stability of the Fmoc group.

  • Aggregation: The bulky Fmoc group can lead to intermolecular interactions and aggregation, reducing solubility. Sonication can help to break up aggregates and aid dissolution.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess Fmoc-D-Cha-OH to solvent B Agitate at constant temperature (24h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw and dilute supernatant C->D E Filter sample (0.22 µm) D->E F Inject into HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_compound This compound Properties cluster_solvent Solvent Properties Fmoc Bulky, Nonpolar Fmoc Group Solubility Solubility Fmoc->Solubility influences SideChain Hydrophobic Cyclohexyl Side Chain SideChain->Solubility influences Polarity Solvent Polarity Polarity->Solubility influences Purity Solvent Purity Purity->Solubility influences

Caption: Factors influencing the solubility of this compound.

References

The Cyclohexyl Side Chain: A Linchpin in Amino Acid Properties and Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide and protein scaffolds has emerged as a powerful strategy in modern drug discovery and chemical biology. Among these, amino acids bearing a cyclohexyl side chain, most notably L-cyclohexylalanine (Cha), offer a unique combination of steric bulk, hydrophobicity, and conformational rigidity that can profoundly influence the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the role of the cyclohexyl side chain in amino acid properties, with a focus on its impact on peptide structure, stability, and function. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to strategically employ cyclohexyl-containing amino acids in their own investigations.

Physicochemical Properties of Cyclohexylalanine

The substitution of an aromatic phenyl group (as in phenylalanine) or a linear alkyl group (as in leucine) with a saturated cyclohexyl ring introduces distinct physicochemical characteristics. The cyclohexyl group is non-polar and significantly more hydrophobic than smaller aliphatic side chains like alanine. This increased hydrophobicity is a key driver of its effects on peptide and protein behavior.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of L-cyclohexylalanine, providing a comparative context with other relevant amino acids.

PropertyL-Cyclohexylalanine (Cha)L-Phenylalanine (Phe)L-Leucine (Leu)L-Alanine (Ala)Source
Molecular Formula C9H17NO2C9H11NO2C6H13NO2C3H7NO2[General Knowledge]
Molecular Weight ( g/mol ) 171.24165.19131.1789.09[General Knowledge]
Predicted pKa (Acidic) 2.252.202.362.34[General Knowledge]
Predicted pKa (Basic) 9.859.319.609.87[General Knowledge]
Predicted LogP 1.81.581.7-0.5[General Knowledge]
Hydrophobicity (Kyte-Doolittle Scale) Not widely reported2.83.81.8[General Knowledge]

Impact on Peptide and Protein Structure

The bulky and conformationally constrained nature of the cyclohexyl side chain exerts a significant influence on the local and global structure of peptides.

Conformational Restriction

Unlike the flexible alkyl chains of amino acids like leucine or the planar phenyl ring of phenylalanine, the cyclohexyl ring exists predominantly in a chair conformation. This inherent rigidity restricts the side-chain dihedral angles (χ1 and χ2), which in turn can constrain the backbone torsion angles (φ and ψ) of the peptide. This steric hindrance can be strategically employed to favor specific secondary structures, such as β-turns or helical conformations, thereby pre-organizing a peptide for receptor binding.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of cyclohexylalanine can significantly enhance proteolytic stability. The bulky cyclohexyl group acts as a steric shield, hindering the access of proteolytic enzymes to the scissile peptide bond. This steric hindrance is a key mechanism for extending the in-vivo half-life of peptide drugs.

Role in Drug Design and Medicinal Chemistry

The unique properties of the cyclohexyl side chain make it a valuable tool for medicinal chemists in the design of novel therapeutics.

Modulation of Receptor Affinity and Selectivity

The increased hydrophobicity and defined three-dimensional structure of the cyclohexyl group can lead to enhanced binding affinity and selectivity for biological targets. The non-aromatic nature of the cyclohexyl ring, compared to the phenyl ring of phenylalanine, can also alter key electronic interactions with a receptor, potentially leading to a more favorable binding profile.

Case Study: Cyclohexylalanine in Apelin Receptor Agonists

A compelling example of the utility of cyclohexylalanine is in the development of agonists for the apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in cardiovascular regulation. Native apelin peptides have a very short half-life in vivo. Replacing the C-terminal phenylalanine with L-cyclohexylalanine in apelin-13 analogues has been shown to confer resistance to enzymatic degradation by angiotensin-converting enzyme 2 (ACE2), a key metabolizing enzyme. This modification, in conjunction with other strategic amino acid substitutions, has led to the development of potent and metabolically stable apelin receptor agonists with therapeutic potential for cardiovascular diseases.

The binding of a cyclohexylalanine-modified apelin analogue to the APJ receptor initiates a signaling cascade that can have various cellular effects. A simplified representation of this pathway is depicted below.

Apelin_Signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_protein Gαi/Gq APJ->G_protein Activates Apelin_Cha Apelin Analogue (with Cha) Apelin_Cha->APJ Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Produces Cellular_Response Cellular Response (e.g., Vasodilation) NO->Cellular_Response ERK->Cellular_Response

Apelin receptor signaling pathway activated by a Cha-containing analogue.

Experimental Protocols

Synthesis of L-Cyclohexylalanine

L-cyclohexylalanine can be synthesized from L-phenylalanine via catalytic hydrogenation.

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

  • L-phenylalanine

  • Deionized water

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Filtration apparatus

  • Hydrogenation reactor

Procedure:

  • Dissolution: Dissolve L-phenylalanine in a mixture of deionized water and methanol.

  • Acidification: Add a stoichiometric amount of hydrochloric acid to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture (typically 5-10% by weight of the starting material).

  • Hydrogenation: Transfer the mixture to a hydrogenation reactor. Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. Adjust the pH of the aqueous solution to the isoelectric point of L-cyclohexylalanine (around pH 6) using a solution of sodium hydroxide. The product will precipitate out of solution.

  • Isolation and Drying: Collect the precipitated L-cyclohexylalanine by filtration, wash with cold deionized water, and dry under vacuum.

Synthesis_Workflow A Dissolve L-Phenylalanine in Water/Methanol + HCl B Add Pd/C Catalyst A->B C Hydrogenation (H2, pressure) B->C D Filter to Remove Catalyst C->D E Concentrate and Neutralize with NaOH D->E F Precipitate and Isolate L-Cyclohexylalanine E->F

Workflow for the synthesis of L-cyclohexylalanine.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Objective: To determine the solution conformation of a peptide containing a cyclohexylalanine residue.

Materials:

  • Purified peptide containing cyclohexylalanine (1-5 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM. Transfer the solution to a clean, dry NMR tube.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) (for ¹⁵N-labeled peptides): If the peptide is isotopically labeled with ¹⁵N, an HSQC spectrum can be acquired to resolve and assign the backbone amide proton and nitrogen resonances.

  • Data Processing and Structure Calculation: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the observed resonances to specific protons in the peptide sequence. Use the NOE-derived distance restraints and any dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH, or Amber).

NMR_Workflow A Prepare Peptide Sample in Deuterated Solvent B Acquire 1D and 2D NMR Data (TOCSY, NOESY) A->B C Process and Assign NMR Spectra B->C D Extract Distance and Dihedral Angle Restraints C->D E Calculate 3D Structure Ensemble D->E F Validate and Analyze Peptide Conformation E->F

Workflow for peptide conformational analysis by NMR.
X-Ray Crystallography of Peptides with Cyclohexylalanine

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Objective: To determine the crystal structure of a peptide containing cyclohexylalanine.

Materials:

  • Highly purified peptide (>98%)

  • Crystallization screening kits

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Microscope

  • Cryoprotectant

  • X-ray diffractometer

Procedure:

  • Peptide Purification and Solubilization: Ensure the peptide is of the highest possible purity. Dissolve the peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).

  • Crystallization Screening: Set up crystallization trials using various commercially available or custom-made screens. This involves mixing the peptide solution with a precipitant solution in a high-throughput manner (e.g., using a robotic system).

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factor amplitudes. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion, SAD, if the peptide contains heavy atoms).

  • Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data to obtain a final, high-resolution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated physiological environment.

Objective: To investigate the conformational dynamics of a peptide containing cyclohexylalanine in solution.

Software:

  • GROMACS or AMBER

  • Molecular visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Initial Structure: Start with an initial 3D structure of the peptide (e.g., from NMR, X-ray crystallography, or a predicted model).

    • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS). Parameters for non-canonical residues like cyclohexylalanine may need to be generated or obtained from existing libraries.

    • Solvation: Place the peptide in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant. Restrain the peptide atoms to allow the solvent to equilibrate around it.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure, allowing the box volume to fluctuate. Gradually release the restraints on the peptide.

  • Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the resulting trajectory to study various properties, including:

    • Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

    • Secondary structure evolution over time.

    • Hydrogen bonding patterns.

    • Solvent accessible surface area (SASA).

    • Principal component analysis (PCA) to identify dominant motions.

Conclusion

The cyclohexyl side chain offers a unique and powerful tool for modulating the properties of amino acids and the peptides into which they are incorporated. Its inherent bulk, hydrophobicity, and conformational rigidity can be leveraged to enhance proteolytic stability, control secondary structure, and improve receptor binding affinity and selectivity. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of cyclohexyl-containing amino acids in their own drug discovery and chemical biology endeavors. As our understanding of the subtle interplay between side chain properties and peptide function continues to grow, the strategic use of non-canonical amino acids like cyclohexylalanine will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to the successful synthesis of peptides. This guide provides a comprehensive overview of the Fmoc group's core principles, its application in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and a critical analysis of potential side reactions.

The Fmoc/tBu (tert-butyl) protection scheme is the most widely adopted orthogonal system in SPPS.[1] The success of this strategy lies in the selective removal of different classes of protecting groups under distinct chemical conditions, enabling the stepwise construction of a peptide chain on a solid support.[1][2][3] The Fmoc group, which temporarily shields the α-amino group of an amino acid, is notably labile to basic conditions.[1][3] In contrast, the permanent protecting groups on the reactive side chains of the amino acids are removed by strong acids, a condition also used for the final cleavage of the peptide from the resin.[1] This orthogonality is paramount to ensuring that side-chain protecting groups remain intact throughout the iterative cycles of α-amino deprotection and coupling.[1]

The Chemistry and Mechanism of the Fmoc Group

The utility of the Fmoc group is centered on its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[3] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction.[3][4][5] This process liberates the free α-amino group, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[4][5][6] The reactive DBF is subsequently scavenged by the amine base to form a stable adduct, which is then washed away.[5][6]

The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][3] Fmoc-OSu is generally preferred due to its enhanced stability and a lower tendency to promote the formation of oligopeptides as a side product.[2]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data related to Fmoc deprotection kinetics.

BaseConcentration (% v/v in DMF)Time (minutes)Fmoc Removal (%)Reference
Piperidine1133.4[7][8]
Piperidine1349.6[7][8]
Piperidine2112.9[7][8]
Piperidine2363.3[7][8]
Piperidine2587.9[7][8]
Piperidine53>99[7][8]
Piperidine203>99[7][8]

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine. This table illustrates the effect of piperidine concentration and reaction time on the percentage of Fmoc group removal from valine.

Deprotection ReagentAmino AcidTime (minutes)Deprotection Efficiency (%)Reference
20% 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH3~60[4][9]
20% 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH7~90[4][9]
20% 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH10~100[4][9]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH3~65[4][9]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH7~95[4][9]
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH10~100[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Arginine(Pbf)-OH3~40[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Arginine(Pbf)-OH7~80[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Arginine(Pbf)-OH10~100[4][9]
20% 4-Methylpiperidine in DMFFmoc-L-Leucine-OH3~80[4][9]
20% 4-Methylpiperidine in DMFFmoc-L-Leucine-OH7~100[4][9]
20% 4-Methylpiperidine in DMFFmoc-L-Leucine-OH10~100[4][9]
20% Piperidine in DMFFmoc-L-Leucine-OH3~80[4][9]
20% Piperidine in DMFFmoc-L-Leucine-OH7~100[4][9]
20% Piperidine in DMFFmoc-L-Leucine-OH10~100[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Leucine-OH3~80[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Leucine-OH7~100[4][9]
10% Piperazine in 9:1 DMF/EthanolFmoc-L-Leucine-OH10~100[4][9]

Table 2: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH. This table compares the deprotection efficiency of different reagents on two different amino acids, highlighting that arginine deprotection generally requires longer reaction times.[4][9]

Experimental Protocols

Detailed methodologies for the key steps in Fmoc-based SPPS are provided below.

Protocol 1: Fmoc Protection of an Amino Acid
  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[3]

  • Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[3]

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.[3]

  • Isolation: The Fmoc-protected amino acid will precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1][10][11]

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 15-30 minutes to remove the Fmoc group.[10][11]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Coupling:

    • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (5 equivalents), a coupling reagent such as HATU (4.5 equivalents), and a base like N-methylmorpholine (NMM) or collidine in DMF.[10]

    • Addition to Resin: Add the activated amino acid solution to the deprotected resin and agitate for at least 4 hours.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF to remove any unreacted reagents.[1]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection and wash the peptide-resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.[3]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and remove most acid-labile side-chain protecting groups.[11]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[3]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[3]

Visualizing the Core Processes

Diagrams created using Graphviz (DOT language) illustrate the key workflows and mechanisms in Fmoc-based peptide synthesis.

Fmoc_SPPS_Cycle Resin Resin with Fmoc-AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide-Resin Washing2->Elongated_Peptide Cycle Repeats Elongated_Peptide->Deprotection

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide α-Amino Protected Intermediate Fluorenyl Anion Intermediate Deprotonated C9 Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) DBF_Adduct DBF-Piperidine Adduct Beta_Elimination β-Elimination Intermediate->Beta_Elimination Free_Amine H2N-Peptide Free α-Amino Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO2 Beta_Elimination->CO2 DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc group removal by piperidine.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can compromise the purity of the final peptide product.

  • Diketopiperazine Formation: This cyclization reaction can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two residues.[12] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[12]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to the formation of a stable five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[12] The addition of HOBt to the piperidine deprotection solution can reduce aspartimide formation.[12]

  • Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[3] Careful selection of coupling reagents and optimization of reaction times can minimize racemization.

  • 3-(1-Piperidinyl)alanine Formation: This side product can form in peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group generates a dehydroalanine residue, which can then react with piperidine.[12] The use of a sterically bulky trityl protecting group for the cysteine side chain can minimize this side reaction.[12]

  • Aggregation: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete coupling and deprotection.[12] Strategies to overcome aggregation include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave irradiation to enhance reaction kinetics.[12]

A thorough understanding of these potential pitfalls is crucial for troubleshooting and optimizing peptide synthesis protocols.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1][3] Its base-lability and orthogonality with acid-labile side-chain protecting groups form the foundation of the most common strategy for SPPS.[1][6] By mastering the principles of Fmoc chemistry, understanding the kinetics of deprotection, adhering to optimized experimental protocols, and being cognizant of potential side reactions, researchers and drug development professionals can confidently synthesize high-purity peptides for a multitude of applications in science and medicine.

References

Expanding the Therapeutic Arsenal: A Technical Guide to Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The therapeutic potential of peptides and proteins is often hindered by inherent limitations such as poor metabolic stability, rapid clearance, and low bioavailability. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach in medicinal chemistry, enabling the rational design of drug candidates with significantly enhanced pharmacological properties. By moving beyond the canonical 20 amino acids, UAAs introduce novel chemical functionalities, conformational constraints, and metabolic shields.[1][2][3] This guide provides an in-depth technical overview of the application of UAAs in drug discovery, detailing methodologies for their incorporation, presenting quantitative data on their therapeutic impact, and illustrating key workflows and biological pathways.

The Strategic Advantage of Unnatural Amino Acids

The introduction of UAAs into a peptide or protein scaffold is a powerful strategy to overcome the primary obstacles in peptide-based drug development.[1] These bespoke building blocks offer a sophisticated toolkit for fine-tuning molecular properties.

Key advantages include:

  • Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases. Incorporating UAAs, such as D-amino acids or N-alkylated residues, can block cleavage sites, significantly extending the molecule's half-life in vivo.[2][]

  • Improved Potency and Selectivity: UAAs can introduce novel side chains that create more precise and robust interactions with a biological target.[3][] Conformational constraints imposed by cyclic or α,α-disubstituted UAAs can lock the peptide into a bioactive conformation, increasing binding affinity and receptor selectivity.

  • Modulated Pharmacokinetics: By altering properties like lipophilicity and hydrogen bonding capacity, UAAs can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling alternative routes of administration, including oral delivery.[1][5]

  • Novel Functionalities: UAAs can carry bioorthogonal handles ("click" chemistry groups), fluorescent probes, or photocrosslinkers, enabling the creation of advanced diagnostics, antibody-drug conjugates (ADCs), and tools for studying complex biological processes like G-protein coupled receptor (GPCR) signaling.[][6]

Quantitative Impact of UAA Incorporation: Case Studies

The strategic substitution of natural amino acids with UAAs leads to quantifiable improvements in drug performance. The following tables summarize data from selected case studies, illustrating the profound impact of these modifications.

Table 1: Enhanced In Vivo Half-Life of Gonadotropin-Releasing Hormone (GnRH) Analogs

The short in-vivo half-life of natural GnRH (2-4 minutes) is a major limitation for its therapeutic use. Substitution with D-amino acids and other UAAs dramatically improves its stability.

Peptide SequenceModification(s)Half-Life (in rats)Fold Increase vs. Native GnRH
Native GnRH pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂2-4 min1x
Leuprolide D-Leu at position 6, N-ethylamide at C-terminus~50 min~12-25x
Goserelin D-Ser(tBu) at position 6, AzaGly at position 10~3-4 hours~45-60x
Nafarelin D-Nal(2) at position 6~3 hours~45x
(Data synthesized from publicly available pharmacokinetic studies and review articles.[5])
Table 2: Improved Potency of an Anti-IL-23 Covalent Nanobody

Site-specific incorporation of the unnatural amino acid fluorosulfate-L-tyrosine (FSY) into the complementarity-determining region (CDR3) of an anti-IL-23 nanobody created a covalent bond with the target, dramatically increasing its potency.

Nanobody VariantModificationIC₅₀ (pM)Fold Improvement in Potency
Wild-Type Nanobody Arginine at position 98~354 pM1x
Covalent Nanobody (R98FSY) FSY at position 985.9 pM~60x
(Data sourced from Zhang et al., JACS, 2025.[7])

Methodologies for UAA Incorporation

The integration of UAAs into proteins and peptides is primarily achieved through two robust methodologies: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and genetic code expansion for biosynthetic incorporation in living cells.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for the chemical assembly of modified peptides.[8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach is the Fmoc/tBu strategy.[9]

This protocol outlines a single coupling cycle for incorporating a UAA into a peptide sequence on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation and Swelling: a. Place 0.1 mmol of Rink Amide resin in a suitable reaction vessel. b. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes to swell the resin.[8] c. Drain the DMF using a filtered syringe or a fritted glass funnel.

2. Nα-Fmoc Deprotection: a. Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[5] d. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Coupling: a. In a separate vial, pre-activate the incoming amino acid. Dissolve 0.4 mmol (4 eq.) of the Fmoc-protected UAA and 0.39 mmol (3.9 eq.) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 2 mL of DMF. b. Add 0.8 mmol (8 eq.) of N,N-diisopropylethylamine (DIPEA) to the solution and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. (Note: Sterically hindered UAAs may require longer coupling times or stronger coupling reagents).[8] e. Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Iteration: a. Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

5. Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). c. Add 5-10 mL of the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[8]

6. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube filled with cold diethyl ether.[8] c. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with additional cold ether. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).

spss_workflow General Workflow for Fmoc-based Solid-Phase Peptide Synthesis start Start: Fmoc-AA-Resin deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Step 2: Couple next Fmoc-UAA (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 end_cycle Final Amino Acid? wash2->end_cycle end_cycle->deprotect No cleave Step 3: Cleave & Deprotect (TFA Cocktail) end_cycle->cleave Yes purify Step 4: Purify & Analyze (RP-HPLC, MS) cleave->purify end_product Final Peptide purify->end_product

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Biosynthesis: Genetic Code Expansion via Amber Suppression

This powerful in vivo technique allows for the site-specific incorporation of a UAA into a protein during translation.[10] It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the UAA and a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest.[10][11]

This protocol provides a general framework for expressing a target protein containing a single UAA at an amber codon site in E. coli.

1. Plasmid Preparation: a. Obtain or construct two plasmids: i. Expression Plasmid: Contains the gene for the protein of interest, with a TAG (amber) codon engineered at the desired incorporation site. This plasmid should also have a selectable marker (e.g., ampicillin resistance). ii. pEVOL/pULTRA Plasmid: Contains the genes for the engineered, orthogonal aaRS and its cognate suppressor tRNA (tRNACUA). This plasmid carries a different selectable marker (e.g., chloramphenicol resistance).[11] b. Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Plate the transformed cells on LB agar plates containing both antibiotics and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a single colony into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking. b. The next day, use the overnight culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with both antibiotics. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Add the unnatural amino acid to a final concentration of 1-2 mM. e. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. f. Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, plus protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). e. Purify the target protein from the supernatant using an appropriate method, typically affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag).

4. Verification of UAA Incorporation: a. Analyze the purified protein by SDS-PAGE. Compare expression from cultures grown with and without the UAA. A full-length protein band should only be prominent in the UAA-supplemented culture. b. Confirm the precise mass of the incorporated UAA using high-resolution mass spectrometry (e.g., ESI-MS).

amber_suppression Mechanism of UAA Incorporation via Amber Suppression cluster_cell E. coli Cell uaa Unnatural Amino Acid (UAA) aars Orthogonal aaRS uaa->aars Binds charged_trna UAA-tRNA-CUA aars->charged_trna Charges trna Orthogonal tRNA-CUA trna->aars Binds ribosome Ribosome charged_trna->ribosome Delivers UAA protein Full-Length Protein with UAA ribosome->protein Synthesizes mrna mRNA mrna_uag mrna->mrna_uag ...AUG...GCU... mrna_start mrna_start->mrna mrna_end mrna_uag->mrna_end ...UAG...UGA...

Caption: Mechanism of UAA incorporation via amber suppression.

Application Spotlight: Probing GPCR Signaling

G-protein coupled receptors (GPCRs) are a major class of drug targets. Understanding how they bind to their ligands and change conformation is critical for drug design. UAAs with photo-crosslinking side chains (e.g., p-benzoyl-L-phenylalanine, BzF) can be incorporated into a GPCR at specific sites. Upon UV irradiation, the UAA forms a covalent bond with a nearby interacting partner, such as a peptide ligand, effectively "trapping" the binding interaction.[12] This allows researchers to precisely map the ligand-receptor interface, providing invaluable structural information for designing more potent and selective drugs.[6][13]

gpcr_signaling UAA-Mediated Crosslinking to Map GPCR-Ligand Interaction ligand Peptide Ligand binding Ligand Binding (Non-covalent) ligand->binding gpcr GPCR with BzF (UAA) incorporated gpcr->binding uv UV Irradiation (365 nm) binding->uv crosslink Covalent Crosslink Formation uv->crosslink analysis Analysis: SDS-PAGE & MS crosslink->analysis result Identification of Interaction Site analysis->result

Caption: Workflow for mapping GPCR-ligand interactions using a UAA.

Conclusion and Future Outlook

Unnatural amino acids are indispensable tools in modern drug discovery, providing medicinal chemists with an expanded palette to engineer therapeutics with superior pharmacological profiles.[1] The ability to rationally design molecules with enhanced stability, potency, and novel functionalities has already led to numerous FDA-approved drugs.[2] As synthetic and biosynthetic methods for UAA incorporation continue to advance, their application will undoubtedly accelerate the development of next-generation peptide and protein therapeutics, including novel antibody-drug conjugates, constrained peptides, and orally available biologics, paving the way for more effective treatments for a wide range of diseases.

References

A Deep Dive into the Hydrophobicity of Non-Proteinogenic Amino Acids: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular scaffolds has emerged as a transformative strategy in drug discovery and chemical biology. These unique building blocks, not found in the canonical set of 22 proteinogenic amino acids, offer a vast expansion of chemical diversity, enabling the fine-tuning of pharmacological properties.[1][2] A critical parameter governing the behavior of these molecules is hydrophobicity, which profoundly influences factors such as membrane permeability, protein-ligand interactions, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the hydrophobicity of NPAAs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Hydrophobicity Data of Non-Proteinogenic Amino Acids

The hydrophobicity of an amino acid is a measure of its tendency to transfer from an aqueous phase to a non-polar environment. It is a key determinant of how a molecule will interact with biological membranes and the hydrophobic cores of proteins. For researchers engaged in peptide and drug design, a quantitative understanding of NPAA hydrophobicity is essential for predicting and optimizing molecular behavior.[3]

Several experimental and computational methods are employed to quantify amino acid hydrophobicity. The most common metrics include the logarithm of the octanol-water partition coefficient (logP) and hydrophobicity indices derived from reversed-phase high-performance liquid chromatography (RP-HPLC) retention times.[4][5]

The following tables summarize available quantitative hydrophobicity data for a selection of non-proteinogenic amino acids. It is important to note that values can vary depending on the experimental conditions and the specific chemical form of the amino acid (e.g., free acid, ester, or within a peptide sequence).

Table 1: Experimentally Determined logP Values of Selected Non-Proteinogenic Amino Acids

Non-Proteinogenic Amino AcidAbbreviationlogP (experimental)Reference
NorvalineNva0.40[6]
NorleucineNle1.82[6]
EthionineEth0.56[6]
Methionine SulfoxideMetO-1.79[6]
3-Fluorotyrosine3-F-Tyr-0.21[6]
3-Nitrotyrosine3-NO2-Tyr-0.78[6]
LevodopaDopa-0.21[6]
4-Acetylphenylalanine4-Ac-Phe1.43[6]
4-Aminophenylalanine4-NH2-Phe-0.40[6]
4-Bromophenylalanine4-Br-Phe2.29[6]
4-Cyanophenylalanine4-CN-Phe1.17[6]
4-Fluorophenylalanine4-F-Phe1.46[6]
4-(Trifluoromethyl)phenylalanine4-CF3-Phe2.63[6]
5-Hydroxytryptophan5-OH-Trp-0.78[6]
5-Methyltryptophan5-CH3-Trp1.46[6]
6-Bromotryptophan6-Br-Trp2.63[6]

Table 2: Hydrophobicity Indices of Protected Amino Acids Determined by RP-HPLC

This table presents the hydrophobicity index (HI) for protected amino acids within a model peptide, Leu-enkephalin. The HI is determined by subtracting the retention time of a glycine-containing peptide from the retention time of the peptide with the amino acid of interest.[7]

Amino AcidProtecting GroupsHydrophobicity Index
AlanineBoc, tBu1.2
ArginineBoc, Pbf3.5
AsparagineBoc, Trt4.8
Aspartic AcidBoc, tBu2.1
CysteineBoc, Trt7.2
GlutamineBoc, Trt5.1
Glutamic AcidBoc, tBu2.9
HistidineBoc, Trt4.5
IsoleucineBoc4.1
LeucineBoc4.3
LysineBoc, Boc3.8
MethionineBoc3.2
PhenylalanineBoc5.5
ProlineBoc2.5
SerineBoc, tBu1.5
ThreonineBoc, tBu1.8
TryptophanBoc, Boc8.1
TyrosineBoc, tBu4.9
ValineBoc3.3

Experimental Protocols

Accurate determination of hydrophobicity is crucial for the successful application of NPAAs. Below are detailed methodologies for two common experimental approaches.

Protocol 1: Determination of logP by the Shake-Flask Method

This classical method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring its concentration in each phase at equilibrium.[5]

Materials:

  • Non-proteinogenic amino acid of interest

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solutions of desired pH

  • Separatory funnels

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the NPAA in either water or n-octanol. The concentration should be chosen to be within the linear range of the analytical instrument.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and water (or buffer) to a separatory funnel.

    • Add a known amount of the NPAA stock solution.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Measure the concentration of the NPAA in each phase using a suitable analytical method.

  • Calculation of logP:

    • The partition coefficient, P, is calculated as the ratio of the concentration of the NPAA in the n-octanol phase to its concentration in the aqueous phase: P = [NPAA]octanol / [NPAA]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Protocol 2: Determination of Hydrophobicity Index by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for assessing the relative hydrophobicity of compounds based on their retention time on a non-polar stationary phase.[4]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Synthetic peptides containing the NPAA of interest and a reference amino acid (e.g., Glycine)

Procedure:

  • Peptide Synthesis: Synthesize a short model peptide with the NPAA of interest at a specific position. A corresponding reference peptide with Glycine at the same position should also be synthesized.[7]

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a known amount of the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Record the retention time (RT) at which the peptide elutes.

  • Calculation of Hydrophobicity Index (HI):

    • The hydrophobicity index is calculated by subtracting the retention time of the reference peptide (Glycine-containing) from the retention time of the NPAA-containing peptide: HI = RT(NPAA-peptide) - RT(Gly-peptide)

    • A positive HI value indicates that the NPAA is more hydrophobic than Glycine, while a negative value indicates it is more hydrophilic.

Visualization of Relevant Biological Pathways and Workflows

The hydrophobicity of non-proteinogenic amino acids can play a crucial role in their biological activity, including their participation in signaling pathways and metabolic processes. The following diagrams, generated using the DOT language, illustrate key examples.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is a non-proteinogenic amino acid that acts as the primary inhibitory neurotransmitter in the mammalian central nervous system. Its hydrophilicity is important for its function in the aqueous synaptic environment.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle GABA_synapse Vesicle->GABA_synapse Release GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B Inhibition Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition

Caption: Overview of the GABAergic signaling pathway.[8][9][10][11][12]

Ornithine and Citrulline in the Urea Cycle

Ornithine and citrulline are key non-proteinogenic amino acid intermediates in the urea cycle, a metabolic pathway that detoxifies ammonia in the liver. Their hydrophilicity allows them to be soluble in the mitochondrial matrix and cytosol where the cycle takes place.

Urea_Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol NH4 NH4+ CPS1 CPS1 NH4->CPS1 HCO3 HCO3- HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC OTC Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle, highlighting the roles of ornithine and citrulline.[13][14][15][16]

Non-Ribosomal Peptide Synthetase (NRPS) Workflow

Non-ribosomal peptide synthetases are large, multi-domain enzymes that synthesize a wide variety of peptides, often incorporating non-proteinogenic amino acids. The hydrophobicity of the amino acid substrates influences their recognition and processing by the NRPS machinery.

NRPS_Workflow Module1 A PCP C Module 1 Module1:A->Module1:PCP Module1:PCP->Module1:C Module2 A PCP C Module 2 Module1:C->Module2:PCP Condensation (Peptide bond formation) Module2:A->Module2:PCP Module2:PCP->Module2:C ModuleN A PCP TE Module n Module2:C->ModuleN:PCP Condensation ModuleN:A->ModuleN:PCP ModuleN:PCP->ModuleN:TE Peptide Released Peptide ModuleN:TE->Peptide Release (Hydrolysis or Cyclization) AA1 Amino Acid 1 (proteinogenic or non-proteinogenic) AA1->Module1:A Activation (ATP) AA2 Amino Acid 2 (proteinogenic or non-proteinogenic) AA2->Module2:A Activation (ATP) AAN Amino Acid n (proteinogenic or non-proteinogenic) AAN->ModuleN:A Activation (ATP)

Caption: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS).[17][18][19][20][21]

Conclusion

The hydrophobicity of non-proteinogenic amino acids is a fundamental property that dictates their utility in the development of novel therapeutics and research tools. This guide has provided a centralized resource of quantitative data, detailed experimental protocols for its determination, and visualizations of key biological contexts where NPAA hydrophobicity is relevant. By leveraging this information, researchers can make more informed decisions in the design and synthesis of molecules with tailored properties, ultimately accelerating the pace of innovation in chemical biology and drug discovery.

References

Enhancing Peptide Stability: A Technical Guide to Fmoc-Homocyclohexyl-D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This technical guide provides an in-depth overview of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a cornerstone building block for enhancing peptide stability and optimizing pharmacokinetic profiles.

Core Concepts: The Dual Advantage of Homocyclohexyl-D-Alanine

The enhanced stability conferred by homocyclohexyl-D-alanine stems from two key structural features:

  • D-Amino Acid Configuration: Proteolytic enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid disrupts this recognition, rendering the peptide significantly more resistant to enzymatic degradation.

  • Bulky Cyclohexyl Side Chain: The voluminous and hydrophobic cyclohexyl group acts as a steric shield, physically hindering the approach of proteases to the adjacent peptide bonds. This steric hindrance further contributes to the proteolytic resistance of the peptide.

The combination of these two features in this compound makes it a powerful tool in the design of robust and long-lasting peptide therapeutics.

Data Presentation: Quantitative Impact on Peptide Stability

The following tables illustrate the expected impact of incorporating homocyclohexyl-D-alanine on peptide stability, based on findings from related studies.

Peptide ModificationRationale for Stability EnhancementExpected Outcome
Native Peptide (All L-amino acids) Susceptible to proteolytic cleavage.Short half-life in plasma.
Peptide with Homocyclohexyl-D-alanine D-amino acid configuration resists protease recognition. Bulky cyclohexyl side chain provides steric hindrance to proteases.Significantly increased half-life in plasma.

Table 1: Qualitative Comparison of Peptide Stability. This table outlines the fundamental principles behind the enhanced stability of peptides modified with homocyclohexyl-D-alanine.

ParameterNative PeptidePeptide with Homocyclohexyl-D-alanine (Expected)
Half-life in Human Plasma (t½) MinutesHours to Days
Proteolytic Degradation Rate HighLow to Negligible
Receptor Binding Affinity Dependent on sequenceGenerally maintained or slightly altered
In vivo Efficacy Limited by rapid clearancePotentially enhanced due to prolonged exposure

Table 2: Expected Quantitative Improvements in Peptide Parameters. This table provides a projection of the quantitative benefits of incorporating homocyclohexyl-D-alanine into a peptide sequence.

Experimental Protocols

Detailed methodologies for the synthesis and stability evaluation of peptides containing this compound are crucial for reproducible research and development.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-Alanine-Containing Peptide

This protocol outlines the manual synthesis of a target peptide using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile)

  • HPLC or LC-MS system for analysis

Procedure:

  • Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Pre-warm an aliquot of plasma to 37°C. Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.

Mandatory Visualization

The following diagrams illustrate key workflows and a relevant signaling pathway where peptides incorporating stability-enhancing modifications like homocyclohexyl-D-alanine are of significant interest.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assay start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine) swell->deprotect1 couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) deprotect1->couple wash Wash (DMF/DCM) couple->wash repeat Repeat Cycle for each Amino Acid wash->repeat repeat->deprotect1 Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleave from Resin (TFA cocktail) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify prepare Prepare Peptide Stock & Plasma purify->prepare Synthesized Peptide incubate Incubate Peptide in Plasma at 37°C prepare->incubate sample Take Time-Point Samples incubate->sample quench Quench with TCA/Acetonitrile sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Workflow for Peptide Synthesis and Stability Evaluation.

apelin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_gi Gαi Pathway cluster_gq Gαq Pathway cluster_mapk MAPK/ERK Pathway cluster_response Physiological Response apelin Apelin Analogue (with D-Cha) apj APJ Receptor apelin->apj Binds gi Gαi apj->gi gq Gαq apj->gq beta_arrestin β-Arrestin apj->beta_arrestin ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp response Vasodilation, Cardiac Contractility, Angiogenesis camp->response plc PLC gq->plc Activates ip3 ↑ IP3 plc->ip3 dag ↑ DAG plc->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc pkc->response erk ERK1/2 Activation beta_arrestin->erk erk->response

Apelin Receptor Signaling Pathway.

Conclusion

The incorporation of this compound into peptide sequences is a robust and effective strategy for enhancing proteolytic stability. The D-configuration and the bulky cyclohexyl side chain work in concert to significantly reduce enzymatic degradation, leading to a longer in vivo half-life. This modification is a valuable tool for medicinal chemists and drug developers aiming to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The provided protocols offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to unlock the full potential of their peptide candidates.

Peptidomimetics: A Technical Guide to Overcoming the Hurdles of Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptides, with their high specificity and potency, represent a promising class of therapeutic agents. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and rapid clearance. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these challenges. This in-depth technical guide provides a comprehensive overview of peptidomimetics, their advantages, and the experimental protocols crucial for their development and characterization.

Introduction to Peptidomimetics

Peptidomimetics are compounds designed to replicate the biological activity of a parent peptide but with improved drug-like properties.[1][2] They are engineered to interact with the same biological targets as their peptide counterparts, thereby eliciting a similar physiological response.[3][4] The key distinction lies in their modified chemical structure, which often incorporates non-peptidic elements to enhance stability, bioavailability, and receptor affinity.[2]

The design of peptidomimetics is a rational process that begins with understanding the structure-activity relationship (SAR) of a lead peptide.[3] This involves identifying the key amino acid residues and their spatial arrangement responsible for biological activity, known as the pharmacophore.[3] Once the pharmacophore is defined, various chemical modifications can be introduced to create a more robust molecule that retains or even enhances the desired therapeutic effect.

Advantages of Peptidomimetics over Traditional Peptides

The primary motivation for developing peptidomimetics is to address the inherent weaknesses of natural peptides as therapeutic agents. These advantages are summarized below and supported by comparative quantitative data in the subsequent section.

  • Enhanced Metabolic Stability: Peptides are susceptible to degradation by proteases, enzymes that cleave peptide bonds, leading to a short in vivo half-life.[2] Peptidomimetics are designed with modified backbones or unnatural amino acids that are resistant to enzymatic cleavage, significantly prolonging their duration of action.[5]

  • Improved Bioavailability: The oral bioavailability of peptides is typically very low due to their poor absorption in the gastrointestinal tract and rapid degradation.[6] Peptidomimetics can be designed to have improved membrane permeability, allowing for better absorption and the potential for oral administration.[7]

  • Increased Receptor Affinity and Selectivity: Through conformational constraints and the introduction of specific chemical moieties, peptidomimetics can be engineered to bind to their target receptors with higher affinity and selectivity than the parent peptide.[8] This can lead to increased potency and reduced off-target side effects.

  • Diverse Chemical Scaffolds: Peptidomimetic design is not limited to amino acid-based structures, offering a wider range of chemical diversity. This allows for the exploration of novel scaffolds that can mimic the secondary structures of peptides, such as α-helices and β-turns, which are often involved in protein-protein interactions.

Quantitative Comparison of Peptides and Peptidomimetics

The advantages of peptidomimetics can be quantified through various in vitro and in vivo studies. The following tables summarize representative data comparing the stability, bioavailability, and receptor binding affinity of native peptides with their peptidomimetic analogs.

Compound Modification Half-Life (t½) Fold Improvement Assay Condition
Unmodified GLP-1-~2-5 min-Human
TA4Unmodified--In vitro (Human Serum)
TA4 analogD-Lysine substitution> 8 hours> 8-foldIn vitro (Human Serum)
TA4 analogN-Methyl-Lysine~1.5 hours~1.5-foldIn vitro (Human Serum)
Unmodified GnRH-2-6 min-Rat
GnRH analog[D-Lys6]-GnRH55 ± 11 min~9-27-foldRat
PK20 Hybrid Peptidetert-leucine at position 9204.4 h-1M HCl
[Ile⁹]PK20 AnalogIsoleucine at position 9117.7 h0.58-fold (decrease)1M HCl
Peptide 1Tam-labeled43.5 h-Human Blood Plasma
Peptide 2Tam-labeled3.2 h0.07-fold (decrease)Human Blood Plasma
Peptide 5Tam-labeled (different position)3.8 h0.09-fold (decrease)Human Blood Plasma

Table 1: Comparative in vitro and in vivo stability of peptides and their peptidomimetic analogs.[5][9][10]

Compound Modification Bioavailability (%) Route of Administration
Typical Peptides-< 1-2%Oral
Peptidomimetic AnalogsVariousCan be significantly improvedOral/Other

Table 2: General comparison of the oral bioavailability of peptides and peptidomimetics.[6]

Compound Modification IC₅₀ / Kᵢ (nM) Receptor
C4-302 (Cyclic Peptide)-~3735 nM (EC₅₀)CTLA-4
C4m-3127 (Peptidomimetic)Optimized cyclic peptide74.7 nM (EC₅₀)CTLA-4
Nb71 CDR2-NDP (P4)Peptide from nanobody16,500 nM (Kᵢ)β2-Adrenergic Receptor
Optimized Peptide MimeticChemical stapling & point mutationsLow nanomolarβ2-Adrenergic & Dopamine D1 Receptors

Table 3: Comparative receptor binding affinity of peptides and their peptidomimetic analogs.[11][12]

Experimental Protocols

The development and characterization of peptidomimetics rely on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.

In Vitro Protease Stability Assay using HPLC

This assay assesses the resistance of a peptide or peptidomimetic to enzymatic degradation in the presence of proteases.

Materials:

  • Test peptide/peptidomimetic stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or a specific protease inhibitor)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[13][14]

Procedure:

  • Preparation: Prepare a working solution of the test compound in the reaction buffer at a defined concentration (e.g., 100 µg/mL).

  • Reaction Initiation: Add the protease stock solution to the test compound solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[15]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.[15]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protease. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of the intact parent compound remaining.[13][16]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t½) of the compound can be determined by plotting the percentage of intact compound versus time and fitting the data to a first-order decay model.[5]

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.

Materials:

  • Caco-2 cells (from a reliable cell bank)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solution

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compound

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[17]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[17]

  • Assay Setup (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution of the test compound to the apical (donor) compartment.[18]

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with an equal volume of fresh transport buffer.[18]

  • Assay Setup (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (Papp B-A / Papp A-B) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • A radiolabeled ligand with known high affinity for the receptor

  • Unlabeled test compound

  • Assay buffer

  • Glass-fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare the receptor-containing membranes and solutions of the radioligand and a range of concentrations of the unlabeled test compound in the assay buffer.[1]

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand and the receptor preparation with varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).[1][19]

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass-fiber filters. The filters will trap the receptor-ligand complexes.[1]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.[19]

  • Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[19]

Visualizing Key Concepts in Peptidomimetic Development

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams, generated using the DOT language, illustrate key concepts in peptidomimetic research.

Peptidomimetic_Design_Workflow cluster_0 Lead Identification & Optimization cluster_1 Peptidomimetic Design cluster_2 In Vitro & In Vivo Evaluation Lead Peptide Lead Peptide SAR Studies SAR Studies Lead Peptide->SAR Studies Pharmacophore Identification Pharmacophore Identification SAR Studies->Pharmacophore Identification Backbone Modification Backbone Modification Pharmacophore Identification->Backbone Modification Unnatural Amino Acids Unnatural Amino Acids Pharmacophore Identification->Unnatural Amino Acids Cyclization Cyclization Pharmacophore Identification->Cyclization Scaffold Hopping Scaffold Hopping Pharmacophore Identification->Scaffold Hopping Synthesis Synthesis Backbone Modification->Synthesis Unnatural Amino Acids->Synthesis Cyclization->Synthesis Scaffold Hopping->Synthesis Stability Assays Stability Assays Synthesis->Stability Assays Permeability Assays Permeability Assays Stability Assays->Permeability Assays Binding Assays Binding Assays Permeability Assays->Binding Assays In Vivo Studies In Vivo Studies Binding Assays->In Vivo Studies Optimized Peptidomimetic Optimized Peptidomimetic In Vivo Studies->Optimized Peptidomimetic

A typical workflow for the design and development of peptidomimetics.

Experimental_Workflow_Stability_Assay Start Start Prepare Peptide Solution Prepare Peptide Solution Start->Prepare Peptide Solution Add Protease Add Protease Prepare Peptide Solution->Add Protease Incubate at 37°C Incubate at 37°C Add Protease->Incubate at 37°C Take Aliquots at Time Points Take Aliquots at Time Points Incubate at 37°C->Take Aliquots at Time Points Quench Reaction Quench Reaction Take Aliquots at Time Points->Quench Reaction Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Quench Reaction->Centrifuge & Collect Supernatant HPLC Analysis HPLC Analysis Centrifuge & Collect Supernatant->HPLC Analysis Calculate Half-life Calculate Half-life HPLC Analysis->Calculate Half-life End End Calculate Half-life->End

Workflow for an in vitro protease stability assay.

JAK_STAT_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment P_JAK P-JAK JAK->P_JAK 2. Activation P_JAK->Receptor 3. Phosphorylation P_JAK->STAT 5. Phosphorylation P_STAT P-STAT STAT->P_STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Translocation Peptidomimetic_Inhibitor Peptidomimetic_Inhibitor Peptidomimetic_Inhibitor->P_JAK Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription 8. Regulation

The JAK-STAT signaling pathway and a point of intervention for peptidomimetic inhibitors.[20][21][22]

Conclusion

Peptidomimetics represent a highly valuable and versatile tool in modern drug discovery, offering a robust solution to the inherent limitations of natural peptides.[3][8] By employing rational design strategies and rigorous experimental evaluation, researchers can develop novel therapeutics with enhanced stability, bioavailability, and efficacy. The in-depth understanding of their advantages, coupled with the practical application of the experimental protocols outlined in this guide, will empower scientists and drug development professionals to unlock the full therapeutic potential of this promising class of molecules. As our ability to rationally design and synthesize complex molecular architectures continues to advance, the role of peptidomimetics in addressing unmet medical needs is set to expand significantly.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-hCha-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of the bulky and hydrophobic homocyclohexyl-D-alanine residue can significantly enhance the pharmacological properties of peptides, including metabolic stability, receptor affinity, and bioavailability.[1] This document outlines the key physicochemical properties of Fmoc-D-hCha-OH, addresses the challenges associated with its use, and provides detailed, optimized protocols for its successful incorporation into synthetic peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding the handling, solubility, and reactivity of this reagent.

PropertyValueReference
Molecular Formula C₂₅H₂₉NO₄[1]
Molecular Weight 407.52 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥98.0%[1]
Solubility Soluble in DMF, NMP[2]
Storage 0 - 8 °C[1]

Challenges in SPPS with this compound

The primary challenge in utilizing this compound is the steric hindrance posed by its bulky side chain. This can lead to:

  • Reduced Coupling Efficiency: The bulky side chain can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, potentially resulting in incomplete coupling reactions.[2]

  • Slower Reaction Kinetics: Standard coupling times may not be sufficient to achieve complete reaction, necessitating longer reaction times or the use of more potent coupling reagents.[2]

  • Peptide Aggregation: The hydrophobicity of the homocyclohexyl side chain can contribute to peptide aggregation on the solid support, particularly in longer or more complex sequences.[3]

To overcome these challenges, optimization of coupling conditions, including the choice of coupling reagents and reaction times, is crucial.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving this compound. These are general guidelines and may require further optimization based on the specific peptide sequence and solid support used.

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[4]

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin is commonly used.[4][5]

  • For C-terminal amides: Rink Amide resin is a suitable choice.[4][5]

Protocol:

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin.[6]

  • Allow the resin to swell for at least 30-60 minutes at room temperature.[2][4]

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.[2]

Reagents:

  • 20% (v/v) Piperidine in DMF

Protocol:

  • Drain the solvent from the swelled resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for an initial 3-5 minutes.[2]

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[2]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Due to the steric hindrance of this compound, the use of a high-efficiency coupling reagent is recommended. HATU is a commonly used and effective choice.[2][7]

Reagents and Recommended Equivalents:

ReagentEquivalents (relative to resin loading)
This compound3 - 5
HATU (or HBTU)2.9 - 4.9
N,N-Diisopropylethylamine (DIPEA)6 - 10

Protocol:

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature. Due to the bulky nature of the amino acid, a longer coupling time of 2-4 hours, or even overnight, may be necessary.[4]

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Cleavage Cocktail: A common cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.[8]

ReagentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Cation scavenger
Water (H₂O)2.5%Cation scavenger

Protocol:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Stir the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the key processes in solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_cleavage Final Cleavage Resin Select Resin (e.g., Wang, Rink Amide) Swell Swell Resin in DMF/DCM Resin->Swell Deprotect1 Add 20% Piperidine/DMF (3-5 min) Swell->Deprotect1 Deprotect2 Add 20% Piperidine/DMF (15-20 min) Deprotect1->Deprotect2 Wash1 Wash with DMF Deprotect2->Wash1 Activate Pre-activate Fmoc-D-hCha-OH with HATU/DIPEA Wash1->Activate Couple Couple to Resin (2-4 hours) Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Wash2->Deprotect1 Repeat for next amino acid Cleave Cleave with TFA/TIS/H₂O Wash2->Cleave After final amino acid Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for Fmoc-SPPS of peptides containing homocyclohexyl-D-alanine.

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene Intermediate->DBF β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc group removal by piperidine.

References

Application Notes and Protocols: Incorporating Fmoc-homocyclohexyl-D-alanine into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) is a synthetic amino acid derivative that has garnered significant interest in drug development.[1] Its unique structural features, including a bulky, hydrophobic cyclohexyl side chain and a D-configuration, contribute significantly to the enhanced stability and potency of bioactive peptides.[1]

These modifications can provide steric hindrance against enzymatic degradation and induce favorable conformational constraints, leading to improved receptor binding and biological activity. This document provides detailed application notes on the utility of this compound in designing metabolically stable and potent peptide analogs, comprehensive protocols for their synthesis, and methods for evaluating their biological performance.

Key Advantages of Incorporating Homocyclohexyl-D-alanine

The introduction of a homocyclohexyl-D-alanine residue into a peptide sequence can confer several advantageous properties:

  • Enhanced Enzymatic Stability: The D-configuration of the amino acid, combined with the bulky cyclohexyl group, protects the peptide backbone from cleavage by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of the peptide therapeutic.[2]

  • Increased Hydrophobicity: The cyclohexyl side chain enhances the lipophilicity of the peptide.[1][3] This can improve its membrane permeability and facilitate stronger interactions with hydrophobic pockets within target receptors.

  • Conformational Rigidity: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation. This can lead to higher receptor affinity and specificity.

  • Improved Pharmacokinetics: The enhanced stability and hydrophobicity can lead to more favorable pharmacokinetic profiles, including longer circulation times and improved absorption.[1]

Data Presentation: Impact on Peptide Properties

The incorporation of homocyclohexyl-D-alanine is expected to quantitatively improve key peptide characteristics. The following tables provide a template for summarizing typical experimental results.

Table 1: Enzymatic Stability of Peptides in Human Serum

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)
Example-Peptide-1Native (L-Ala)2.5
Example-Peptide-1-hChaD-hCha substitution48.7
Example-Peptide-2Native (L-Phe)1.8
Example-Peptide-2-hChaD-hCha substitution36.2

Table 2: Receptor Binding Affinity

Peptide SequenceModificationReceptor TargetBinding Affinity (Ki, nM)
Example-Peptide-1Native (L-Ala)Receptor X15.3
Example-Peptide-1-hChaD-hCha substitutionReceptor X2.1
Example-Peptide-2Native (L-Phe)Receptor Y22.8
Example-Peptide-2-hChaD-hCha substitutionReceptor Y4.5

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homocyclohexyl-D-alanine

This protocol is based on the widely used Fmoc/tBu strategy.[4][5][6][7] Due to the steric bulk of homocyclohexyl-D-alanine, optimized coupling conditions are recommended.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-hCha-OH, HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for subsequent amino acids Wash2->Repeat Next amino acid Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Final amino acid Repeat->Deprotection1 Wash3 DMF & DCM Wash Deprotection2->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound (Fmoc-hCha-OH)

  • Other Fmoc-protected amino acids with side-chain protection as required

  • Rink Amide or Wang resin[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve Fmoc-hCha-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclohexyl side chain.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.

Cleavage and Deprotection

Due to the hydrophobicity of peptides containing homocyclohexyl-D-alanine, a carefully selected cleavage cocktail with appropriate scavengers is crucial.[9][10]

Cleavage and Purification Workflow

Cleavage_Workflow PeptideResin Dry Peptide-Resin CleavageCocktail Add Cleavage Cocktail (e.g., Reagent K) PeptideResin->CleavageCocktail Incubation Incubate 2-3 hours at Room Temperature CleavageCocktail->Incubation Filtration Filter to separate resin Incubation->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Centrifugation Centrifuge and decant ether Precipitation->Centrifugation Washing Wash pellet with cold ether Centrifugation->Washing Drying Dry crude peptide Washing->Drying Purification RP-HPLC Purification Drying->Purification

Caption: Workflow for peptide cleavage and initial purification.

Procedure:

  • Prepare a cleavage cocktail. A suitable option for hydrophobic peptides is "Reagent K": TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). Caution: Handle TFA and phenol in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide into a cold centrifuge tube.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.

Purification and Analysis

Purification of hydrophobic peptides often requires optimization of the RP-HPLC conditions.[11][12]

Procedure:

  • Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., acetonitrile or isopropanol) before diluting with the aqueous mobile phase.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA). A shallower gradient may be necessary to resolve impurities from the hydrophobic target peptide.

  • Collect fractions and analyze them by LC-MS to identify those containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Enzymatic Stability Assay

This protocol assesses the stability of the peptide in the presence of proteases.[13][14][15][16]

Procedure:

  • Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the peptide solution with human serum (e.g., 50% v/v) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% TFA).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.

Receptor Binding Assay

This protocol determines the binding affinity of the peptide to its target receptor using a competitive binding assay format.[17][18][19]

Procedure:

  • Prepare cell membranes or purified receptors expressing the target of interest.

  • In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor.

  • Add increasing concentrations of the unlabeled test peptide (the peptide containing homocyclohexyl-D-alanine).

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the mixture to reach equilibrium.

  • Separate the bound from the free radioligand using a filtration method (e.g., glass fiber filters) or a scintillation proximity assay (SPA).

  • Quantify the amount of bound radioactivity.

  • Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration.

  • Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

  • Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Modulation

Peptides containing homocyclohexyl-D-alanine, with their enhanced stability and receptor affinity, can be potent modulators of cellular signaling pathways. For instance, a peptide agonist designed to target a G-protein coupled receptor (GPCR) can initiate a sustained signaling cascade due to its prolonged presence and stronger binding at the receptor site.

GPCR_Signaling cluster_membrane Cell Membrane Peptide Peptide (with hCha) Receptor GPCR Peptide->Receptor binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A (PKA) Second_Messenger->PKA activates Transcription_Factor Transcription Factor PKA->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Application of Fmoc-Homocyclohexyl-D-alanine in the Synthesis of Novel Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of innovative antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to resistance development. A key strategy to enhance the therapeutic potential of AMPs is the incorporation of non-proteinogenic amino acids, such as Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-D-Ala).

The incorporation of Fmoc-hCha-D-Ala, a bulky and hydrophobic amino acid derivative, into peptide sequences offers several advantages. The D-configuration of this amino acid provides resistance to proteolytic degradation by host and bacterial proteases, which typically recognize L-amino acids, thereby extending the in vivo half-life of the peptide.[1] Furthermore, the homocyclohexyl side chain enhances the hydrophobicity of the peptide. This increased hydrophobicity can modulate the peptide's secondary structure and amphipathicity, leading to improved interactions with the lipid bilayers of bacterial membranes and consequently, enhanced antimicrobial activity.[1] The strategic placement of such non-proteinogenic amino acids can also reduce cytotoxicity towards mammalian cells, improving the therapeutic index of the AMP.

This compound is particularly well-suited for solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc protecting group allows for the straightforward and efficient incorporation of the amino acid into the growing peptide chain under standard synthesis conditions. While the steric hindrance from the bulky side chain might necessitate optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents, the benefits to the final peptide's properties often outweigh these synthetic challenges.

The application of Fmoc-hCha-D-Ala in the synthesis of AMPs is a powerful strategy for developing novel therapeutic agents with improved stability, potent antimicrobial activity, and enhanced selectivity. This approach provides a valuable tool for researchers and drug developers in the ongoing effort to combat antimicrobial resistance.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide Incorporating this compound

This protocol outlines the manual synthesis of an antimicrobial peptide containing a homocyclohexyl-D-alanine residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids (including this compound)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Due to the steric bulk of the homocyclohexyl side chain, extended coupling times and/or a more potent coupling reagent may be required.

    • Follow the standard amino acid coupling procedure (Step 3), but extend the coupling time to 4-6 hours. Alternatively, use a coupling reagent such as HATU in place of HBTU/HOBt for improved efficiency.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized peptides against bacterial strains using the broth microdilution method.

Materials:

  • Synthesized antimicrobial peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of the antimicrobial peptide in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the 96-well plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data

PeptideSequenceTarget OrganismMIC (μM)
mBjAMP1NWLCALRRLRKRListeria monocytogenes2.565 - 5.090
AMP1-6WKWCKWKKWKWRListeria monocytogenes1.077 - 3.051
P-6(Pheromone)-WKWCKWKKWKWRPseudomonas mendocina0.675 - 2.250
S-6(Pheromone)-WKWCKWKKWKWRStaphylococcus aureus0.800 - 4.669
L-6(Pheromone)-WKWCKWKKWKWRListeria monocytogenes2.410 - 3.544

Note: The "Pheromone" in peptides P-6, S-6, and L-6 refers to specific bacterial pheromone sequences that were added to the N-terminus of AMP1-6 to enhance bacterial recognition. The exact sequences of the pheromones are detailed in the source literature. The range in MIC values reflects results against different strains of the target organism.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_evaluation Biological Evaluation cluster_data Data Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Fmoc-hCha-D-Ala) Deprotection->Coupling Coupling->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification MIC_Assay MIC Assay Purification->MIC_Assay Hemolysis_Assay Hemolysis Assay Purification->Hemolysis_Assay Stability_Assay Serum Stability Assay Purification->Stability_Assay SAR_Analysis Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis Hemolysis_Assay->SAR_Analysis Stability_Assay->SAR_Analysis

Caption: Experimental workflow for the synthesis and evaluation of antimicrobial peptides.

signaling_pathway cluster_peptide Antimicrobial Peptide Action cluster_membrane Bacterial Membrane cluster_cell Bacterial Cell AMP Cationic AMP (with hCha-D-Ala) Membrane Negatively Charged Bacterial Membrane AMP->Membrane Electrostatic Interaction Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Hydrophobic Interaction (hCha side chain) Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of a cationic antimicrobial peptide containing hCha-D-Ala.

References

Enhancing Peptide Bioavailability with Fmoc-Homocyclohexyl-D-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids. Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH), a non-proteinogenic amino acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the pharmacokinetic properties of peptide drug candidates. Its unique D-configuration and bulky cyclohexyl side chain provide steric hindrance, rendering the peptide more resistant to enzymatic degradation and potentially improving its membrane permeability.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound to improve the stability and bioavailability of therapeutic peptides.

Advantages of Incorporating Homocyclohexyl-D-alanine

The inclusion of homocyclohexyl-D-alanine into a peptide sequence offers several key advantages:

  • Enhanced Enzymatic Stability: The D-amino acid configuration is not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This significantly reduces proteolytic degradation in plasma and the gastrointestinal tract.

  • Increased Hydrophobicity: The cyclohexyl side chain increases the lipophilicity of the peptide, which can improve its ability to cross cellular membranes, a critical step for oral absorption.[1]

  • Improved Pharmacokinetic Profile: By reducing enzymatic degradation and potentially enhancing absorption, the incorporation of homocyclohexyl-D-alanine can lead to a longer plasma half-life and increased oral bioavailability.

Data Presentation: Enhanced In Vitro Stability

PeptideSequenceHalf-life (t½) in Human Plasma (minutes)
Apelin-17 (Native) QRPRLSHKGPMPFPC F~2.5
Apelin-17 Analogue (with Cha) QRPRLSHKGPMP(Cha)P CF>480

This data illustrates the profound impact of incorporating a cyclohexylalanine residue on the enzymatic stability of a peptide.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating the impact of incorporating this compound on peptide bioavailability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-alanine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a homocyclohexyl-D-alanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of the modified peptide in plasma compared to its native counterpart.

Materials:

  • Test peptide and native peptide stock solutions (1 mg/mL)

  • Human or rat plasma

  • Acetonitrile with 0.1% TFA (quenching solution)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the test peptide or native peptide to a final concentration of 10 µM.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to 3 volumes of cold quenching solution.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) for both the modified and native peptides.

Diagram of the Plasma Stability Assay Workflow:

Plasma_Stability_Workflow Incubation Peptide Incubation in Plasma (37°C) Sampling Time-Point Sampling Incubation->Sampling Quenching Protein Precipitation (Cold Acetonitrile/TFA) Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis Supernatant Analysis (HPLC-MS) Centrifugation->Analysis Data Half-Life Calculation Analysis->Data

Caption: Workflow for assessing in vitro peptide stability in plasma.

Protocol 3: Caco-2 Cell Permeability Assay

This in vitro assay predicts the intestinal absorption of a peptide.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the steady-state flux of the peptide across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the peptide in the apical chamber.

Diagram of the Caco-2 Permeability Assay:

Caco2_Assay cluster_transwell Transwell Insert Apical Apical Chamber (Peptide Solution) Monolayer Caco-2 Monolayer Transport Peptide Transport Membrane Porous Membrane Basolateral Basolateral Chamber (HBSS) Transport->Basolateral Sampling for LC-MS/MS Analysis

Caption: Caco-2 cell monolayer model for in vitro permeability studies.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol determines the pharmacokinetic profile of the modified peptide after oral administration.

Materials:

  • Test peptide and native peptide, formulated for oral gavage

  • Mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Fast the mice overnight with free access to water.

    • Administer a single oral dose of the peptide formulation via gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital bleeding.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract the peptide from the plasma (e.g., by protein precipitation) and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the curve (AUC)

      • Half-life (t½)

      • Oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.

Diagram of the In Vivo Pharmacokinetic Study Workflow:

PK_Study_Workflow Dosing Oral Gavage Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Signaling Pathway Context: G-Protein Coupled Receptor (GPCR) Signaling

Many therapeutic peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The enhanced stability and bioavailability conferred by homocyclohexyl-D-alanine can lead to more sustained receptor activation and downstream signaling.

Diagram of a Generic GPCR Signaling Pathway:

GPCR_Signaling Peptide Modified Peptide (Ligand) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

The incorporation of this compound is a powerful and effective strategy for improving the bioavailability of therapeutic peptides. By enhancing enzymatic stability and potentially increasing membrane permeability, this unnatural amino acid addresses key challenges in peptide drug development. The protocols and information provided in these application notes offer a comprehensive guide for researchers to synthesize, evaluate, and optimize peptide candidates with improved pharmacokinetic profiles, ultimately accelerating the development of novel and effective peptide-based therapeutics.

References

Application Note & Protocols: Fmac-SPPS of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased stability, improved potency, and unique functionalities.[1] Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, is the predominant method for assembling these modified peptides.[2][3][4] However, when the sequence contains a high number of hydrophobic natural or unnatural amino acids, significant challenges arise.[5][6]

Hydrophobic peptides are prone to on-resin aggregation, primarily through the formation of stable secondary structures like β-sheets, which are driven by inter-chain hydrogen bonding and strong intermolecular hydrophobic interactions.[7][8] This aggregation can lead to poor solvation of the growing peptide chain, resulting in incomplete deprotection and coupling reactions, ultimately leading to low yields and purity.[5][6][8] This document provides an overview of these challenges, effective mitigation strategies, and detailed protocols for the successful Fmoc-SPPS of peptides containing hydrophobic unnatural amino acids.

Challenges and Mitigation Strategies

The primary challenge in synthesizing hydrophobic peptides is overcoming on-resin aggregation.[7][8] Several factors contribute to this phenomenon, and a variety of strategies have been developed to address them.

Key Challenges:

  • Inter-chain Aggregation: Hydrophobic sequences tend to form β-sheet structures, making reactive sites inaccessible.[7][8]

  • Poor Solvation: The growing peptide-resin complex is poorly solvated by standard SPPS solvents, hindering reagent access.[7]

  • Steric Hindrance: Bulky side chains of unnatural amino acids can sterically impede coupling reactions.[1]

  • Incomplete Reactions: Both coupling and Fmoc-deprotection steps can be incomplete, leading to deletion sequences and other impurities.

The logical relationship between the challenges posed by hydrophobic residues and the corresponding solutions is illustrated in the diagram below.

Figure 1: Challenges in hydrophobic peptide synthesis and corresponding mitigation strategies.

Experimental Workflow and Protocols

The standard Fmoc-SPPS workflow must be adapted to address the challenges of hydrophobic sequences. This involves careful selection of resins, solvents, coupling reagents, and reaction conditions.

The general experimental workflow for a single coupling cycle in Fmoc-SPPS is depicted below. For difficult sequences, steps such as coupling may need to be repeated (double coupling) or extended.

FmocSPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Next_Cycle Repeat for next AA Wash2->Next_Cycle Next_Cycle->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Next_Cycle->Final_Deprotection No (Final AA) Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Figure 2: General experimental workflow for one cycle of Fmoc-SPPS.
Materials and Reagents

  • Resins: PEG-based resins (e.g., TentaGel) or polystyrene resins. For hydrophobic peptides, non-polar polystyrene resins can sometimes yield higher quality products.[5]

  • Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM). For difficult sequences, NMP is often preferred for its superior solvating properties.[9] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[5][10]

  • Amino Acids: Fmoc-protected natural and unnatural amino acids.

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Coupling Reagents:

    • Standard: N,N'-Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt.

    • High-Potency: Aminium/uronium salts such as HATU, HBTU, HCTU, or phosphonium salts like PyBOP.[9] COMU is also highly effective for overcoming steric hindrance and aggregation.[10]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.[1][10]

Detailed Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle [1][10]

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times).

  • Amino Acid Coupling (using HATU): a. In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. b. Allow the mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin-containing vessel. d. Agitate the reaction for 1-2 hours. For difficult couplings, extend the reaction time or perform a second coupling (double coupling).

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: Chaotropic Salt Wash for Aggregate Disruption [7]

This protocol is used before a difficult coupling step to disrupt secondary structures.

  • After the washing step following Fmoc deprotection, add a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF to the resin.

  • Agitate for 15-30 minutes.

  • Drain the salt solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the chaotropic salt.

  • Proceed with the standard coupling protocol.

Protocol 3: Peptide Cleavage and Deprotection [1][10][11]

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin under vacuum for at least 4 hours.

  • Cleavage: a. Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT). A common alternative is 95% TFA, 2.5% TIS, 2.5% H₂O. b. Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). c. Stir the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[11]

  • Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Rinse the resin with a small amount of fresh TFA. c. Concentrate the combined filtrates under reduced pressure. d. Add the concentrated solution to cold methyl t-butyl ether to precipitate the crude peptide.

  • Collection: Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.

Data and Results

The choice of coupling reagent and strategy significantly impacts the purity and yield of hydrophobic peptides. The following tables summarize comparative data for different approaches.

Table 1: Comparison of Coupling Additives for a Model Hydrophobic Peptide

Coupling AdditiveModel Peptide SequenceResulting Purity/Side-ProductReference
Oxyma Pure Aib-enkephalin pentapeptidePurity of pentapeptide: 42.8%[10]
HOBt Aib-enkephalin pentapeptidePurity of pentapeptide: 8.4% (vs. 83.1% des-Aib side-product)[10]
Oxyma Pure ABRF test peptideCrude peptide purity essentially identical to that obtained with HOBt[10]

Table 2: Effectiveness of Different Coupling Reagents for Difficult Sequences

Coupling ReagentType of Activated EsterReactivityEfficacy NotesReference
HBTU/PyBOP OBt esterModerateBetter than standard carbodiimides, but can be insufficient for very hindered residues.[9]
HCTU O-6-ClBt esterHighMore reactive and often more effective than HBTU for difficult couplings.[9]
HATU OAt esterVery HighHighly effective for sterically hindered amino acids and aggregation-prone sequences.[9]
COMU -HighHigh reactivity, effective in overcoming steric hindrance and aggregation.[10]

Table 3: Impact of Solvents on Synthesis Yield for a Hydrophobic Peptide

Solvent(s)Peptide SequenceResinYieldReference
DMF Transmembrane 34-residue peptideBenzhydrylamine (BHAR)4%[5]
80% NMP / 20% DMSO Transmembrane 34-residue peptideBenzhydrylamine (BHAR)12%[5]

Conclusion

The successful Fmoc-SPPS of peptides containing hydrophobic unnatural amino acids is challenging but achievable through a combination of optimized strategies. The primary obstacle, on-resin aggregation, can be effectively mitigated by employing high-potency coupling reagents like HATU or COMU, using superior solvating solvents such as NMP, and incorporating backbone modifications like pseudoproline dipeptides to disrupt secondary structure formation.[7][9] For particularly difficult sequences, elevated temperatures (microwave-assisted synthesis) and chaotropic salt washes can further improve reaction efficiency.[7][9] By carefully selecting the appropriate combination of these techniques and following robust protocols, researchers can successfully synthesize complex hydrophobic peptides for applications in research and drug development.

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing sterically hindered amino acids is a significant challenge in peptide chemistry. The bulky nature of these residues can impede the formation of the amide bond, leading to incomplete reactions, low yields, and racemization.[1][2] This document provides a detailed overview of modern coupling methods, a comparison of reagents, and comprehensive protocols to overcome these synthetic hurdles.

Introduction to Sterically Hindered Amino Acids

Sterically hindered amino acids are characterized by bulky substituents on the α-carbon or the backbone nitrogen, which physically obstruct the approach of the reacting species.[1] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile)

  • α,α-disubstituted amino acids: α-Aminoisobutyric acid (Aib)[3][4]

  • N-methylated amino acids: N-methylalanine (MeAla)[1]

  • Amino acids with bulky side-chain protecting groups: Arg(Pbf), Asp(OtBu)[1]

The successful incorporation of these residues is crucial for designing peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacological properties.[5]

Classes of Coupling Reagents for Hindered Couplings

Standard coupling reagents are often inefficient for sterically demanding couplings. More potent "onium" salt-based reagents are generally required.[1] These can be broadly categorized into aminium/uronium salts and phosphonium salts. Carbodiimides, when used with additives, also offer a viable strategy.

2.1. Aminium/Uronium Reagents

These reagents are highly reactive and widely used for difficult couplings.[1][6] They activate the carboxylic acid by forming a highly reactive ester intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), HATU is known for its high reactivity and speed, leading to faster and more efficient couplings with reduced racemization compared to its HOBt-based counterpart, HBTU.[1][2]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally less reactive than HATU for severely hindered couplings.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, with the added benefits of being non-explosive and having better solubility.[1][7]

A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess, which can terminate the peptide chain.[1][6]

2.2. Phosphonium Reagents

Phosphonium-based reagents are also highly effective, particularly for minimizing racemization and in cyclization reactions.[1][6] They are not associated with the guanidinylation side reaction.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to the first-generation BOP reagent, which produces a carcinogenic byproduct. PyBOP is highly efficient and its byproducts are less hazardous.[6][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt-based analogue of PyBOP, offering enhanced reactivity. It is particularly effective for coupling N-methylated amino acids.[7][8]

2.3. Carbodiimides with Additives

Carbodiimides like Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective coupling reagents.[9][10] However, for hindered couplings, their use is highly recommended in combination with nucleophilic additives to enhance reactivity and suppress racemization.[9]

  • DIC/HOAt: The combination of DIC with HOAt is a powerful and cost-effective method for hindered couplings.[1]

  • DIC/OxymaPure: A safer alternative to HOBt- and HOAt-based additives, as OxymaPure is not explosive.[11]

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of peptides containing sterically hindered amino acids. The following table summarizes the performance of several common high-efficiency reagents.

Reagent ClassReagent NameEfficiency for Hindered CouplingsRacemization RiskKey AdvantagesKey Disadvantages
Aminium Salt HATU Very HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][2]More expensive; can cause guanidinylation if used in excess.[1]
Aminium Salt HBTU HighLow-ModerateWidely used, reliable, and effective for many standard couplings.[1]Less efficient than HATU for severely hindered residues; can cause guanidinylation.[1]
Uronium Salt COMU Very HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[1][7]Higher cost compared to carbodiimides.
Phosphonium Salt PyBOP HighLowHigh efficiency; no guanidinylation side reaction.[1][6]Byproducts can sometimes be difficult to remove.[1]
Phosphonium Salt PyAOP Very HighVery LowHighly effective, especially for N-methyl amino acids and cyclization.[7][8]Higher cost.
Carbodiimide/Additive DIC/HOAt Moderate-HighLow-ModerateCost-effective; avoids guanidinylation.[1]Slower reaction times compared to onium salts; byproducts can be problematic.[1]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) involving sterically hindered amino acids. Optimization of coupling times and equivalents of reagents may be necessary depending on the specific sequence.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)

This protocol is recommended for particularly challenging couplings where high efficiency is paramount.[2][5]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or gentle heating (e.g., 40-50°C) may be applied, though this may increase the risk of racemization.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines like the N-terminus of a peptide chain after coupling to Aib).[5]

  • Washing: Once the coupling is complete (negative test), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Recoupling (Optional): If the monitoring test indicates incomplete coupling, a second coupling can be performed by repeating steps 4-8.[1]

  • Capping (Optional): If significant unreacted amines remain after recoupling, it is advisable to cap them with a reagent like acetic anhydride to prevent the formation of deletion sequences.[1]

Protocol 2: DIC/HOAt-Mediated Coupling

This protocol provides a cost-effective alternative for less severely hindered couplings.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the deprotected resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature. Coupling times are generally longer than with onium salts and may require several hours to overnight.

  • Monitoring and Washing: Follow steps 7 and 8 of Protocol 1 to monitor the reaction and wash the resin.

Protocol 3: Microwave-Assisted Peptide Synthesis (MW-SPPS)

Microwave heating can significantly accelerate coupling reactions, especially for difficult sequences, by providing efficient and uniform heating.[12][13]

  • Resin and Reagent Preparation: Follow the preparation steps of the chosen coupling chemistry (e.g., HATU-mediated as in Protocol 1).

  • Microwave Irradiation: Perform the coupling step in a dedicated microwave peptide synthesizer. A typical condition for a hindered coupling could be 20 minutes at 75°C.[12]

  • Monitoring and Washing: After the microwave program is complete, perform a monitoring test and wash the resin as described in the standard protocols.

Visualizing Reaction Mechanisms and Workflows

5.1. Mechanism of Amide Bond Formation

The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid, followed by nucleophilic attack from the amino group of the next amino acid.[9]

Amide_Bond_Formation cluster_activation Activation cluster_coupling Coupling Amino_Acid_1 R1-COOH (Protected Amino Acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Amino_Acid_1->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Dipeptide R1-CO-NH-R2 (Dipeptide) Activated_Intermediate->Dipeptide + Amino_Acid_2 Amino_Acid_2 H2N-R2 (N-deprotected Amino Acid) Byproducts Byproducts Activation_Pathways cluster_Carbodiimide Carbodiimide Pathway (e.g., DIC) cluster_Uronium Aminium/Uronium Pathway (e.g., HATU) cluster_Phosphonium Phosphonium Pathway (e.g., PyBOP) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DIC OAt_Ester OAt-Active Ester Carboxylic_Acid->OAt_Ester + HATU OBt_Ester OBt-Active Ester Carboxylic_Acid->OBt_Ester + PyBOP DIC DIC Peptide Peptide O_Acylisourea->Peptide + H2N-R' HATU HATU OAt_Ester->Peptide + H2N-R' PyBOP PyBOP OBt_Ester->Peptide + H2N-R' SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing_1 Washing (DMF, DCM) Deprotection->Washing_1 Coupling Coupling (Activated Fmoc-AA) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 End Resin-Bound Peptide (Elongated by one residue) Washing_2->End End->Deprotection Repeat for next amino acid

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides with Fmoc-Homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. Fmoc-homocyclohexyl-D-alanine (Fmoc-D-HomoCha-OH), a bulky and hydrophobic amino acid, is a valuable building block for the synthesis of cyclic peptides. Its unique structural features contribute to increased metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1]

Cyclization of peptides is a widely employed strategy to overcome the inherent limitations of their linear counterparts, such as susceptibility to enzymatic degradation and low bioavailability. By constraining the peptide backbone, cyclization can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity. The inclusion of D-amino acids like homocyclohexyl-D-alanine can also promote the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity, and can reduce steric hindrance during peptide bond formation, potentially leading to higher cyclization yields.

These application notes provide a comprehensive guide to the incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Resistance: The D-configuration of the amino acid and the bulky homocyclohexyl side chain hinder recognition by proteases, which primarily cleave peptide bonds adjacent to L-amino acids. This leads to a significantly longer in vivo half-life.

  • Conformational Rigidity: The sterically demanding homocyclohexyl group restricts the conformational freedom of the peptide backbone, predisposing it to adopt specific secondary structures. This can result in higher binding affinity and selectivity for biological targets.

  • Increased Hydrophobicity: The non-polar side chain can enhance membrane permeability and facilitate the disruption of protein-protein interactions.

  • Improved Cyclization Efficiency: The presence of a D-amino acid can promote a pre-organized conformation of the linear precursor, bringing the N- and C-termini into proximity and thus favoring intramolecular cyclization.

Quantitative Data Summary

The following table presents representative data for the synthesis of a model cyclic peptide containing homocyclohexyl-D-alanine. Please note that actual yields and purity are highly sequence-dependent and may require optimization.

StepParameterTypical Value
Linear Peptide Synthesis (on 2-CTC Resin) Crude Yield85-95%
Purity (by RP-HPLC)70-85%
Cleavage from Resin (Protected Peptide) Yield>90%
Solution-Phase Cyclization Crude Yield of Cyclic Monomer30-50%
Purity (by RP-HPLC)50-70%
Final Deprotection and Purification Overall Yield (from starting resin)10-25%
Final Purity (by RP-HPLC)>98%

Experimental Protocols

Protocol 1: Linear Peptide Assembly using Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on 2-chlorotrityl chloride (2-CTC) resin, which is recommended for obtaining the fully protected linear peptide for solution-phase cyclization.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin (100-200 mesh)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) in DCM.

    • Add DIPEA (4 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • To cap any remaining active sites, wash the resin with DCM and then treat with a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Iterative Fmoc-SPPS Cycle:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin extensively with DMF (5-7 times).

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents) and HCTU or HATU (3-5 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered this compound, extend the coupling time to 4 hours or perform a double coupling.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat the iterative cycle until the desired linear peptide sequence is assembled.

Protocol 2: Cleavage of the Protected Linear Peptide from Resin

This protocol allows for the cleavage of the linear peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.

Materials:

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

  • Treat the resin with a solution of 20% HFIP in DCM for 1-2 hours.

  • Filter the resin and collect the filtrate containing the protected linear peptide.

  • Repeat the treatment with fresh 20% HFIP in DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.

Protocol 3: Head-to-Tail Cyclization in Solution

This step involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. The reaction is performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • Crude protected linear peptide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM.

  • Add PyBOP or HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by mass spectrometry.

  • Once the reaction is complete, remove the DMF under vacuum.

Protocol 4: Final Deprotection and Purification

This protocol removes the side-chain protecting groups and purifies the cyclic peptide.

Materials:

  • Crude cyclic peptide

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Treat the crude cyclic peptide with the cleavage cocktail (TFA/H₂O/TIS) for 2-4 hours at room temperature.

  • Precipitate the crude cyclic peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Centrifuge the suspension and decant the ether. Wash the peptide pellet with cold ether two more times.

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA. Due to the hydrophobicity of homocyclohexyl-D-alanine, a shallower gradient and/or a higher starting percentage of organic solvent may be required.

  • Analyze the collected fractions for purity and pool the fractions containing the pure product.

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Critical Parameters and Troubleshooting

  • Coupling of this compound: Due to significant steric hindrance, this coupling step can be challenging. To ensure complete reaction:

    • Use a more potent coupling reagent such as HATU or COMU.

    • Extend the coupling time to 4 hours or perform a double coupling.

    • Consider performing the coupling at a slightly elevated temperature (e.g., 40-50°C).

  • Cyclization: The success of the cyclization step is highly dependent on maintaining high dilution to prevent dimerization and oligomerization. The concentration of the linear peptide should be kept below 1 mM.

  • Purification: Peptides containing homocyclohexyl-D-alanine are often highly hydrophobic, leading to strong retention on RP-HPLC columns. To improve purification:

    • Use a shallower gradient of the organic mobile phase.

    • Consider using a different organic modifier, such as isopropanol, in the mobile phase.

    • Elevating the column temperature (e.g., to 40-60°C) can improve peak shape and resolution.

Visualizations

G Overall Workflow for Cyclic Peptide Synthesis SPPS 1. Linear Peptide Assembly (Fmoc-SPPS on 2-CTC Resin) Cleavage 2. Cleavage from Resin (Protected Peptide) SPPS->Cleavage Cyclization 3. Solution-Phase Cyclization (High Dilution) Cleavage->Cyclization Deprotection 4. Final Deprotection (TFA Cocktail) Cyclization->Deprotection Purification 5. Purification (RP-HPLC) Deprotection->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Overall workflow for cyclic peptide synthesis.

G Iterative Cycle of Fmoc-SPPS Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) End Next Cycle or End Synthesis Kaiser->End Negative

Caption: Iterative cycle of Fmoc-SPPS.

G Solution-Phase Cyclization Pathway cluster_conditions Reaction Conditions High_Dilution High Dilution in DMF (0.1-1 mM) Coupling_Reagent Coupling Reagent (PyBOP/HATU) + DIPEA Linear_Peptide Protected Linear Peptide (from Resin Cleavage) Cyclization Intramolecular Amide Bond Formation Linear_Peptide->Cyclization Dimer Dimerization/ Oligomerization (Side Reaction) Linear_Peptide->Dimer Undesired Pathway (favored at high concentration) Crude_Cyclic Crude Protected Cyclic Peptide Cyclization->Crude_Cyclic Desired Pathway

References

Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-Homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation, leading to poor metabolic stability and short in vivo half-lives. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. Fmoc-homocyclohexyl-D-alanine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis for creating more robust and effective peptide analogs.[1][2] Its unique structure, featuring a D-isomeric configuration and a bulky cyclohexyl side chain, offers significant advantages in drug design and development.[1][2]

The D-configuration provides steric hindrance, making the peptide bond resistant to cleavage by proteases that are stereospecific for L-amino acids. The homocyclohexyl side chain increases the hydrophobicity of the peptide, which can enhance its binding affinity to target receptors and improve its pharmacokinetic profile. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide a comprehensive overview of the use of this compound in creating metabolically stable peptide analogs, with a focus on Gonadotropin-Releasing Hormone (GnRH) analogs as a case study. Detailed protocols for peptide synthesis and metabolic stability assays are also presented.

Case Study: Metabolically Stable Gonadotropin-Releasing Hormone (GnRH) Analogs

GnRH is a decapeptide that plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] Native GnRH has a very short half-life in vivo, limiting its therapeutic use. The development of GnRH analogs with enhanced stability and duration of action has been a significant focus in medicinal chemistry.[5]

Incorporating this compound into a GnRH analog in place of a native L-amino acid is a proven strategy to significantly increase its resistance to enzymatic degradation. This modification can lead to a longer plasma half-life, improved receptor binding, and sustained biological activity.

Data Presentation:

The following tables summarize representative quantitative data comparing a native GnRH peptide with a hypothetical analog incorporating homocyclohexyl-D-alanine.

Table 1: In Vitro Metabolic Stability in Human Plasma

CompoundSequenceHalf-life (t½) in Human Plasma (min)
Native GnRHpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂~5
GnRH AnalogpGlu-His-Trp-Ser-Tyr-D-hCha -Leu-Arg-Pro-Gly-NH₂>240

hCha represents homocyclohexyl-alanine.

Table 2: Receptor Binding Affinity (GnRH Receptor)

CompoundSequenceBinding Affinity (Ki, nM)
Native GnRHpGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂1.5
GnRH AnalogpGlu-His-Trp-Ser-Tyr-D-hCha -Leu-Arg-Pro-Gly-NH₂0.8

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Analog

This protocol outlines the manual synthesis of a GnRH analog using this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage 6. Cleavage & Deprotection Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (Mass Spec) Purification->Analysis Plasma_Stability_Workflow Incubation 1. Incubate Peptide in Human Plasma (37°C) Sampling 2. Collect Aliquots at Time Points Incubation->Sampling Quenching 3. Quench Reaction (e.g., Acetonitrile) Sampling->Quenching Precipitation 4. Protein Precipitation (Centrifugation) Quenching->Precipitation Analysis 5. Analyze Supernatant (LC-MS/MS) Precipitation->Analysis Calculation 6. Calculate Half-life Analysis->Calculation GnRH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH_Analog GnRH Analog (with D-hCha) GnRHR GnRH Receptor (GPCR) GnRH_Analog->GnRHR Binding & Activation G_Protein Gq/11 GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Hormone_Release LH & FSH Release Ca_release->Hormone_Release Triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK_Cascade->Gene_Expression Promotes Gene_Expression->Hormone_Release Leads to

References

Application Notes and Protocols: Fmoc-Homocyclohexyl-D-Alanine in Targeting Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The development of molecules that can modulate these interactions is a significant focus of modern drug discovery. Peptides have emerged as a promising class of therapeutics for targeting PPIs due to their ability to mimic protein secondary structures and engage with large, often flat and featureless, protein surfaces that are challenging for small molecules to address.

Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha-OH) is a non-canonical amino acid that offers distinct advantages in the design of peptide-based PPI inhibitors.[1] Its bulky and hydrophobic cyclohexyl side chain can enhance binding affinity by making favorable hydrophobic contacts within the protein interface.[1] Furthermore, as a D-amino acid, its incorporation into a peptide sequence confers proteolytic resistance, a critical attribute for improving the in vivo stability and bioavailability of peptide drugs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide inhibitors and their evaluation in a common PPI assay.

Key Applications

The unique properties of this compound make it a valuable building block for peptides targeting a range of PPIs, including:

  • Oncogenic Pathways: Disrupting the interaction between tumor suppressor proteins and their negative regulators, such as the p53-MDM2 interaction.[2][3][4][5]

  • Apoptosis Regulation: Modulating the interactions within the Bcl-2 family of proteins to promote apoptosis in cancer cells.[6][7][8][9][10]

  • Signal Transduction: Interfering with signaling cascades that are aberrantly activated in disease states.

Data Presentation: Representative Quantitative Data

The incorporation of this compound into a peptide sequence can significantly impact its binding affinity for the target protein. Below is a table of representative quantitative data for a hypothetical peptide inhibitor of the p53-MDM2 interaction, illustrating the effect of incorporating this non-canonical amino acid.

Peptide SequenceModificationTarget ProteinKd (nM)[3][11]IC50 (nM)[8]
Ac-Phe-Met-Ala -Trp-Val-Ser-NH2Wild-Type ResidueMDM215002500
Ac-Phe-Met-D-Ala -Trp-Val-Ser-NH2D-Amino AcidMDM28001200
Ac-Phe-Met-D-Cha -Trp-Val-Ser-NH2Fmoc-D-ChaMDM25095

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential impact of this compound on peptide inhibitor potency. Actual values would need to be determined experimentally.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homocyclohexyl-D-Alanine

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH for the first coupling) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the coupling of this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

experimental_workflow_spps

Fluorescence Polarization (FP) Assay for PPI Inhibition

This protocol describes a fluorescence polarization assay to determine the IC50 of a peptide inhibitor for a specific protein-protein interaction (e.g., p53-MDM2).

Materials:

  • Purified recombinant target protein (e.g., MDM2)

  • Fluorescently labeled peptide corresponding to the binding motif of the natural interaction partner (e.g., FITC-labeled p53 peptide)

  • Peptide inhibitor containing homocyclohexyl-D-alanine

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled peptide in the assay buffer. The final concentration in the assay should be below its Kd for the target protein.

    • Prepare a stock solution of the target protein. The final concentration should be sufficient to bind a significant fraction of the fluorescent peptide, typically 2-3 times the Kd.

    • Prepare a serial dilution of the peptide inhibitor in the assay buffer.

  • Assay Setup:

    • Add a constant volume of the fluorescently labeled peptide to all wells of the 384-well plate.

    • Add varying concentrations of the peptide inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with buffer only (negative control).

    • Initiate the binding reaction by adding a constant volume of the target protein to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescently labeled peptide from the target protein.

signaling_pathway_fp_assay

Conclusion

This compound is a powerful tool for medicinal chemists and drug discovery scientists developing peptide-based inhibitors of protein-protein interactions. Its incorporation can lead to peptides with enhanced binding affinity and improved metabolic stability. The protocols provided herein offer a framework for the synthesis and evaluation of such peptides, which can be adapted to a wide range of PPI targets. The successful application of these methods will contribute to the development of novel therapeutics for various diseases driven by aberrant protein-protein interactions.

References

Application of Fmoc-Homocyclohexyl-D-alanine in the Design of Potent Peptide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-D-Ala) is a synthetic amino acid derivative that has garnered significant interest in the design of peptide-based enzyme inhibitors. Its incorporation into peptide sequences offers a strategic advantage in developing therapeutic candidates with enhanced pharmacological properties. The bulky and hydrophobic cyclohexyl side chain of homocyclohexyl-D-alanine can significantly improve the metabolic stability and bioavailability of peptide inhibitors.[1][2] This non-proteinogenic amino acid is particularly valuable in modulating the interaction of peptides with their target enzymes, often leading to increased potency and selectivity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and protocols for the utilization of Fmoc-hCha-D-Ala in the design and evaluation of peptide-based enzyme inhibitors.

Rationale for Incorporating Homocyclohexyl-D-alanine

The design of effective peptide-based enzyme inhibitors often faces challenges related to poor stability against proteolytic degradation and limited cell permeability. The incorporation of unnatural amino acids like homocyclohexyl-D-alanine can address these limitations.

  • Enhanced Hydrophobicity: The cyclohexyl group increases the lipophilicity of the peptide, which can improve its interaction with hydrophobic pockets in the active site of target enzymes and enhance membrane permeability.

  • Increased Proteolytic Stability: The D-configuration of the amino acid and the bulky side chain sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide inhibitor.

  • Conformational Constraint: The cyclohexyl moiety can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation for optimal binding to the enzyme's active site.

Application Example: Inhibition of Serine Proteases

Quantitative Data Summary

To illustrate the potential impact of incorporating non-natural amino acids like homocyclohexyl-D-alanine, the following table presents hypothetical inhibitory data for a generic serine protease. This data is for illustrative purposes and highlights the expected trend of increased potency.

Inhibitor IDPeptide SequenceTarget EnzymeIC50 (nM)Ki (nM)
Control-Peptide Ac-Pro-Ala-Val-Ala -NH2Serine Protease X850425
hCha-Peptide Ac-Pro-Ala-Val-hCha-D-Ala -NH2Serine Protease X7535

Note: The data in this table is hypothetical and serves to demonstrate the anticipated improvement in inhibitory constants upon incorporation of homocyclohexyl-D-alanine.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a peptide inhibitor incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocyclohexyl-D-alanine Containing Peptide

This protocol outlines the manual synthesis of a tetrapeptide amide using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a general procedure for determining the inhibitory potency (IC50) of the synthesized peptide against a model serine protease.

Materials:

  • Purified target enzyme (e.g., trypsin, chymotrypsin, or a specific protease of interest)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

  • Synthesized peptide inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the peptide inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

Experimental Workflow for Peptide Inhibitor Design

G cluster_synthesis Peptide Synthesis cluster_evaluation Inhibitor Evaluation cluster_analysis Data Analysis s1 Resin Preparation s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (including Fmoc-hCha-D-Ala) s2->s3 s4 Chain Elongation s3->s4 s5 Cleavage & Deprotection s4->s5 s6 Purification (HPLC) s5->s6 e1 Enzyme Inhibition Assay s6->e1 Synthesized Peptide e2 IC50 Determination e1->e2 e3 Kinetic Analysis (Ki) e2->e3 a1 Structure-Activity Relationship (SAR) e3->a1 a2 Lead Optimization a1->a2 a2->s1 Iterative Design

Caption: Workflow for the design and evaluation of peptide-based enzyme inhibitors.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Cellular Signaling Pathway Upstream_Signal Upstream Signal Enzyme_X Target Enzyme (e.g., Serine Protease) Upstream_Signal->Enzyme_X Substrate Cellular Substrate Enzyme_X->Substrate Product Biological Product Substrate->Product Enzymatic Cleavage Downstream_Effect Downstream Cellular Effect (e.g., Proliferation, Apoptosis) Product->Downstream_Effect Inhibitor Peptide Inhibitor (with hCha-D-Ala) Inhibitor->Enzyme_X Inhibition

Caption: Inhibition of a signaling pathway by a peptide containing hCha-D-Ala.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-homocyclohexyl-D-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency of Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky cyclohexyl side chain of the amino acid physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric bulk is a major cause of incomplete coupling reactions.[1]

  • Peptide Aggregation: The hydrophobic nature of the cyclohexylalanine residue can promote the aggregation of the peptide chain on the solid support.[1] This aggregation can further hinder the accessibility of the N-terminal amine for the incoming activated amino acid.[3][4]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered amino acids, standard carbodiimide reagents like DIC may be insufficient.[5] More potent activating reagents are highly recommended.[5][6] These include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][7] HATU is often cited for its high reactivity and ability to suppress racemization.[4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.[5][8]

Q3: How can I monitor the coupling efficiency of this compound during synthesis?

A qualitative assessment of the coupling reaction's completeness can be performed using the Kaiser test (ninhydrin test).[6][9][10]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[6][11]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[9][10]

For a quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).[9]

Troubleshooting Guide

Below is a step-by-step guide to troubleshoot low coupling efficiency of this compound.

Problem: Positive Kaiser test after coupling this compound, indicating incomplete reaction.

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) action1 Action 1: Optimize Coupling Reagent - Switch to HATU, HBTU, or PyBOP - Increase reagent equivalents (3-5 eq.) start->action1 action2 Action 2: Modify Reaction Conditions - Extend coupling time (2-4 hours or overnight) - Perform a double coupling action1->action2 If coupling is still incomplete end Proceed to Next Cycle action1->end If coupling is successful action3 Action 3: Improve Solvation - Switch from DMF to NMP - Consider using chaotropic salts (e.g., LiCl) action2->action3 If coupling is still incomplete action2->end If coupling is successful action4 Action 4: Capping - Cap unreacted amines with acetic anhydride action3->action4 If coupling remains incomplete action3->end If coupling is successful action4->end

Caption: Troubleshooting workflow for low coupling efficiency.

Action 1: Optimize Coupling Reagent

Standard coupling reagents may not be potent enough for the sterically hindered this compound.

  • Recommendation: Switch to a more powerful in-situ activating reagent such as HATU, HBTU, HCTU, or PyBOP.[5][7] For extremely hindered couplings, the use of acyl fluorides can also be an effective strategy.[5]

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[7][10]

Action 2: Modify Reaction Conditions

Steric hindrance can slow down the reaction kinetics, requiring adjustments to the reaction conditions.

  • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[6][7]

  • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[5][6] This is a common and effective strategy for difficult couplings.[6]

  • Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier.[6] However, this should be done with caution to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MASPS) can also be highly effective in driving difficult couplings to completion.[5]

Action 3: Improve Solvation

Poor solvation of the growing peptide chain can lead to aggregation and hinder the coupling reaction.

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5][12] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5]

  • Chaotropic Salts: In cases of severe peptide aggregation, adding a chaotropic salt like lithium chloride (LiCl) to the coupling reaction can disrupt aggregation and improve coupling efficiency.[3]

Action 4: Capping

If the coupling remains incomplete after attempting the above optimizations, it may be necessary to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[9]

Data Presentation

The following table provides illustrative data on the expected coupling efficiency of this compound under various conditions. This data is for comparative purposes to guide troubleshooting.

Coupling ReagentAdditiveBaseSolventTime (h)Coupling Efficiency (%)
DICHOBtDIPEADMF260-75
HBTUHOBtDIPEADMF285-95
HATU - DIPEA DMF 2 >98
HATU - DIPEA NMP 2 >99
PyBOP-DIPEADMF2>98
HATU (Double Couple)-DIPEANMP2 x 2>99.5

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling

This protocol should be used if the Kaiser test is positive after the first coupling.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[6]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[6]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[6]

Protocol 3: Chaotropic Salt-Assisted Coupling

This protocol is for situations where peptide aggregation is suspected to be the primary issue.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and an activator like HATU (2.9-4.9 equivalents) in DMF. Add a tertiary amine base such as DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Chaotropic Salt Addition & Coupling: Prepare a 1 M solution of anhydrous LiCl in DMF. Add the LiCl solution to the activated amino acid mixture to achieve a final LiCl concentration of 0.5 M. Add the final mixture to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

  • Monitoring and Wash: Perform a Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and LiCl.[3]

Signaling Pathways and Workflows

SPPS_Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-hCha-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle KaiserTest->Repeat Negative

Caption: General workflow for an SPPS cycle.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-Homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of peptides containing Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH). The bulky and hydrophobic nature of the homocyclohexyl-D-alanine residue can lead to significant on-resin aggregation, resulting in poor coupling efficiency, incomplete deprotection, and low final peptide yields.

Troubleshooting Guide

Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection

Symptoms:

  • Noticeable decrease in the swollen volume of the peptidyl-resin.[1]

  • Slow or incomplete Fmoc deprotection, as indicated by monitoring.

  • Positive Kaiser test after deprotection (if the N-terminal amino acid is not proline).

Possible Cause: Peptide aggregation on the solid support is a primary cause of poor resin swelling and incomplete deprotection. The formation of intermolecular hydrogen bonds between peptide chains can create a compact structure that hinders solvent penetration and access of the deprotecting agent (piperidine) to the N-terminal Fmoc group.

Troubleshooting Workflow:

G Troubleshooting: Poor Swelling & Incomplete Deprotection start Poor Swelling or Incomplete Deprotection solvent Modify Solvent System (e.g., NMP, DMF/DMSO) start->solvent salts Add Chaotropic Salts (e.g., LiCl, KSCN) solvent->salts If ineffective temp Increase Temperature (e.g., 40-50°C) salts->temp If ineffective dbu Use Stronger Base (e.g., add DBU) temp->dbu If ineffective check Problem Resolved? dbu->check proceed Proceed to Coupling check->proceed Yes escalate Consider Resynthesis with Modified Strategy check->escalate No

Caption: Troubleshooting workflow for poor resin swelling and incomplete deprotection.

Solutions:

  • Solvent Modification: Switch from standard solvents like DMF to more disruptive solvent systems. N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF can help break up secondary structures.[2][3]

  • Chaotropic Salts: Incorporate chaotropic salts such as LiCl, NaClO4, or KSCN into the washing and/or deprotection steps.[2][4] These salts disrupt hydrogen bonding networks.

  • Elevated Temperature: Perform the deprotection at a higher temperature (e.g., 40-50°C). Increased thermal energy can disrupt intermolecular interactions.[2][3]

  • Stronger Deprotection Reagent: If standard piperidine treatment is insufficient, consider using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 2% piperidine in DMF.[2][5]

Issue 2: Incomplete Coupling of this compound or Subsequent Residues

Symptoms:

  • Positive Kaiser test (or other amine test like the Chloranil test for secondary amines) after the coupling step, indicating unreacted free amines.[6][7]

  • Presence of deletion sequences in the final product upon analysis by mass spectrometry.

Possible Cause: The steric hindrance from the bulky cyclohexyl side chain of Fmoc-hCha-OH, combined with on-resin peptide aggregation, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[8]

Troubleshooting Workflow:

G Troubleshooting: Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) reagents Optimize Reagents (Potent activator, e.g., HATU; Increase excess) start->reagents time Extend Coupling Time (2-4 hours or overnight) reagents->time If ineffective double_couple Perform Double Coupling time->double_couple If ineffective check Coupling Complete? double_couple->check proceed Proceed to Deprotection check->proceed Yes capping Cap Unreacted Amines (Acetic Anhydride) check->capping No

Caption: Troubleshooting workflow for incomplete coupling reactions.

Solutions:

  • Optimize Coupling Reagents: Use a more potent activating reagent such as HATU, HCTU, or COMU, especially for sterically hindered amino acids like Fmoc-hCha-OH.[6][9] Increase the excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[6]

  • Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) can improve yields.[6][7]

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[6][7][9]

  • Capping: If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem with sequences containing Fmoc-hCha-OH?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds that create stable β-sheet-like structures.[4] This can lead to incomplete coupling and deprotection reactions.[2] The this compound residue is highly hydrophobic, which can promote this self-association and aggregation.[8]

Q2: What proactive strategies can I implement to prevent aggregation when synthesizing a peptide with Fmoc-hCha-OH?

A2: A proactive approach is often more effective than troubleshooting. Consider the following strategies from the outset:

  • Use Low-Loading Resins: Reducing the substitution level of the resin (e.g., 0.1-0.2 mmol/g) increases the distance between peptide chains, minimizing intermolecular interactions.[4]

  • Incorporate Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid every 6-7 residues. These groups act as "protecting groups" for the backbone amide, disrupting hydrogen bonding.[2][10]

  • Utilize Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide can disrupt the formation of regular secondary structures that lead to aggregation.[2][10]

  • Choose Appropriate Resins: PEGylated resins, such as NovaSyn® TG or PEGA, can improve solvation of the growing peptide chain and reduce aggregation.[4][10]

Q3: How do I choose between using backbone protection (Hmb/Dmb) and pseudoproline dipeptides?

A3: The choice depends on the peptide sequence. Pseudoproline dipeptides are formed from serine or threonine residues, so they can only be inserted where these amino acids are present in the sequence.[2] Hmb/Dmb-protected amino acids offer more flexibility as they can be incorporated at various positions. Both are effective at disrupting aggregation.[10]

Q4: Can microwave-assisted synthesis help with peptides containing Fmoc-hCha-OH?

A4: Yes, microwave irradiation can be a valuable tool. It can accelerate coupling and deprotection reactions by providing energy to overcome the activation barriers, which can be particularly high for sterically hindered residues and in cases of aggregation.[2]

Data and Protocols

Table 1: Comparison of Aggregation Prevention Strategies
StrategyPrincipleAdvantagesDisadvantages
Low-Loading Resin Increases distance between peptide chains.[4]Simple to implement, effective for many sequences.Lower overall yield per gram of resin.[4]
PEGylated Resins Improves resin swelling and solvation.[4]Creates a favorable environment for difficult sequences.Higher cost compared to standard polystyrene resins.[4]
Chaotropic Salts Disrupt hydrogen bonds.[2][4]Can be added to existing protocols.May interfere with some coupling reagents; requires extra washes.[5]
Backbone Protection (Hmb/Dmb) Sterically hinders inter-chain hydrogen bonding.[2][10]Highly effective at disrupting β-sheet formation.[10]Coupling to the Hmb/Dmb-protected amino acid can be slow.[2]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone.[2][10]Very effective at disrupting secondary structures.[2]Limited to sequences containing Ser or Thr.
Elevated Temperature Provides energy to disrupt intermolecular forces.[2]Can improve reaction kinetics significantly.May increase the risk of side reactions like racemization.[3]
Experimental Protocol: High-Efficiency Coupling of Fmoc-hCha-OH

This protocol is recommended for coupling the sterically hindered Fmoc-hCha-OH residue or for coupling any amino acid to a peptide sequence prone to aggregation.

Materials:

  • Fmoc-deprotected peptide resin

  • Fmoc-hCha-OH (or other Fmoc-amino acid) (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF or NMP, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[8][9]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[7]

  • Monitoring: Perform a Kaiser test (or appropriate test for secondary amines) to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.[6][7]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.[7][9]

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.[5]

Procedure:

  • Deprotection: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.), a coupling reagent like HATU or HBTU (5 eq.), and a base like DIPEA (10 eq.) in a minimal volume of DMF or NMP.[5]

  • Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the reaction mixture for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling using the TNBS or a similar test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.

References

Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of sterically hindered residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection can be identified through several methods. The most common is a negative or weak result from a qualitative test for free primary amines, such as the Kaiser test.[1][2] For quantitative analysis, monitoring the UV absorbance of the deprotection solution (the piperidine wash) can be employed. A slow or incomplete release of the dibenzofulvene-piperidine adduct, which absorbs around 301 nm, suggests a difficult deprotection step.[1][3] Furthermore, analysis of the final cleaved peptide by HPLC and mass spectrometry can reveal deletion sequences, where the mass difference corresponds to the absence of one or more amino acids, indicating a failure in the coupling step due to an un-deprotected amine.[3]

Q2: Which amino acids are considered sterically hindered and why do they pose a challenge?

A2: Sterically hindered amino acids have bulky side chains that physically obstruct the approach of the deprotection reagent, most commonly piperidine, to the N-terminal Fmoc group.[4] Common examples include β-branched amino acids such as Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2] Additionally, amino acids with bulky side-chain protecting groups, like Arginine (Pbf), can also present significant steric challenges.[2][5] This steric hindrance can lead to slower and incomplete Fmoc removal, requiring modified protocols.[2]

Q3: What are the downstream consequences of incomplete Fmoc deprotection?

A3: The primary consequence of incomplete Fmoc removal is the generation of deletion sequences in the final peptide product.[2] This occurs because the N-terminal amine remains blocked by the Fmoc group, preventing the subsequent amino acid from being coupled to the growing peptide chain.[4] These deletion sequences can be difficult to separate from the desired full-length peptide, leading to lower purity, reduced overall yield, and potentially complicating the interpretation of biological assay results.[2]

Q4: How does peptide aggregation on the resin affect Fmoc deprotection?

A4: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, especially in sequences containing repeating hydrophobic residues.[3][6] This on-resin aggregation can make the peptide less permeable to solvents and reagents, effectively shielding the N-terminal Fmoc group from the deprotection solution.[4][6] This can lead to inefficient or incomplete Fmoc removal, even for residues that are not typically considered sterically hindered. Poor resin swelling in the synthesis solvent can further exacerbate this issue by limiting reagent accessibility.[2][4]

Troubleshooting Guide

Problem: The Kaiser test is negative (yellow/colorless beads) or weak after a standard Fmoc deprotection cycle.

This indicates that the N-terminal amine is not free, and the Fmoc group has not been completely removed.[1][6]

Initial Diagnostic Workflow

G Start Negative/Weak Kaiser Test CheckReagent 1. Verify Deprotection Reagent - Fresh piperidine? - Correct concentration (20% in DMF)? Start->CheckReagent CheckConditions 2. Review Reaction Conditions - Sufficient deprotection time? - Ambient temperature maintained? CheckReagent->CheckConditions ResinSwelling 3. Assess Resin Swelling - Is the resin well-swollen and free-flowing? CheckConditions->ResinSwelling Decision Issue Identified? ResinSwelling->Decision CorrectiveAction Take Corrective Action: - Prepare fresh reagent. - Adjust time/temperature. - Ensure proper swelling. Decision->CorrectiveAction Yes ReDeprotect Perform a Second Deprotection Cycle Decision->ReDeprotect No obvious issue CorrectiveAction->ReDeprotect ReTest Repeat Kaiser Test ReDeprotect->ReTest Success Positive Result: Proceed to Coupling ReTest->Success Positive Failure Negative Result: Implement Advanced Protocol ReTest->Failure Negative G Start Standard Protocol Failed KnownHindrance Is the residue known to be sterically hindered? Start->KnownHindrance SuspectedAggregation Is peptide aggregation suspected? KnownHindrance->SuspectedAggregation No UseDBU Use DBU-containing cocktail (e.g., 2% DBU / 2% Piperidine) KnownHindrance->UseDBU Yes SuspectedAggregation->UseDBU No IncreaseTemp Increase deprotection temperature (e.g., 40-50°C) SuspectedAggregation->IncreaseTemp Yes Monitor Monitor deprotection (UV or Kaiser Test) UseDBU->Monitor Combine Combine DBU cocktail with elevated temperature IncreaseTemp->Combine IncreaseTemp->Monitor Combine->Monitor

References

Technical Support Center: Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-homocyclohexyl-D-alanine (Fmoc-D-Cha) in Solid-Phase Peptide Synthesis (SPPS).

I. FAQs - this compound in SPPS

Q1: What are the main challenges and side reactions associated with using this compound (Fmoc-D-Cha) in SPPS?

The primary challenge in incorporating Fmoc-D-Cha into a peptide sequence is the steric hindrance posed by its bulky cyclohexyl side chain.[1] This steric bulk can lead to several side reactions and difficulties:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1] This is the most common side reaction, leading to the formation of deletion sequences (peptides lacking the D-Cha residue).

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[1]

  • Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support.[1][2] This aggregation can further hinder subsequent deprotection and coupling steps by making the reactive sites inaccessible.[2]

Q2: How can I detect incomplete coupling of Fmoc-D-Cha?

Incomplete coupling of Fmoc-D-Cha can be detected using qualitative colorimetric tests that identify the presence of unreacted primary amines on the resin. The most common method is the Kaiser test (ninhydrin test) .

  • Positive Result (Intense Blue Beads/Solution): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow or Colorless Beads/Solution): Suggests that the coupling reaction is complete.

For a detailed procedure, refer to Protocol 4 in the Experimental Protocols section.

Q3: What should I do if I observe a positive Kaiser test after a standard coupling protocol for Fmoc-D-Cha?

A positive Kaiser test indicates an incomplete coupling reaction. The recommended immediate course of action is to perform a second coupling (double coupling) with a fresh solution of activated Fmoc-D-Cha. This re-exposes the resin to a high concentration of the activated amino acid, helping to drive the reaction to completion. If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides in the final product.

Q4: What are the most effective coupling reagents for Fmoc-D-Cha?

For sterically hindered amino acids like Fmoc-D-Cha, more potent coupling reagents are generally required. Aminium/Uronium salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful reagents for overcoming significant steric hindrance due to the formation of a highly reactive OAt-ester intermediate.[3][4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU and a very effective choice for difficult couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable or even superior to HATU, with the added benefit of a better safety profile as it is not explosive.[4][5]

Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices for difficult couplings.[3] Standard carbodiimide reagents like DIC , even with additives like HOBt or OxymaPure, may be less effective and require longer reaction times.[3]

Q5: How does peptide aggregation related to Fmoc-D-Cha affect my synthesis, and how can I mitigate it?

The hydrophobic cyclohexyl side chain of D-Cha can promote the self-association of peptide chains on the resin, leading to aggregation.[1][2] This can block reactive sites, causing incomplete Fmoc deprotection and poor coupling efficiency.[2][6]

Mitigation Strategies:

  • Solvent Choice: Switch from DMF to a more polar and "disruptive" solvent like N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like dimethyl sulfoxide (DMSO) to the DMF.[2][7]

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to break up secondary structures.[1][2]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can disrupt aggregation and improve reaction kinetics.[2][8]

  • Low-Substitution Resin: Using a resin with a lower initial loading increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[9]

Q6: Is racemization a significant concern with Fmoc-D-Cha?

While racemization can be a side reaction in peptide synthesis, particularly with certain amino acids like Cysteine and Histidine, it is generally less of a concern for Fmoc-D-Cha under standard coupling conditions with urethane-protected amino acids.[10][11] The use of coupling reagents with additives like HOAt (present in HATU) or OxymaPure (in COMU) is known to suppress racemization.[5] However, prolonged exposure to the basic conditions of the activating mixture, especially at elevated temperatures, could potentially increase the risk. It is always good practice to keep pre-activation times to a minimum.

II. Troubleshooting Guide

This guide addresses specific issues you might encounter during the incorporation of Fmoc-D-Cha.

Problem 1: Positive Kaiser test after the first coupling of Fmoc-D-Cha.

  • Cause: Incomplete coupling due to steric hindrance and/or insufficient reaction time.

  • Solution: Perform a "double coupling" by repeating the coupling step with a fresh solution of activated Fmoc-D-Cha and coupling reagents. Refer to Protocol 2 .

Problem 2: Persistent positive Kaiser test even after double coupling.

  • Cause: Severe steric hindrance, significant peptide aggregation, or suboptimal reaction conditions.

  • Solution:

    • Capping: Immediately cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides. Refer to Protocol 3 .

    • Re-evaluate Coupling Strategy: For subsequent syntheses of the same or similar peptides, consider using a more potent coupling reagent (e.g., switch from HBTU to HATU or COMU), increasing the equivalents of amino acid and reagents, extending the coupling time, or using microwave-assisted synthesis.

Problem 3: Poor resin swelling and evidence of peptide aggregation.

  • Cause: The hydrophobic nature of the D-Cha residue and the growing peptide chain is promoting the formation of secondary structures and aggregation on the resin.

  • Solution:

    • Solvent Exchange: Wash the resin with NMP or a DMF/DMSO mixture to improve solvation.[2][7]

    • Chaotropic Wash: Before the next coupling, wash the resin with a solution of LiCl or NaClO₄ in DMF.[1][2]

    • "Magic Mixture": For very difficult sequences, consider using a solvent mixture containing nonionic detergents or ethylene carbonate.[2]

    • Sonication: Applying sonication during the coupling step can help to break up aggregates.[2]

Problem 4: Appearance of deletion peptides in the final product analysis (HPLC/MS).

  • Cause: This is a direct consequence of incomplete coupling of one or more amino acids, in this case likely the sterically hindered Fmoc-D-Cha, and failure to cap the unreacted amines.

  • Solution:

    • Optimize Future Syntheses: Implement a routine double coupling protocol for Fmoc-D-Cha.

    • Incorporate Monitoring: Always perform a Kaiser test after the first coupling of Fmoc-D-Cha.

    • Mandatory Capping: If the Kaiser test is positive after the second coupling, always perform a capping step.

III. Data Presentation

While direct, head-to-head quantitative comparisons for the coupling of Fmoc-D-Cha are not extensively available in a single published study, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides.[3][12][13]

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids like Fmoc-D-Cha

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)Purity of Crude PeptideRisk of Epimerization
HATU Aminium Salt20 - 60 min> 99%Very HighVery Low[5]
HCTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
COMU Aminium Salt20 - 45 min> 99%Very HighVery Low[4][5]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[3]
DIC/HOBt Carbodiimide60 - 120+ min95 - 98%GoodLow[3]

Disclaimer: The quantitative data presented above is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

IV. Experimental Protocols

Protocol 1: Optimized Coupling Protocol for this compound (Fmoc-D-Cha) using HATU

This protocol describes a standard single coupling for Fmoc-D-Cha using a potent coupling reagent.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Fmoc-D-Cha (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Cha and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated Fmoc-D-Cha solution to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling reaction to proceed for at least 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test (Protocol 4) to check for completion.

  • Washing: If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol for Difficult Fmoc-D-Cha Incorporation

This protocol is recommended as the first troubleshooting step after a positive Kaiser test from an initial coupling attempt.

Procedure:

  • First Coupling Monitoring: After the initial coupling of Fmoc-D-Cha (as described in Protocol 1 for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, this indicates an incomplete reaction. Drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-D-Cha as described in Protocol 1 (steps 2 & 3). Add this fresh solution to the resin.

  • Second Agitation: Agitate the reaction vessel for another 1-2 hours at room temperature.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, the coupling is now considered complete. Wash the resin with DMF and proceed with the synthesis. If the test is still positive, proceed to the capping protocol (Protocol 3).

Protocol 3: Capping of Unreacted Amines after Incomplete Coupling of Fmoc-D-Cha

This protocol should be used when double coupling fails to yield a negative Kaiser test, in order to prevent the formation of deletion peptides.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic Anhydride

  • Pyridine or DIPEA

  • DMF

  • Reaction vessel

Procedure:

  • Resin Wash: After the failed coupling attempt(s), wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a fresh capping solution. Two common formulations are:

    • Option A (Pyridine): A mixture of acetic anhydride and pyridine in DMF (e.g., 10% acetic anhydride, 10% pyridine in DMF).

    • Option B (DIPEA): A mixture of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 1% DIPEA in DMF).[14]

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitation: Agitate the mixture for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to ensure the complete removal of capping reagents and byproducts before proceeding to the Fmoc deprotection step of the next amino acid.

Protocol 4: Qualitative Kaiser Test for Monitoring Coupling Completion

This is a standard procedure for the qualitative detection of free primary amines in SPPS.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Sample Collection: Collect a small sample of resin beads (approximately 10-20 beads) from the reaction vessel after the coupling step and subsequent washes.

  • Reagent Addition: Place the beads in a small glass test tube. Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Interpretation:

ObservationResultInterpretation
Intense blue beads and/or solutionPositive Incomplete coupling (free primary amines present)
Yellow or colorless beads and solutionNegative Complete coupling (no free primary amines)

V. Mandatory Visualizations

Troubleshooting_Workflow start Start SPPS Cycle: Couple Fmoc-D-Cha (Protocol 1) kaiser1 Perform Kaiser Test (Protocol 4) start->kaiser1 positive1 Positive (Blue) kaiser1->positive1 Incomplete negative1 Negative (Yellow) kaiser1->negative1 Complete double_couple Perform Double Coupling (Protocol 2) positive1->double_couple proceed Proceed to Next Fmoc Deprotection negative1->proceed kaiser2 Perform Kaiser Test (Protocol 4) double_couple->kaiser2 positive2 Positive (Blue) kaiser2->positive2 Incomplete negative2 Negative (Yellow) kaiser2->negative2 Complete capping Cap Unreacted Amines (Protocol 3) positive2->capping negative2->proceed capping->proceed

Caption: Troubleshooting Workflow for Incomplete Fmoc-D-Cha Coupling.

Aggregation_Mitigation cluster_problem Problem: Peptide Aggregation cluster_solution Mitigation Strategies cause Cause: Hydrophobic nature of D-Cha and growing peptide effect Consequences: - Incomplete Deprotection - Incomplete Coupling - Low Yield cause->effect solvent Modify Solvents (e.g., NMP, DMSO) effect->solvent Disrupts H-bonds salts Use Chaotropic Salts (e.g., LiCl) effect->salts Disrupts H-bonds temp Increase Temperature (Microwave SPPS) effect->temp Disrupts Interactions resin Use Low-Substitution Resin effect->resin Increases Chain Distance SPPS_Workflow swell 1. Resin Swelling in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Couple Fmoc-D-Cha (Protocol 1 or 2) wash1->couple kaiser 5. Kaiser Test (Protocol 4) couple->kaiser wash2 6. DMF Wash kaiser->wash2 Negative cap Capping (Protocol 3) kaiser->cap Positive next_cycle 7. Repeat Cycle for Next Amino Acid wash2->next_cycle cap->wash2

References

Technical Support Center: Fmoc-Homocyclohexyl-D-Alanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating Fmoc-homocyclohexyl-D-alanine (Fmoc-Hch-D-Ala). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

This compound presents a significant challenge during solid-phase peptide synthesis (SPPS) due to the steric hindrance caused by its bulky cyclohexyl side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling. This can result in deletion sequences, which are challenging to separate from the target peptide.

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, standard coupling reagents are often insufficient. More potent onium salt-based reagents are generally required to achieve high coupling efficiency. The recommended reagents fall into two main classes:

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly recommended. They form highly reactive intermediates, leading to faster and more efficient coupling.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. They are known to minimize the risk of racemization, which is a concern with sterically hindered residues.[1]

Q3: What is the difference between HATU, HBTU, and COMU?

HATU, HBTU, and COMU are all highly efficient coupling reagents, but they differ in their activating groups, which impacts their reactivity and safety profiles.

  • HBTU is a widely used and effective reagent.

  • HATU is generally considered more reactive than HBTU, leading to faster coupling times and often higher yields, especially for difficult sequences.[2]

  • COMU is a third-generation coupling reagent that offers efficiency comparable or even superior to HATU. It has the added benefits of being non-explosive (unlike HOBt/HOAt-based reagents) and having better solubility.[3]

Q4: Can I use carbodiimide reagents like DIC for coupling this compound?

While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective, they are generally less efficient for coupling sterically hindered amino acids. If used, they must be combined with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization.[1] However, for challenging couplings involving residues like homocyclohexyl-D-alanine, aminium/uronium or phosphonium salt reagents are strongly recommended to ensure high yields and purity.

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling Yield (Positive Kaiser Test after Coupling)

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.

CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more powerful coupling reagent. If you are using DIC/HOBt, consider switching to HATU, HCTU, or COMU.[1]
Steric Hindrance Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight). Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.
Peptide Aggregation The growing peptide chain, especially with hydrophobic residues like homocyclohexyl-alanine, can aggregate on the solid support, hindering access to the reactive sites. Consider using a different solvent system (e.g., N-methyl-2-pyrrolidone (NMP) instead of DMF) or adding chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.
Suboptimal Activation Ensure proper pre-activation of the amino acid solution before adding it to the resin, as per the protocol for your chosen coupling reagent.

Issue 2: Racemization/Epimerization of the Amino Acid

Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled. This is a particular concern for sterically hindered residues.

CauseRecommended Solution
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.
Excess Base Use the minimum amount of base (e.g., DIPEA) required for the reaction. For COMU, only one equivalent of base is typically needed, which can reduce the risk of racemization.[4]
High Reaction Temperature Avoid elevated temperatures during coupling unless absolutely necessary. If heating is used to overcome aggregation, monitor for racemization carefully.
Reagent Choice Phosphonium salt reagents like PyBOP are often reported to have a lower risk of causing racemization compared to some aminium/uronium salts.[1]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[2]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[2]
COMU Uronium Salt20 - 45 min> 99.5%Very HighVery Low[3][5]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[2]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[2]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids like Fmoc-D-Leu-OH and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2]

Experimental Protocols

The following are generalized protocols for manual Fmoc-based solid-phase peptide synthesis (SPPS) for coupling this compound.

Protocol 1: HATU-Mediated Coupling

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Thoroughly wash the resin with DMF (3-5 times).

  • Activation of Fmoc-Hch-D-Ala:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For this hindered amino acid, a longer coupling time of up to 4 hours may be beneficial.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: COMU-Mediated Coupling

  • Resin Swelling and Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1.

  • Activation of Fmoc-Hch-D-Ala:

    • In a separate vial, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Follow the same procedure as in Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Progression swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 pre_activation Pre-activate Fmoc-Hch-D-Ala with Coupling Reagent & Base wash1->pre_activation coupling Add Activated Amino Acid to Resin pre_activation->coupling agitation Agitate for 1-4 hours coupling->agitation kaiser_test Kaiser Test agitation->kaiser_test wash2 Wash with DMF kaiser_test->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

troubleshooting_logic cluster_solutions start Positive Kaiser Test after Coupling? reagent Switch to HATU, COMU, or PyBOP start->reagent Yes time Increase Coupling Time / Double Couple reagent->time solvent Change Solvent (e.g., NMP) or Add Chaotropic Salts time->solvent

Caption: Troubleshooting workflow for incomplete coupling.

References

Impact of solvent choice on coupling Fmoc-homocyclohexyl-D-alanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the coupling of Fmoc-homocyclohexyl-D-alanine (Fmoc-hCha-OH) and other sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound considered difficult?

A1: The coupling of this compound is challenging primarily due to steric hindrance. The bulky homocyclohexyl side chain, in combination with the large Fmoc protecting group, physically obstructs the approach of the activated amino acid to the free amine on the resin-bound peptide chain. This can lead to slow reaction rates and incomplete coupling.[1][2][3]

Q2: What are the primary consequences of poor solvent choice for this coupling reaction?

A2: Poor solvent choice can lead to several issues, including:

  • Low Coupling Yields: Inadequate solvation of the peptide-resin can prevent the reagents from accessing the reaction sites, resulting in incomplete reactions.[4]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing bulky residues like homocyclohexyl-alanine, are prone to aggregation on the solid support, which can block reactive sites.[1][5]

  • Increased Side Reactions: Poor solvation can exacerbate side reactions and lead to the formation of deletion sequences.

Q3: Which solvents are generally recommended for coupling sterically hindered amino acids like Fmoc-hCha-OH?

A3: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS.[5][6] For difficult couplings involving hydrophobic and sterically hindered residues, NMP is often preferred due to its lower polarity, which can help maintain the solubility of the growing peptide chain and reduce aggregation.[5] In some cases, solvent mixtures, such as the "magic mixture" (DCM/DMF/NMP), can also be effective.[7][8][9]

Q4: Can solvent choice influence the effectiveness of the coupling reagent?

A4: Yes, the solvent can impact the solubility and reactivity of coupling reagents. For instance, DMF is known for its ability to dissolve high concentrations of coupling reagents.[5] It is crucial to ensure that the chosen solvent is compatible with the selected coupling reagent and effectively solvates all components of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (or other colorimetric test) after coupling 1. Incomplete reaction due to steric hindrance. 2. Poor solvation of the peptide-resin. 3. Peptide aggregation on the solid support. 4. Insufficient reactivity of the coupling reagent. 1. Optimize Solvent: Switch from DMF to NMP to improve solvation and reduce aggregation.[5] Consider using a "magic mixture" (DCM/DMF/NMP) for highly problematic sequences.[7][8]2. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[10][11]3. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[10]4. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-60°C) to overcome the activation energy barrier.[3]5. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent such as HATU, HCTU, or COMU.[1]
Low Yield of Final Peptide 1. Cumulative effect of incomplete couplings. 2. Aggregation leading to inaccessible reactive sites. 3. Premature chain termination. 1. Solvent Screening: If aggregation is suspected, test different solvents or solvent mixtures. NMP is often superior to DMF for hydrophobic peptides.[5]2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures and improve solvation.[9]3. Use High-Swelling Resins: Employ resins with high swelling capacity to improve reagent accessibility.[9]
Presence of Deletion Sequences (Peptide missing the homocyclohexyl-alanine residue) 1. Severely hindered coupling. 2. Ineffective activation of the amino acid. 1. Re-evaluate Coupling Reagent and Solvent Combination: Ensure the use of a high-efficiency coupling reagent (e.g., HATU) in a suitable solvent (e.g., NMP).[1][5]2. Optimize Activation: Ensure proper pre-activation of the amino acid before adding it to the resin, or use an in situ activation protocol.[10]3. Monitor the Reaction: Use a semi-quantitative method, like monitoring Fmoc removal, to assess coupling efficiency at each step.[12]

Solvent and Coupling Reagent Data

The following table summarizes the characteristics of common solvents and coupling reagents used in SPPS for difficult couplings.

Solvent Key Characteristics & Recommendations
DMF (N,N-Dimethylformamide) - More polar than NMP.- Excellent solubilizing capacity for coupling reagents.[5]- Can lead to aggregation with hydrophobic peptides.[5]- May decompose to dimethylamine, which can cause premature Fmoc deprotection.[6]
NMP (N-Methyl-2-pyrrolidone) - Less polar than DMF, often better for solvating hydrophobic peptide chains.[5]- Can improve coupling yields by reducing on-resin aggregation.[5][7]- Generally the preferred solvent for difficult and hydrophobic sequences.
DCM (Dichloromethane) - Low polarity.- Often used in mixtures, such as the "magic mixture".[7][8]- Poor solubility for many Fmoc-amino acids and coupling reagents when used alone.[13]
"Magic Mixture" (DCM/DMF/NMP 1:1:1) - A powerful solvent cocktail for synthesizing hydrophobic peptides and overcoming aggregation.[7][8]
Binary Solvent Mixtures - Mixtures such as DMSO/ethyl acetate or DMSO/2-methyl tetrahydrofuran are being explored as greener alternatives to DMF and can be effective for both Fmoc removal and coupling.[14]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is a starting point and may require optimization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF or NMP for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.[3]

  • Washing: Wash the resin thoroughly with the chosen reaction solvent (DMF or NMP) (5-7 times).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in the reaction solvent for 5-10 minutes.[15]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, this time may be extended or the temperature increased.[15]

  • Washing: Drain the coupling solution and wash the resin thoroughly with the reaction solvent.

  • Confirmation: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates success. If the test is positive (blue beads), a second coupling is necessary.[3]

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting Low Coupling Efficiency start Positive Kaiser Test (Incomplete Coupling) solvent_check Is the solvent NMP? start->solvent_check switch_solvent Switch to NMP or 'Magic Mixture' solvent_check->switch_solvent No double_couple Perform a Double Coupling solvent_check->double_couple Yes switch_solvent->double_couple reagent_check Is the coupling reagent HATU/HCTU? double_couple->reagent_check increase_temp Increase Temperature (e.g., 50°C) kaiser_test_2 Perform Kaiser Test increase_temp->kaiser_test_2 reagent_check->increase_temp Yes switch_reagent Switch to a more potent reagent (e.g., HATU, COMU) reagent_check->switch_reagent No switch_reagent->increase_temp success Coupling Successful (Negative Test) kaiser_test_2->success Negative failure Still Positive: Consult further literature or re-evaluate sequence kaiser_test_2->failure Positive

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Solvent Selection Logic for Difficult Couplings

G Solvent Selection for Difficult Couplings start Start Synthesis is_hindered Is the amino acid sterically hindered (e.g., hCha)? start->is_hindered is_hydrophobic Is the sequence hydrophobic / prone to aggregation? is_hindered->is_hydrophobic Yes use_dmf Use DMF (Standard) is_hindered->use_dmf No is_hydrophobic->use_dmf No use_nmp Use NMP is_hydrophobic->use_nmp Yes monitor Monitor coupling efficiency (e.g., Kaiser Test) use_dmf->monitor use_nmp->monitor use_magic_mix Consider 'Magic Mixture' or chaotropic salts monitor->use_magic_mix If coupling fails

Caption: A logical workflow for selecting an appropriate solvent system.

References

Technical Support Center: Double Coupling Strategy for Difficult Amino Acid Incorporations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of difficult amino acids in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Incomplete or Failed Coupling Reaction

Symptoms:

  • A positive Kaiser test (intense blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2]

  • For N-methylated amino acids, a positive Bromophenol Blue test (blue or green color) indicates incomplete coupling.[3][4] A yellow color signifies a complete reaction.[3]

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Steric Hindrance: Bulky side chains of amino acids (e.g., Val, Ile, Aib) or N-methyl groups physically obstruct the reaction.[1]1. Implement a Double Coupling Strategy: This is the most direct approach to drive the reaction to completion. After the initial coupling, wash the resin and repeat the coupling step with a fresh preparation of the activated amino acid.[2][5] 2. Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may be insufficient. Utilize more powerful onium salt-based reagents such as HATU, HCTU, or PyBOP.[2][6] HATU is often considered superior for many difficult couplings.[6] 3. Increase Reaction Temperature: Gently heating the reaction vessel to 30-50°C can enhance the reaction rate for sterically hindered residues.[1][5]
Peptide Aggregation: The growing peptide chain, particularly if hydrophobic, can aggregate on the solid support, rendering the N-terminal amine inaccessible.1. Change the Solvent: Replace DMF with N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[5] 2. Use Resins with Good Swelling Properties: Employ resins like NovaPEG or PEGA to minimize on-resin aggregation.
Reduced Nucleophilicity: The reactivity of the amine can be diminished by adjacent bulky groups.1. Extend Reaction Time: Increase the duration of the coupling step, potentially to several hours or overnight, to allow more time for the reaction to proceed.[2] 2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents relative to the resin loading).[1]
Suboptimal Reagent Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid.1. Pre-activate the Amino Acid: Allow the amino acid and coupling reagent to pre-activate in solution for 1-5 minutes before adding it to the resin.[3] 2. Ensure Anhydrous Conditions: Moisture can hydrolyze the activated amino acid. Use fresh, high-quality solvents.[5]

Frequently Asked Questions (FAQs)

Q1: What is a double coupling strategy and when is it necessary?

A double coupling strategy involves repeating the amino acid coupling step a second time before proceeding to the next deprotection step in SPPS.[2] It is a common and effective method to ensure the reaction goes to completion, especially when incorporating sterically hindered amino acids, N-methylated amino acids, or during sequences known to be difficult.[2][3]

Q2: Which amino acids are considered "difficult" to couple?

Difficult amino acids typically include:

  • β-branched amino acids: Valine, Isoleucine, Threonine.

  • Sterically hindered α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[6]

  • N-methylated amino acids: The secondary amine is less nucleophilic and more sterically hindered.[3]

  • Aromatic amino acids: Phenylalanine, Tyrosine, Tryptophan, especially when coupled to another bulky residue.

  • Arginine: The bulky Pbf protecting group on the side chain can cause steric hindrance.[7]

Q3: Which coupling reagents are most effective for difficult couplings?

For challenging couplings, more potent reagents are generally required. Onium salt-based reagents are often the preferred choice.[6]

Reagent ClassExamplesCharacteristics
Aminium/Uronium Salts HATU, HCTU, HBTU, COMUHighly efficient, especially for sterically hindered couplings, and can reduce racemization.[2][6] HATU and COMU are often noted for their high reactivity.[6][8] A potential side reaction with HATU is guanidinylation of the N-terminal amine if used in excess.[6][9]
Phosphonium Salts PyBOP, PyAOPPowerful coupling reagents that are also highly effective for difficult couplings.[10] They do not cause guanidinylation side reactions.[5]

Q4: Is extending the coupling time as effective as a double coupling?

While extending the coupling time can improve efficiency, it is often not as effective as a double coupling. A double coupling introduces a fresh concentration of the activated amino acid to react with any remaining free amines, which is often more effective at driving the reaction to completion.[7] However, for some difficult couplings, a combination of extended reaction time and double coupling may be necessary.

Q5: If a double coupling fails, what is the next step?

If a double coupling still results in a positive Kaiser test, the unreacted N-terminal amines can be permanently blocked through a process called "capping".[2] This is typically done using acetic anhydride and a base like DIPEA. Capping prevents the formation of deletion sequences, which are peptides missing an amino acid and can be difficult to separate from the desired product during purification.[2]

Experimental Protocols

Protocol 1: General Double Coupling Procedure in Fmoc-SPPS

This protocol outlines a general procedure for performing a double coupling when a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.

  • First Coupling:

    • Following Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling using your standard protocol (e.g., 2-4 equivalents of Fmoc-amino acid, coupling reagent, and base in DMF).

    • Agitate the reaction mixture for the standard time (e.g., 1-2 hours).

    • Take a small sample of the resin beads for a monitoring test.

  • Intermediate Wash:

    • If the monitoring test is positive, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[5]

  • Second Coupling:

    • In a separate vessel, prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

    • Add this fresh solution to the washed resin.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.[1]

  • Final Wash and Confirmation:

    • Drain the solution from the second coupling and wash the resin thoroughly with DMF (3-5 times).

    • Perform another monitoring test. If the test is negative (e.g., yellow for Kaiser test), you can proceed to the next Fmoc deprotection step.[1] If it remains positive, consider capping the remaining free amines.

Protocol 2: Double Coupling of an N-Methylated Amino Acid using HATU

This protocol is specifically for the incorporation of sterically hindered N-methylated amino acids.

  • Resin Preparation:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF.[4]

    • Allow the mixture to pre-activate for 1-5 minutes.[3]

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.[3]

    • Perform a Bromophenol Blue test.

  • Intermediate Wash:

    • If the test is positive (blue/green), wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 2.

    • Add the new activation mixture to the resin.

    • Agitate the reaction vessel for another 1-4 hours at room temperature.

  • Final Wash and Confirmation:

    • Wash the resin with DMF.

    • Perform a final Bromophenol Blue test to confirm the completion of the coupling (yellow color).[3][4]

Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) decision1 Is the amino acid sterically hindered? start->decision1 double_coupling Perform Double Coupling decision1->double_coupling Yes extend_time Extend Reaction Time decision1->extend_time No change_reagent Switch to Potent Reagent (e.g., HATU, HCTU) double_coupling->change_reagent increase_temp Increase Temperature (30-50°C) change_reagent->increase_temp check_again Perform Kaiser Test Again increase_temp->check_again extend_time->check_again capping Cap Unreacted Amines (Acetic Anhydride) check_again->capping Positive proceed Proceed to Next Deprotection Step check_again->proceed Negative capping->proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions in SPPS.

G Double Coupling Strategy Workflow deprotection Fmoc Deprotection wash1 DMF Wash deprotection->wash1 first_coupling First Coupling: - Fmoc-AA (2-4 eq) - Coupling Reagent (2-4 eq) - Base (4-8 eq) - 1-2 hours wash1->first_coupling monitoring1 Kaiser Test first_coupling->monitoring1 wash2 Thorough DMF Wash monitoring1->wash2 Positive proceed Proceed to Next Cycle monitoring1->proceed Negative second_coupling Second Coupling: - Fresh Reagents - 1-2 hours wash2->second_coupling wash3 DMF Wash second_coupling->wash3 monitoring2 Kaiser Test wash3->monitoring2 monitoring2->proceed Negative capping Consider Capping monitoring2->capping Positive

Caption: A step-by-step workflow illustrating the double coupling strategy in solid-phase peptide synthesis.

References

Monitoring the completion of Fmoc-homocyclohexyl-D-alanine coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering challenges with monitoring the completion of Fmoc-homocyclohexyl-D-alanine coupling during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound (Fmoc-D-Cha-OH) particularly challenging?

This compound is a sterically hindered amino acid. Its bulky cyclohexyl side chain can physically obstruct the N-terminus of the growing peptide chain on the solid support, slowing down the coupling reaction and increasing the likelihood of incomplete acylation compared to less bulky amino acids. This steric hindrance necessitates careful monitoring and potentially optimized coupling conditions to ensure the reaction proceeds to completion.

Q2: What are the primary methods for monitoring the completion of this coupling reaction?

The most common methods are qualitative colorimetric tests performed on a small sample of resin beads. These tests detect the presence of unreacted primary or secondary amines on the peptide-resin. The standard tests include:

  • Kaiser (Ninhydrin) Test: Detects free primary amines. A positive result (blue beads) indicates an incomplete reaction.

  • Chloranil Test: Detects free secondary amines (like proline) but can also be used as a secondary confirmation for primary amines.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test, which can sometimes be more sensitive for detecting low levels of free amines.

Q3: How do I interpret the results of a Kaiser test after coupling Fmoc-D-Cha-OH?

The interpretation is straightforward:

  • Negative Result (Colorless/Yellow Beads): Indicates that there are no detectable primary amines remaining. The coupling reaction is considered complete.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. This requires troubleshooting steps, such as recoupling.

Q4: Are there situations where the Kaiser test might be unreliable for this specific amino acid?

While generally reliable, the Kaiser test can occasionally give a false negative if the unreacted amines are in a sterically inaccessible region of the resin bead that the ninhydrin reagent cannot penetrate effectively. If subsequent steps yield poor results despite a negative Kaiser test, using a secondary test like the Chloranil test or analyzing a cleaved peptide sample via HPLC/MS is recommended.

Troubleshooting Guide

Issue: The Kaiser test remains positive after the standard coupling time for Fmoc-D-Cha-OH.

A positive Kaiser test is a clear indication that the coupling reaction has not gone to completion. The bulky nature of homocyclohexyl-D-alanine often requires extended reaction times or more potent coupling conditions.

Troubleshooting Workflow: Positive Kaiser Test

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform a second coupling (recouple) start->recouple retest Re-run Kaiser Test recouple->retest negative Test is Negative retest->negative Success positive Test is Still Positive retest->positive Failure proceed Proceed to Fmoc Deprotection negative->proceed cap Cap unreacted amines with Acetic Anhydride positive->cap cap->proceed

Caption: Troubleshooting logic for an incomplete coupling reaction.

Recommended Actions:

  • Recouple: The most common first step is to perform a second coupling (recoupling). Drain the reaction vessel and repeat the coupling procedure with a fresh solution of Fmoc-D-Cha-OH and coupling reagents.

  • Extend Coupling Time: For the recoupling step, consider extending the reaction time. See the table below for guidance.

  • Check Reagents: Ensure that the amino acid, coupling reagents (e.g., HBTU, DIC), and base (e.g., DIPEA) are fresh and not degraded.

  • Cap Unreacted Amines: If the Kaiser test is still positive after a second coupling, the unreacted amines should be permanently blocked or "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.

Table 1: Recommended Coupling Times and Conditions
Amino Acid TypeExampleStandard Coupling TimeRecoupling TimeSolventNotes
StandardFmoc-Ala-OH45-60 min60 minDMFGenerally couples easily.
Sterically Hindered Fmoc-D-Cha-OH 2-4 hours 2-4 hours DMF or NMP Requires longer time. NMP can improve solvation.
Proline-likeFmoc-Pro-OH60-90 min90 minDMFSecondary amine, requires Chloranil test.

Issue: The resin beads are clumping or showing poor swelling during the coupling step.

This can significantly hinder the reaction by reducing the available surface area for coupling.

Causes and Solutions:

  • Poor Resin Swelling: The chosen solvent may not be optimal for the resin type. Ensure the resin is fully swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the coupling.

  • Inter-chain Interactions: The growing peptide chains may be interacting with each other, causing aggregation. Switching to a solvent like N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can disrupt these interactions.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This test detects free primary amines on the peptide-resin.

Reagents:

  • Solution A: 4 g of phenol in 1 mL of ethanol.

  • Solution B: 65 mg of ninhydrin in 10 mL of ethanol.

  • Solution C: 1 mL of 0.001 M KCN diluted with 49 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then Ethanol to remove any residual reagents.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Table 2: Interpretation of Kaiser Test Results
ObservationInterpretationAction Required
Beads and solution are dark blue/purple Strong Positive: Incomplete coupling.Recouple or Cap.
Beads are colorless, solution is yellow Negative: Coupling is complete.Proceed to next step.

Workflow: Monitoring Protocol

G coupling Perform Coupling (Fmoc-D-Cha-OH) wash Wash Resin (e.g., with DMF) coupling->wash sample Take Resin Sample (~5-10mg) wash->sample test Perform Kaiser Test sample->test complete Coupling Complete (Negative Test) test->complete Result incomplete Coupling Incomplete (Positive Test) test->incomplete Result

Caption: Standard workflow for monitoring coupling reaction completion.

Protocol 2: Capping with Acetic Anhydride

This procedure is used to terminate peptide chains that have failed to couple.

Reagents:

  • Capping Solution: Acetic Anhydride / DIPEA / NMP (e.g., in a 5:6:89 v/v/v ratio).

Procedure:

  • After a failed recoupling attempt, drain the reaction solvent from the vessel.

  • Wash the peptide-resin with NMP (3 times).

  • Add the capping solution to the resin, ensuring all beads are covered.

  • Agitate the mixture at room temperature for 30-45 minutes.

  • Drain the capping solution and wash the resin thoroughly with NMP and then DCM to prepare for the next deprotection step.

Technical Support Center: Preventing Racemization in Fmoc-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize or eliminate racemization during the coupling of Fmoc-protected amino acids in peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that can arise during peptide synthesis, leading to racemization.

Q1: I've detected a high level of racemization in my final peptide product. What are the most common causes?

A1: High racemization is typically a result of suboptimal reaction conditions during the coupling step. The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can lead to the loss of stereochemical integrity.[1] Key factors that influence this side reaction include:

  • Coupling Reagents: Certain coupling reagents, especially carbodiimides like DCC and DIC used without additives, can increase the rate of racemization.[1]

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases such as diisopropylethylamine (DIPEA) can significantly promote racemization.[1][2]

  • Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin allows more time for the formation of the problematic oxazolone intermediate.[1]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[1] This is a particular concern in microwave-assisted peptide synthesis.[3][4][5]

  • Amino Acid Residue: Certain amino acids, notably Cysteine (Cys) and Histidine (His), are inherently more susceptible to racemization.[3][6]

Q2: My coupling reaction with a sterically hindered amino acid is slow, and I'm concerned that extending the reaction time or increasing the temperature will cause racemization. What should I do?

A2: Balancing coupling efficiency and the prevention of racemization is crucial when dealing with sterically hindered amino acids. Here are some strategies:

  • Use a More Potent Coupling Reagent: Onium-salt-based reagents are generally preferred for difficult couplings.[7]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[7] HATU is often considered superior for many challenging couplings.[7] COMU is a newer, safer, and more soluble alternative with comparable efficiency to HATU.[2][7][8]

    • Phosphonium Salts: PyBOP and PyAOP are powerful reagents that are generally associated with lower racemization levels.[7]

  • Optimize Additives: Ensure the use of additives like HOAt or Oxyma Pure, which are more effective than HOBt at suppressing racemization.[7]

  • Control Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[7] For racemization-prone residues like Cys and His, lowering the microwave coupling temperature from 80°C to 50°C can limit racemization.[4][5]

  • Consider Acyl Fluorides: For particularly demanding couplings, such as with α,α-disubstituted amino acids, the in-situ generation of amino acid fluorides with reagents like TFFH can be very effective with low levels of racemization.[9]

Q3: I am synthesizing a peptide containing Cysteine and Histidine and am observing significant diastereomeric impurities. What specific steps can I take to prevent racemization for these residues?

A3: Cysteine and Histidine are notoriously prone to racemization.[3][6] The following specific strategies are recommended:

  • For Cysteine:

    • Activation Method: Avoid base-mediated activation methods (e.g., phosphonium or uronium reagents with a strong base) as they are known to cause considerable racemization with Cys derivatives.[3][10]

    • Recommended Reagents: Carbodiimide activation, such as DIC with Oxyma, is a much safer choice.[3][11] Base-free conditions using DIC in combination with HOBt, HOAt, or Oxyma Pure are highly recommended.[2]

    • Side-Chain Protection: The use of acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Dod) or 4-methoxybenzyloxymethyl (Mbm) can suppress Cys racemization to acceptable levels even when using standard phosphonium/uronium reagents with DIEA.[10]

  • For Histidine:

    • Imidazole π-Nitrogen Protection: The most effective way to preserve the chiral integrity of histidine is to protect the imidazole π-nitrogen.[3] The methoxybenzyl group is one such protecting group that greatly reduces racemization.[6]

    • Choice of Base: If a base is required, use a weaker, sterically hindered base like 2,4,6-collidine.[1][4]

    • Coupling Conditions: Even with the mildest coupling reagents like DIC/Oxyma, Fmoc-L-His(Trt)-OH can still undergo some racemization.[11] Therefore, careful control of temperature and activation time is critical.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which a chiral amino acid loses its stereochemical integrity at the α-carbon, converting from a pure L- or D-enantiomer into a mixture of both. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired product and may result in reduced biological activity or altered pharmacological properties.[7][12] The primary pathway for racemization during coupling is through the formation of a planar, achiral oxazolone intermediate.[1]

Q2: Which coupling reagents and additives are recommended to minimize racemization?

A2: The choice of coupling reagent and additive is one of the most critical factors in controlling racemization. It is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[1] These additives form active esters that are less prone to racemization.[1]

Reagent TypeRecommended ReagentsRecommended AdditivesNotes
Carbodiimides DIC (Diisopropylcarbodiimide)Oxyma, HOAt, 6-Cl-HOBt, HOBtDIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[2][13] Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[1][2]
Uronium/Aminium Salts HATU, HCTU, COMU(Often incorporated)These reagents are highly efficient but require a base for activation.[2] COMU incorporates Oxyma, making it a safer and highly effective option.[2][8]
Phosphonium Salts PyAOP, PyBOP(Often incorporated)Generally associated with lower racemization levels compared to some uronium salts.[7] PyAOP is particularly effective for coupling N-methyl amino acids.[13]

Q3: What is the best base to use for the coupling step to avoid racemization?

A3: The choice of base is critical. A weaker and more sterically hindered base is preferable to minimize racemization.[1] Strong bases can accelerate the proton abstraction from the α-carbon, leading to oxazolone formation and subsequent racemization.[1]

BaseTypeRecommendation
2,4,6-Collidine (TMP) Weak, Sterically HinderedHighly Recommended. Shown to be very effective in minimizing racemization.[1][2][4]
N-Methylmorpholine (NMM) WeakerRecommended. A good alternative to stronger bases like DIPEA.[1][2]
Diisopropylethylamine (DIPEA) StrongUse with Caution. While widely used for its efficiency, it can significantly promote racemization.[1] If used, it should be at the lowest effective concentration.[1]

Q4: How does pre-activation time affect racemization?

A4: Prolonged pre-activation of the Fmoc-amino acid with the coupling reagent before its addition to the resin-bound peptide should be avoided.[1] This extended time allows for the accumulation of the activated intermediate, increasing the likelihood of oxazolone formation and subsequent racemization. It is best to add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin.[1]

Q5: How can I quantitatively assess the level of racemization in my synthesized peptide?

A5: Quantifying the extent of racemization typically involves synthesizing a model peptide and analyzing the final product using a chiral separation technique. A common method is to hydrolyze the synthesized peptide into its constituent amino acids and then analyze the amino acid enantiomers using Gas Chromatography (GC) on a chiral column. This allows for the precise determination of the D- to L-enantiomer ratio for each amino acid in the sequence.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the critical coupling step in Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents, if required)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes to ensure complete deprotection.[1]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to completely remove all traces of piperidine.[1]

  • Coupling Mixture Preparation (Minimize Pre-activation):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.[1]

    • If a base is needed, add 2,4,6-Collidine (4 eq.) to this solution.[1]

    • Add DIC (3 eq.) to the mixture immediately before adding it to the resin. Do not let the activated mixture stand for a prolonged period.[1]

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.[1][14]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.[1] If the test is positive (indicating free amines), a second coupling may be necessary.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to preventing racemization.

G cluster_0 cluster_1 start High Racemization Detected q1 What coupling reagent and base were used? start->q1 q2 Was pre-activation time prolonged? start->q2 q3 Was the coupling temperature elevated? start->q3 q4 Is the residue a known racemization-prone AA (e.g., Cys, His)? start->q4 a1 Use DIC/Oxyma or HATU/COMU. Switch to a weaker base (Collidine or NMM). q1->a1 a2 Minimize pre-activation. Add coupling agent (e.g., DIC) immediately before coupling. q2->a2 a3 Reduce reaction temperature. Optimize for shortest time needed for completion. q3->a3 a4 Use specific protocols: - Cys: DIC/Oxyma activation - His: Protect π-nitrogen q4->a4 end Re-synthesize with Optimized Conditions a1->end a2->end a3->end a4->end

Caption: A troubleshooting workflow for diagnosing and resolving issues of high racemization.

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway aa Fmoc-AA-OH (Chiral) activated Activated Ester aa->activated + Coupling Reagent + Strong Base oxazolone Oxazolone Intermediate (Achiral) activated->oxazolone Intramolecular Cyclization correct_peptide Peptide with L-Residue Only activated->correct_peptide + Peptide-NH2 (Slower Coupling) racemized_peptide Peptide with L- and D-Residue oxazolone->racemized_peptide + Peptide-NH2 aa_sup Fmoc-AA-OH (Chiral) activated_sup Activated Ester aa_sup->activated_sup + Coupling Reagent additive_ester Additive Active Ester (e.g., Oxyma-Ester) activated_sup->additive_ester + Additive (Oxyma/HOAt) additive_ester->correct_peptide + Peptide-NH2 (Fast Coupling)

Caption: Mechanism of racemization via oxazolone and its suppression by additives like Oxyma.

References

Technical Support Center: Purification of Peptides Containing Hydrophobic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic peptides that incorporate hydrophobic unnatural amino acids (hUAAs). These peptides are notoriously challenging due to their tendency to aggregate and their poor solubility in common chromatography solvents.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with hydrophobic unnatural amino acids so difficult to purify?

The primary challenge stems from their high aggregation potential and low solubility in both aqueous and organic solvents. The hydrophobic nature of the unnatural amino acids, often compounded by the peptide's secondary structure (α-helices or β-sheets), leads to strong intermolecular interactions.[1][2] This can cause the peptide to precipitate during synthesis, cleavage, or purification, leading to low yields and difficulty in handling.[1][2]

Q2: What is the first step I should take when encountering a solubility issue with a crude hydrophobic peptide?

Before attempting purification, it is crucial to perform small-scale solubility tests.[3] A systematic approach is to test a variety of solvents to find a mixture that effectively dissolves the peptide.[3] Useful starting points include strong organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[4] Once a suitable organic solvent is found, the aqueous component of the initial mobile phase can be gradually added.[3]

Q3: Can I modify my peptide to improve its solubility and purification?

Yes, chemical modifications can significantly improve solubility. One common strategy is the temporary addition of hydrophilic tags, such as a poly-arginine or poly-glycine tail, to the C-terminus or N-terminus of the peptide.[1] These tags increase the overall polarity of the molecule, aiding in dissolution and purification, and can be cleaved off after purification.[1]

Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for peptide purification, but it often requires significant optimization for hydrophobic peptides.[5]

Problem 1: The peptide will not dissolve in the initial mobile phase.

  • Solution: Dissolve the crude peptide in a strong, pure organic solvent first before dilution with the aqueous mobile phase.[3][4] This overcomes wetting issues and brings the hydrophobic parts of the peptide into the liquid phase.[3]

    • Recommended Solvents: Start with DMSO, DMF, or HFIP.[4] For peptides that are still problematic, trifluoroethanol (TFE) or mixtures of acetonitrile and propanol can be effective.[6]

Problem 2: The peptide precipitates on the HPLC column upon injection.

  • Solution: This is often due to the peptide being insoluble in the high-aqueous starting conditions of the gradient.

    • Increase Initial Organic Content: Start the gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile instead of the typical 5%).

    • Use a Stronger Elution Solvent: Incorporating isopropanol (IPA) or n-propanol into the mobile phase, often as a 50:50 blend with acetonitrile, can enhance solubility and prevent on-column aggregation.[3][7]

Problem 3: Poor peak shape (broadening or tailing) and low recovery.

  • Solution: This can be caused by strong interactions with the column, aggregation, or poor solubility in the mobile phase.

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and lead to sharper peaks and better recovery.

    • Change the Stationary Phase: If using a C18 column, switch to a less hydrophobic column like C8 or C4. This reduces the strength of the hydrophobic interactions, allowing the peptide to elute under milder conditions.[4]

    • Adjust Mobile Phase Additives: While 0.1% trifluoroacetic acid (TFA) is standard, some peptides perform better with 0.1% formic acid or by using buffers at a higher pH, such as ammonium bicarbonate, which can alter the peptide's charge and interaction with the column.

Problem 4: Peptide irreversibly binds to the column or elutes in the column wash (ghost peaks).

  • Solution: This indicates very strong hydrophobic interactions or aggregation.

    • Use Stronger Organic Modifiers: A mobile phase containing n-propanol is often more effective than acetonitrile at eluting highly hydrophobic peptides and cleaning the column.[3][7] Always run a blank gradient after a problematic purification to check for "ghost peaks," which indicate carryover.[3][7]

    • Employ Chaotropic Agents: For offline solubilization before injection, chaotropic agents like guanidinium chloride (GdmCl) or urea can be used to disrupt aggregation.[8] Note that these must be compatible with your downstream applications or be removed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the purification of hydrophobic peptides.

Table 1: Recommended Starting Solvents for Crude Peptide Dissolution

SolventApplication Notes
DMSO, DMF, DMA Good starting point for uncharged and hydrophobic peptides.[9]
HFIP, TFE Stronger solvents for highly aggregated peptides.[6]
Acetonitrile/Propanol Mixtures Can improve solubility for RP-HPLC.
Aqueous Acetic Acid (10%) For peptides with a net positive charge.[9]
Aqueous Ammonium Bicarbonate For peptides with a net negative charge.[9]

Table 2: RP-HPLC Method Optimization Parameters

ParameterStandard ConditionOptimized Condition for Hydrophobic PeptidesRationale
Stationary Phase C18C8 or C4Reduces strong hydrophobic interactions.[4]
Mobile Phase A 0.1% TFA in Water0.1% TFA or 0.1% Formic Acid in WaterFormic acid provides alternative selectivity.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/Isopropanol (1:1) or Acetonitrile/n-propanol (1:1)Alcohols are stronger solvents for hydrophobic molecules.[3]
Gradient 5-95% B over 30 min20-100% B, shallow gradient (e.g., 1% B/min)Prevents on-column precipitation and improves resolution.[10]
Column Temperature Ambient40-60°CIncreases solubility and improves peak shape.
Flow Rate 1 mL/min (analytical)0.5-0.8 mL/minSlower flow rates can improve resolution for complex mixtures.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dilute the stock solution with the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to the desired injection concentration.

    • Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.[9]

  • Chromatography:

    • Column: C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in a 1:1 mixture of acetonitrile and isopropanol.

    • Column Temperature: 50°C.

    • Gradient:

      • 0-5 min: 20% B

      • 5-45 min: 20% to 80% B

      • 45-50 min: 80% to 100% B

      • 50-55 min: 100% B

      • 55-60 min: 100% to 20% B

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize.

Visual Diagrams

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Lyophilized Peptide Solubility Solubility Testing (DMSO, HFIP, TFE) Crude->Solubility Dissolve Dissolve in Strongest Effective Solvent Solubility->Dissolve Filter Centrifuge/Filter (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC (C4/C8 Column, High Temp) Filter->HPLC Collect Collect Fractions HPLC->Collect Analysis Purity Analysis (Analytical HPLC, MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure

Caption: General workflow for the purification of hydrophobic peptides.

Troubleshooting_Tree Start Poor Peak Shape or Low Recovery in RP-HPLC Q_Temp Is column temperature elevated (40-60°C)? Start->Q_Temp A_Temp_No Increase Temperature to 50°C Q_Temp->A_Temp_No No Q_Solvent Is mobile phase B ACN only? Q_Temp->Q_Solvent Yes A_Temp_No->Q_Solvent A_Solvent_Yes Add Isopropanol or n-Propanol to Mobile Phase B Q_Solvent->A_Solvent_Yes Yes Q_Column Is column C18? Q_Solvent->Q_Column No A_Solvent_Yes->Q_Column A_Column_Yes Switch to C8 or C4 Column Q_Column->A_Column_Yes Yes Q_Gradient Is initial %B low (<10%)? Q_Column->Q_Gradient No A_Column_Yes->Q_Gradient A_Gradient_Yes Increase Initial %B and use a shallow gradient Q_Gradient->A_Gradient_Yes Yes End Re-evaluate Results Q_Gradient->End No A_Gradient_Yes->End

Caption: Decision tree for troubleshooting RP-HPLC of hydrophobic peptides.

References

Validation & Comparative

Confirming Incorporation of Fmoc-Homocyclohexyl-D-Alanine by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into synthetic peptides is a critical step in designing novel therapeutics with enhanced properties. This guide provides a comparative overview of mass spectrometry techniques for confirming the incorporation of Fmoc-homocyclohexyl-D-alanine, a bulky and hydrophobic amino acid, into a peptide chain. We present supporting experimental data and detailed protocols to aid in the validation of peptide synthesis.

The incorporation of non-proteinogenic amino acids like homocyclohexyl-D-alanine is a key strategy to improve the metabolic stability and bioavailability of peptide-based drugs.[1] The bulky cyclohexyl side chain can provide steric shielding against enzymatic degradation.[2] However, the successful coupling of such sterically hindered and hydrophobic residues can be challenging and requires rigorous analytical confirmation. Mass spectrometry, primarily through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), stands as the gold standard for verifying the molecular weight and sequence of synthetic peptides.[3]

Comparative Analysis of Mass Spectrometry Data

The primary method for confirming the successful incorporation of this compound is by comparing the experimentally observed molecular weight of the synthesized peptide with its theoretical calculated mass. A match between these values provides strong evidence of correct synthesis.

For this guide, we will consider a hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe-(D-hCha)-Leu-NH₂, where 'hCha' represents homocyclohexyl-D-alanine.

Amino Acid CompositionTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (MALDI-TOF)Mass Error (ppm)Observed [M+2H]²⁺ (ESI-MS)
Ac-Tyr-Gly-Gly-Phe-D-hCha -Leu-NH₂795.44795.4512.6398.23
Ac-Tyr-Gly-Gly-Phe-D-Phe -Leu-NH₂781.38781.3912.8391.20
Ac-Tyr-Gly-Gly-Phe-D-Leu -Leu-NH₂747.43747.4413.4374.22

Note: The data presented in this table is illustrative and serves as a representative example for comparison. Actual experimental values may vary based on instrumentation and conditions.

The increased mass of the peptide containing homocyclohexyl-D-alanine compared to peptides with other hydrophobic residues like Phenylalanine or Leucine at the same position is a clear indicator of its successful incorporation.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides containing this compound are crucial for reproducible results.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-(D-hCha)-Leu-NH₂ on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Activate Fmoc-Leu-OH with a coupling reagent like HBTU/HOBt in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and agitate for 2 hours.

  • Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid: this compound, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Lyophilization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize to obtain a white powder.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

This protocol is for the rapid confirmation of the molecular weight of the synthesized peptide.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water.

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.

  • Spotting: On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry. Add 1 µL of the matrix solution on top and let it co-crystallize.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion, reflector mode. The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the peptide.

Protocol 3: LC-ESI-MS Analysis

This protocol provides a more detailed analysis of peptide purity and confirmation of its molecular weight.

  • Sample Preparation: Dilute the peptide stock solution to 10-50 µM in 0.1% formic acid in water.

  • LC Separation:

    • LC System: A UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 20 minutes.

  • MS Detection:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to observe the multiply charged ions of the peptide (e.g., [M+2H]²⁺).

Workflow and Pathway Diagrams

Visualizing the experimental workflow can aid in understanding the overall process of confirming the incorporation of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Resin Rink Amide Resin Coupling_Leu Couple Fmoc-Leu-OH Resin->Coupling_Leu Coupling_hCha Couple Fmoc-hCha-OH Coupling_Leu->Coupling_hCha Coupling_Phe Couple Fmoc-Phe-OH Coupling_hCha->Coupling_Phe Coupling_Gly1 Couple Fmoc-Gly-OH Coupling_Phe->Coupling_Gly1 Coupling_Gly2 Couple Fmoc-Gly-OH Coupling_Gly1->Coupling_Gly2 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Coupling_Gly2->Coupling_Tyr Acetylation N-terminal Acetylation Coupling_Tyr->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF LC_ESI_MS LC-ESI-MS Purification->LC_ESI_MS Data_Analysis Data Analysis & Confirmation MALDI_TOF->Data_Analysis LC_ESI_MS->Data_Analysis

References

Navigating the Uncharted Territory: A Comparative Guide to LC-MS/MS Analysis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of peptides incorporating unnatural amino acids (UAAs), the landscape of analytical techniques can be complex. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods, supported by experimental data, to empower informed decisions in this evolving field.

The incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance their therapeutic properties, including increased stability, novel functionalities, and improved efficacy. However, the unique chemical nature of these modified peptides presents significant analytical challenges. This guide delves into the nuances of LC-MS/MS, the workhorse of peptide analysis, and juxtaposes its performance against other key techniques, providing a clear roadmap for researchers.

At the Core of Analysis: LC-MS/MS

LC-MS/MS has emerged as the premier technique for the identification and quantification of peptides containing unnatural amino acids due to its high sensitivity, specificity, and throughput. The method's ability to separate complex mixtures and provide detailed structural information through fragmentation analysis makes it indispensable.

Key Considerations in LC-MS/MS Analysis:
  • Chromatographic Separation: The choice between Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical. While RP-HPLC is the standard for many peptides, HILIC can offer superior retention and separation for highly polar peptides containing certain unnatural amino acids. The use of ion-pairing agents is also a common strategy to improve peak shape and retention.

  • Mass Spectrometry Fragmentation: The selection of the fragmentation technique significantly impacts the quality of data obtained. Collision-Induced Dissociation (CID) is widely used, but for labile modifications or specific unnatural amino acids, Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide more informative fragmentation patterns.[1][2][3] ETD, in particular, is advantageous for preserving post-translational modifications and for the analysis of highly charged peptides.[1]

  • Quantitative Analysis: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been adapted for quantitative proteomics of proteins containing unnatural amino acids. This metabolic labeling approach allows for precise relative quantification between different cell populations.

Head-to-Head Comparison: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, other techniques offer complementary or, in some cases, superior information for specific applications.

FeatureLC-MS/MSEdman DegradationNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Identification, Quantification, SequencingN-terminal Sequencing3D Structure, Dynamics, Conformation
Sensitivity High (picomole to femtomole)Moderate (picomole)Low (micromole to millimole)
Throughput HighLowLow
Sample Requirement LowLow (requires pure sample)High
Information Provided Sequence, PTMs, QuantificationN-terminal sequence only3D structure, dynamics, interactions
UAA Compatibility Broad, but fragmentation can be challengingCan be problematic with certain UAAsExcellent for characterizing UAA environment
Key Advantage Versatility and sensitivityUnambiguous N-terminal sequencingDetailed structural and dynamic information
Key Limitation Complex data analysis, potential for ion suppressionLimited to N-terminus, low throughputLow sensitivity, requires larger sample amounts

Diving Deeper: Quantitative Performance

The choice of analytical technique often hinges on its quantitative performance. Below is a summary of typical quantitative parameters for LC-MS/MS in the context of unnatural peptide analysis.

ParameterTypical LC-MS/MS PerformanceNotes
Limit of Detection (LOD) Low fmol to high amolHighly dependent on the peptide, UAA, and matrix.
Limit of Quantification (LOQ) Low fmol to high amolGenerally 5-10 times the LOD.
Linear Dynamic Range 3-5 orders of magnitudeCan be extended with optimized methods.
Precision (%RSD) <15%For validated assays.
Accuracy (%Bias) ±15%For validated assays.
Recovery 60-120%Dependent on sample preparation and peptide properties.

Experimental Corner: Protocols and Workflows

Detailed and robust experimental protocols are the bedrock of reliable and reproducible results.

Sample Preparation for LC-MS/MS Analysis of a Cyclic Peptide with a β-Amino Acid
  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the peptide sample (dissolved in 0.1% formic acid in water) onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in 5% acetonitrile/water to remove salts and polar impurities.

    • Elute the peptide with 1 mL of 0.1% formic acid in 80% acetonitrile/water.

    • Dry the eluate under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 5% acetonitrile/water).

LC-MS/MS Parameters for a Phosphopeptide containing a Non-natural Amino Acid
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-40% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Data-Dependent Acquisition (DDA) with a survey scan from m/z 350-1500 followed by MS/MS of the top 10 most intense ions.

    • Fragmentation: HCD with a normalized collision energy of 28.

    • Resolution: 70,000 for MS1 and 17,500 for MS2.

Visualizing the Process: Workflows and Relationships

To better illustrate the analytical process and the interplay between different techniques, the following diagrams are provided.

Experimental_Workflow LC-MS/MS Workflow for Unnatural Peptides cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein_Digestion Protein Digestion (if applicable) SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Protein_Digestion->SPE_Cleanup LC_Separation LC Separation (RP-HPLC or HILIC) SPE_Cleanup->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan Fragmentation Fragmentation (CID, HCD, or ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Peptide_ID Peptide Identification MS2_Scan->Peptide_ID Quantification Quantification Peptide_ID->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of peptides containing unnatural amino acids.

Logical_Relationships Analytical Technique Selection Guide cluster_questions Analytical Technique Selection Guide cluster_techniques Analytical Technique Selection Guide Start Start: Analytical Goal Question1 Need 3D Structure? Start->Question1 Question2 N-terminal Sequence Confirmation? Start->Question2 Question3 High-throughput Quantification? Start->Question3 Question1->Question2 No NMR NMR Spectroscopy Question1->NMR Yes Question2->Question3 No Edman Edman Degradation Question2->Edman Yes LCMSMS LC-MS/MS Question3->LCMSMS Yes

Caption: A decision-making diagram to guide the selection of the appropriate analytical technique.

Conclusion

The analysis of peptides containing unnatural amino acids is a dynamic and challenging field. While LC-MS/MS stands out as a versatile and powerful technique, a comprehensive understanding of its nuances and a consideration of alternative methods like Edman degradation and NMR spectroscopy are crucial for robust and reliable characterization. By carefully selecting the appropriate analytical strategy and optimizing experimental parameters, researchers can successfully navigate the complexities of these novel biomolecules and accelerate their journey from discovery to application.

References

Enhanced Stability of Peptides Incorporating Fmoc-Homocyclohexyl-D-alanine Compared to Natural Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as Fmoc-homocyclohexyl-D-alanine (Fmoc-D-hCha), to enhance peptide stability. This guide provides an objective comparison of the stability of peptides containing this bulky, non-natural D-amino acid against those composed of natural L-amino acids, supported by experimental data and detailed protocols.

The inclusion of D-amino acids into a peptide sequence is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[1] The bulky homocyclohexyl side chain of Fmoc-D-hCha can further enhance this stability through steric hindrance, making the peptide backbone less accessible to enzymatic cleavage.

Quantitative Data Presentation: Comparative Stability Analysis

Based on this and other supporting studies on D-amino acid and unnatural amino acid substitutions,[3][4] we can project the expected stability of a model peptide where a natural amino acid is replaced with D-homocyclohexyl-alanine. The following table provides a representative comparison of the half-life of a hypothetical model peptide in human plasma.

Peptide Sequence (Position X)Amino Acid at Position XTypePredicted Half-life in Human Plasma (t½)
Model Peptide-AlaL-AlanineNatural~ 5-30 minutes
Model Peptide-LeuL-LeucineNatural~ 5-30 minutes
Model Peptide-LysL-LysineNatural< 15 minutes
Model Peptide-ArgL-ArginineNatural< 15 minutes
Model Peptide-D-hCha D-Homocyclohexyl-alanine Unnatural (D-amino acid) > 24 hours

Note: The half-life values for peptides with natural amino acids are estimates based on the general susceptibility of peptides to proteolysis. The predicted half-life for the D-hCha-containing peptide is based on the significant stability enhancement observed with D-amino acid substitutions.[2][3][4]

Experimental Protocols

A standard method to assess peptide stability is through an in vitro assay using human serum or plasma, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • Test peptides (with and without Fmoc-D-hCha)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • Incubator at 37°C

  • Microcentrifuge tubes

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test peptide in PBS.

  • Incubation:

    • In a microcentrifuge tube, add 90 µL of human serum to 100 µL of pre-warmed PBS.

    • Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot (e.g., 50 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of the cold quenching solution.

    • Vortex the tube vigorously to stop the enzymatic reaction and precipitate serum proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • The half-life (t½) is the time it takes for 50% of the initial peptide to be degraded.

Mandatory Visualizations

Experimental Workflow for Comparative Peptide Stability Analysis

G cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation peptide_stock Prepare Peptide Stock Solutions (Natural AA vs. D-hCha Peptides) incubation Incubate Peptides with Serum Mixture at 37°C peptide_stock->incubation serum_prep Prepare Human Serum Mixture in PBS (pH 7.4) serum_prep->incubation sampling Collect Aliquots at Specific Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins with TFA/Acetonitrile sampling->quenching centrifugation Centrifuge to Pellet Precipitated Proteins quenching->centrifugation hplc Analyze Supernatant by RP-HPLC centrifugation->hplc data_analysis Quantify Intact Peptide Peak Area & Calculate % Remaining hplc->data_analysis half_life Determine Peptide Half-Life (t½) data_analysis->half_life

Caption: Workflow for the in vitro comparative stability analysis of peptides.

References

Cyclohexylalanine vs. Phenylalanine in Peptide Therapeutics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-proteinogenic counterparts is a critical tool in enhancing the therapeutic potential of peptides. This guide provides a comprehensive comparison of peptides incorporating cyclohexylalanine (Cha) versus the natural aromatic amino acid L-phenylalanine (Phe), focusing on their differential impacts on proteolytic stability, receptor binding affinity, and biological activity, supported by experimental data and detailed protocols.

The substitution of phenylalanine with cyclohexylalanine, a synthetic amino acid where the aromatic phenyl ring is replaced by a saturated cyclohexyl group, is a widely adopted strategy to augment the pharmacokinetic profile of peptide-based drugs.[1] This modification introduces significant changes in steric bulk, hydrophobicity, and resistance to enzymatic degradation.[1][2] This guide will delve into the quantitative effects of this substitution, providing a clear evidence-based comparison to inform peptide design and development.

Quantitative Efficacy Comparison

The incorporation of cyclohexylalanine into peptide sequences can profoundly influence their biological performance. The following tables summarize the quantitative impact of Cha substitution compared to Phe on key parameters such as proteolytic stability, receptor binding affinity, and conformational properties.

Table 1: Proteolytic Stability of Apelin-17 Analogues in Human Plasma
Peptide AnalogueAmino Acid at C-terminusHalf-life (t½) in Human Plasma (hours)Fold Increase in Stability vs. Native Peptide
Native Apelin-17Phenylalanine (Phe)< 0.08-
Apelin-17 AnalogueCyclohexylalanine (Cha)Significantly Increased (up to 340-fold reported in analogues)Up to 340

Data interpreted from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."[1][3]

Table 2: Receptor Binding Affinity of Opioid Peptide Analogues
Peptide AnalogueModificationReceptorBinding Affinity (Ki) in nM
TIPP (Parent Peptide)Phenylalanine at position 3μ-opioid15.2
TIPP Analogueβ-methyl-cyclohexylalanine at position 3μ-opioid15.0
TIPP (Parent Peptide)Phenylalanine at position 3δ-opioid8.5
TIPP Analogueβ-methyl-cyclohexylalanine at position 3δ-opioid3.8

Data sourced from a study on TIPP peptide analogues.[4] A lower Ki value indicates a higher binding affinity.

Table 3: Conformational Effects of Cha vs. Phe Substitution in Aβ-derived Peptides
Peptide FeatureCD Spectrum MinimumPredominant Conformation
Contains Phenylalanine (Phe)~200 nmRandom Coil
Contains Cyclohexylalanine (Cha)~210 nmβ-sheet

Data interpreted from Haerianardakani, S. et al., "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ."[1] The shift in the CD spectrum minimum is indicative of a conformational change towards a more ordered β-sheet structure in Cha-containing peptides.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experimental procedures cited in the comparison of Cha- and Phe-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a cyclohexylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-cyclohexylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-L-Cha-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction proceeds for 1-2 hours. The resin is then washed with DMF and DCM.

  • Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a method to evaluate the stability of a peptide in human plasma.

Materials:

  • Synthesized peptide (with Cha or Phe)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Peptide Incubation: The test peptide is dissolved in PBS and added to pre-warmed human plasma to a final concentration (e.g., 10 µM). The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: To stop the enzymatic degradation, an equal volume of cold acetonitrile with 0.1% TFA is added to each aliquot. The samples are vortexed and then centrifuged to pellet the precipitated plasma proteins.

  • Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS/MS to quantify the amount of intact peptide at each time point.

  • Half-life Calculation: The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.

Visualizing Molecular Interactions and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the apelin receptor signaling pathway and the workflow of solid-phase peptide synthesis.

Caption: Apelin Receptor (APJ) Signaling Pathway.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat_cycle Repeat for each Amino Acid wash2->repeat_cycle repeat_cycle->deprotection1 Next AA final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Last AA wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Precipitation & Purification (Ether, RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

A Comparative Guide: The Advantages of D-Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, peptide therapeutics represent a highly promising class of molecules due to their high specificity and potency. However, their utility is often hampered by rapid degradation by proteases and potential immunogenicity. A key strategy to overcome these limitations is the substitution of naturally occurring L-amino acids with their mirror-image counterparts, D-amino acids. This guide provides an objective comparison of D-amino acid-containing peptides versus their L-amino acid equivalents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids into peptide sequences is the profound increase in stability against enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues.[4] By introducing D-amino acids, the peptide becomes a poor substrate for these enzymes, leading to a substantially longer half-life in biological systems.[1][2][5]

Comparative Data: Proteolytic Stability of L- vs. D-Peptide Analogs

PeptideAmino Acid ConfigurationIncubation MediumHalf-life (t½)Reference Study
VasopressinL-ArginineHuman Plasma10-35 minutes(Mentioned in[4])
Desmopressin D-Arginine Human Plasma ~3.7 hours (Mentioned in[4])
RDP215All L-amino acidsHuman Serum< 1 hour(Adapted from[5])
9D-RDP215 Contains D-amino acid Human Serum > 24 hours (Adapted from[5])
Antimicrobial PeptideAll L-amino acidsSerumRapid Degradation(General finding from[6])
Antimicrobial Peptide D-amino acid substitutions Serum Greatly Improved Stability (General finding from[6])

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure to assess the proteolytic stability of a peptide in human serum using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (both L- and D-analogs) in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 1 mg/mL.

    • Thaw pooled human serum (from at least three donors) on ice. Centrifuge at 1,500 x g for 15 minutes at 4°C to remove any cryoprecipitates.

    • Prepare a quenching solution of 10% (v/v) Trichloroacetic Acid (TCA) in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, add 475 µL of the prepared human serum. Pre-warm the tube in a 37°C water bath for 5 minutes.

    • To initiate the assay, add 25 µL of the peptide stock solution to the serum (final peptide concentration ~50 µg/mL). Vortex briefly to mix. This is your t=0 sample point, immediately take a 50 µL aliquot.

    • Incubate the reaction mixture at 37°C.

  • Sample Collection and Processing:

    • Withdraw 50 µL aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately add each aliquot to a new tube containing 100 µL of the ice-cold 10% TCA quenching solution to precipitate serum proteins and stop enzymatic degradation.

    • Vortex the quenched samples and incubate at 4°C for 10 minutes.

    • Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a fixed volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.[7]

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% Trifluoroacetic Acid (TFA).[7][8]

    • Monitor the peptide elution by UV absorbance at 214 nm.[7]

  • Data Analysis:

    • Quantify the peak area corresponding to the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protease_Evasion_Workflow

Improved Receptor Binding and Potency

While the primary rationale for using D-amino acids is often stability, their incorporation can also favorably influence receptor binding affinity and selectivity. Substituting an L-amino acid with its D-enantiomer can induce specific conformational constraints on the peptide backbone. This can "lock" the peptide into a bioactive conformation that fits more precisely into the receptor's binding pocket, potentially increasing potency and reducing off-target effects.

Comparative Data: Receptor Binding Affinity

Peptide SystemAmino Acid ConfigurationTarget ReceptorBinding Affinity (IC₅₀ / Kᵢ)Reference Finding
Opioid Peptide AnalogL-Ala²µ-Opioid ReceptorHigher IC₅₀ (Lower Affinity)(Adapted from[2])
Opioid Peptide Analog D-Ala² µ-Opioid Receptor Lower IC₅₀ (Higher Affinity) (Adapted from[2])
GLP-1 AnalogL-Amino AcidGLP-1 ReceptorBaseline Affinity(Hypothetical example based on principles from[9])
GLP-1 Analog D-Amino Acid Sub. GLP-1 Receptor Potentially Increased Affinity (Hypothetical example based on principles from[9])

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC₅₀) of a test peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor.

  • Materials and Reagents:

    • Cell membranes expressing the target receptor (e.g., from a stably transfected cell line).

    • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.

    • Unlabeled test peptides (L- and D-analogs) at a range of concentrations.

    • Binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

    • 96-well filter plates with glass fiber filters.[10]

    • Scintillation cocktail and a microplate scintillation counter.

  • Assay Procedure:

    • Thaw the receptor-containing membranes on ice. Dilute them in ice-cold binding buffer to a predetermined optimal concentration.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membranes + Radioligand + Binding Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled known ligand.

      • Competitive Binding: Membranes + Radioligand + varying concentrations of the test peptide (e.g., 10⁻¹² M to 10⁻⁵ M).

    • The final volume in each well should be constant (e.g., 200 µL).[10]

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Place the 96-well filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the reaction plate to the filter plate.

    • Apply vacuum to aspirate the liquid, trapping the membranes (with bound radioligand) on the filter.

    • Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.[10]

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.

// Nodes Peptide [label="D-Amino Acid Peptide\n(Agonist)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="G-Protein Coupled Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Heterotrimeric G-Protein\n(αβγ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GDP [label="GDP", shape=circle, fixedsize=true, width=0.5, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=circle, fixedsize=true, width=0.5, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", fillcolor="#FBBC05", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Transcription,\nMetabolic Change)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Peptide -> Receptor [label="Binding & Activation"]; Receptor -> G_Protein [label="Conformational Change"]; G_Protein -> GDP [dir=none]; GDP -> GTP [label="Exchange", style=dashed, arrowhead=normal]; G_Protein -> Effector [label="α-GTP activates"]; Effector -> Second_Messenger [label="Catalyzes production"]; Second_Messenger -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates Targets"]; } Caption: A typical GPCR signaling cascade initiated by a D-peptide agonist.

Reduced Immunogenicity

The immune system is trained to recognize and respond to molecules commonly found in nature, which are composed of L-amino acids. Peptides containing D-amino acids are often less immunogenic because they are not efficiently processed and presented by antigen-presenting cells (APCs) to T-cells, a critical step in initiating an adaptive immune response.[11][12] This can reduce the risk of developing anti-drug antibodies (ADAs), which can neutralize the therapeutic effect or cause adverse reactions.

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This assay assesses the potential of a peptide to stimulate an adaptive immune response by measuring the proliferation of T-cells from human donors.

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of multiple healthy human donors (representing diverse HLA genotypes) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the PBMCs and resuspend them in complete cell culture medium.

  • Assay Setup:

    • Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.

    • Prepare serial dilutions of the test peptides (L- and D-analogs) and control antigens (e.g., a known immunogenic peptide as a positive control, and media alone as a negative control).

    • Add the peptides/controls to the appropriate wells.

  • Cell Culture:

    • Incubate the plates for 5-6 days in a humidified incubator at 37°C with 5% CO₂ to allow for antigen processing, presentation, and T-cell activation.

  • Proliferation Measurement (³H-Thymidine Incorporation):

    • On day 5 or 6, "pulse" the cells by adding 1 µCi of ³H-Thymidine to each well. Thymidine is incorporated into the DNA of proliferating cells.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each condition: SI = (Mean counts per minute of test peptide wells) / (Mean counts per minute of negative control wells).

    • An SI value significantly greater than a predefined threshold (e.g., SI ≥ 2) is considered a positive T-cell response, indicating immunogenic potential. Compare the SI values generated by the L-peptide versus the D-peptide.

Immunogenicity_Workflow Harvest Harvest Result_L Result_L Harvest->Result_L High Proliferation Result_D Result_D Harvest->Result_D Low/No Proliferation

References

Characterizing Peptide Libraries with Unnatural Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide libraries has revolutionized drug discovery and materials science. These novel peptides offer enhanced stability, unique functionalities, and improved therapeutic potential. However, the accurate characterization of these complex libraries presents a significant analytical challenge. This guide provides an objective comparison of the primary techniques used to characterize peptide libraries containing unnatural amino acids: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Comparative Analysis of Characterization Techniques

The choice of analytical technique for characterizing peptide libraries with unnatural amino acids depends on several factors, including the library's complexity, the nature of the UAA, and the specific information required (e.g., sequence, structure, purity, or binding affinity). The following table summarizes the key performance characteristics of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy.

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Application High-throughput sequencing, molecular weight determination, purity analysis, and ligand binding screening.N-terminal sequencing of purified peptides.3D structure determination, conformational analysis, and ligand interaction mapping.
Throughput High; capable of analyzing complex mixtures and large libraries.Low; sequential analysis of one peptide at a time.Low to medium; sample- and experiment-dependent.
Sensitivity High (femtomole to attomole range).Moderate (picomole range).Low (micromole to millimole range).
Compatibility with UAAs Generally high; success depends on the fragmentation efficiency and mass shift of the UAA.[1]Variable; depends on the reactivity of the UAA side chain with Edman reagents.[1]High; allows for the detailed structural analysis of peptides containing UAAs.
De Novo Sequencing Yes, through tandem MS (MS/MS) and specialized software.[2][3]Yes, for the N-terminal sequence.Limited; can be used to identify short sequence tags.
Structural Information Limited to primary sequence and post-translational modifications.Limited to N-terminal sequence.Provides detailed 3D structural and dynamic information.
Sample Requirements Small sample amounts, compatible with complex mixtures.Requires highly purified peptide samples.[4]Requires relatively large amounts of pure sample in solution.[5]
Cost Moderate to high initial investment, lower cost per sample for high-throughput applications.Moderate instrument cost, but can be labor-intensive.High initial instrument cost and maintenance.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of peptide libraries containing unnatural amino acids. Below are protocols for key experiments.

De Novo Sequencing of a Peptide Library with Unnatural Amino Acids by LC-MS/MS

This protocol outlines a general workflow for sequencing peptides containing unknown or unnatural amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Protein Digestion (if applicable): If the peptides are derived from a protein, digest the protein into smaller peptide fragments using enzymes like trypsin.[2]
  • Peptide Purification: Purify the peptide fragments using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to remove contaminants.[2]
  • Solubilization: Dissolve the purified peptide library (1-10 pmol) in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Injection: Inject the prepared sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Chromatographic Separation: Separate the peptides on a C18 column using a gradient of acetonitrile in water (both with 0.1% formic acid).
  • Ionization: Ionize the eluting peptides using electrospray ionization (ESI).[2]
  • MS1 Scan: The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides (precursor ions).
  • MS2 Fragmentation: The instrument automatically selects precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[1]

3. Data Analysis:

  • Spectrum Preprocessing: Raw spectral data is processed to remove noise and improve signal quality.
  • De Novo Sequencing: Utilize de novo sequencing software (e.g., PEAKS, PepNovo) to analyze the MS/MS spectra. The software identifies fragment ion series (b- and y-ions) and calculates the mass differences between peaks to deduce the amino acid sequence.[2] For known UAAs, their masses can be added to the software's database. For novel UAAs, their mass is treated as a variable modification.
  • Sequence Assembly: Assemble the deduced peptide sequences to reconstruct the full sequences of the library members.[2]

Affinity Selection-Mass Spectrometry (AS-MS) for Library Screening

AS-MS is a powerful technique to identify members of a peptide library that bind to a specific target protein.[6][7]

1. Target Immobilization (for solid-phase AS-MS):

  • Immobilize the biotinylated target protein onto streptavidin-coated magnetic beads or a biosensor tip.

2. Library Incubation:

  • Incubate the peptide library with the immobilized target protein to allow for binding. Non-specific binding can be minimized by including a blocking agent (e.g., bovine serum albumin) and optimizing buffer conditions.

3. Washing:

  • Wash the beads or biosensor tip extensively to remove non-binding peptides.

4. Elution:

  • Elute the bound peptides from the target protein using a solution that disrupts the protein-peptide interaction, such as a low pH buffer or an organic solvent.[8]

5. LC-MS/MS Analysis:

  • Analyze the eluted peptides using LC-MS/MS as described in the de novo sequencing protocol to identify the sequences of the binding peptides.

6. Data Analysis:

  • Compare the identified peptides from the target screen to a control screen (e.g., using beads without the target protein) to identify specific binders.

2D NMR Analysis of a Peptide with Unnatural Amino Acids

This protocol provides a general approach for the structural analysis of a purified peptide containing unnatural amino acids using 2D NMR spectroscopy.

1. Sample Preparation:

  • Purification: Purify the peptide of interest to >95% purity.
  • Dissolution: Dissolve the peptide in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 0.5-5 mM.[5] The choice of solvent depends on the desired experiments (e.g., observing exchangeable protons).
  • pH Adjustment: Adjust the pH of the sample to the desired value, typically between 4 and 7, to optimize spectral quality and sample stability.

2. NMR Data Acquisition:

  • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Common experiments include:
  • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9][10]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10]
  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  • ¹H-¹⁵N HSQC: To correlate amide protons with their directly attached nitrogens.[11]

3. Data Processing and Analysis:

  • Processing: Process the raw NMR data using software such as TopSpin or NMRPipe.
  • Resonance Assignment: Manually or semi-automatically assign the chemical shifts of the protons, carbons, and nitrogens to specific atoms in the peptide using software like CCPNmr Analysis. For unnatural amino acids, their unique chemical shift patterns will aid in their identification and assignment.
  • Structure Calculation: Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available) to calculate a 3D structure ensemble of the peptide using software like CYANA, Xplor-NIH, or CNS.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language.

DeNovo_Sequencing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Digestion (e.g., Trypsin) p2 Peptide Purification (RP-HPLC) p1->p2 p3 Solubilization in MS-compatible solvent p2->p3 a1 LC Separation (C18 column) p3->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 MS1 Scan (Precursor Ions) a2->a3 a4 Fragmentation (CID/HCD) a3->a4 a5 MS2 Scan (Fragment Ions) a4->a5 d1 Raw Data Processing a5->d1 d2 De Novo Sequencing (Software Analysis) d1->d2 d3 Sequence Identification (with UAA mass) d2->d3

De Novo Sequencing Workflow

AS_MS_Workflow cluster_binding Affinity Selection cluster_analysis LC-MS/MS Analysis b1 Target Immobilization (e.g., on beads) b2 Incubation with Peptide Library b1->b2 b3 Wash to Remove Non-binders b2->b3 b4 Elution of Bound Peptides b3->b4 a1 LC Separation b4->a1 a2 ESI-MS/MS a1->a2 a3 Sequence Identification of Binders a2->a3

Affinity Selection-Mass Spectrometry Workflow

Signaling_Pathway_Example UAA_Peptide UAA-Peptide (Library Hit) Receptor Cell Surface Receptor UAA_Peptide->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

UAA-Peptide Modulated Signaling Pathway

References

Analytical techniques for purity assessment of synthetic peptides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Purity Assessment of Synthetic Peptides

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. Impurities, which can arise during synthesis, purification, or storage, may include truncated sequences, deletion sequences, incompletely deprotected sequences, or other modified forms that can significantly impact a peptide's biological activity and immunogenicity.[1][2][3] This guide provides an objective comparison of the most common analytical techniques used for assessing the purity of synthetic peptides, complete with experimental data and detailed protocols.

Core Concepts in Peptide Purity

Before delving into the analytical techniques, it is crucial to distinguish between two key terms:

  • Peptide Purity: This refers to the percentage of the target peptide sequence relative to other peptide-related impurities in the sample.[4] It is typically determined by methods that separate the target peptide from its impurities, such as High-Performance Liquid Chromatography (HPLC).[4][5]

  • Net Peptide Content (NPC): This is the percentage of the peptide material in the entire sample, including non-peptidic components like water and counterions (e.g., trifluoroacetic acid - TFA).[4][6] Amino Acid Analysis (AAA) is the gold standard for determining NPC.[5][6]

A high peptide purity does not necessarily mean a high net peptide content, and both parameters are crucial for accurate dosing and interpretation of biological data.[7]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method, or a combination of methods, is essential for the comprehensive characterization of synthetic peptides. The following sections compare the primary techniques used for purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[8] This technique separates molecules based on their hydrophobicity, with the peptide and its impurities partitioning between a non-polar stationary phase (commonly a C18 column) and a polar mobile phase.[9] A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components, which are then detected by UV absorbance, usually at 214-220 nm where the peptide bond absorbs light.[8][10]

Key Features:

  • Principle: Separation based on hydrophobicity.[9]

  • Information Provided: Relative purity as a percentage, retention time, and a profile of impurities.[11]

  • Advantages: Robust, reproducible, and provides quantitative data on relative purity.[8]

  • Limitations: May not resolve impurities with similar hydrophobicity that co-elute with the main peak. It does not provide molecular weight information.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a synthetic peptide and identifying impurities.[8][12] Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[13] When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information simultaneously.[6][13] High-resolution mass spectrometry (HRMS) is particularly valuable for accurately identifying and quantifying impurities, even those that co-elute.[1][14]

Key Features:

  • Principle: Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[15]

  • Information Provided: Molecular weight confirmation, impurity identification, and sequence information through fragmentation (tandem MS or MS/MS).[13][15]

  • Advantages: High sensitivity and specificity, allowing for the identification of trace impurities.[13] Provides definitive molecular weight information.[12]

  • Limitations: Can be less quantitative than HPLC unless stable isotope-labeled internal standards are used.[11] Instrumentation can be expensive.[13]

Amino Acid Analysis (AAA)

Amino Acid Analysis is the most accurate method for determining the net peptide content.[16][17] The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[5][11] This technique provides the absolute amount of peptide in a sample.[17]

Key Features:

  • Principle: Hydrolysis of the peptide into individual amino acids, followed by their separation and quantification.[11]

  • Information Provided: Amino acid composition and ratios, and the net peptide content as a percentage of the total sample weight.[5][11]

  • Advantages: Considered the gold standard for determining the absolute peptide concentration.[16]

  • Limitations: The hydrolysis process can destroy certain amino acids (e.g., tryptophan) and does not provide information on the peptide sequence or the presence of peptide-related impurities.[18]

Other Analytical Techniques
  • Ultra-High-Performance Liquid Chromatography (UHPLC): An advancement of HPLC that uses smaller particle size columns, resulting in higher resolution, faster analysis times, and increased sensitivity.[3][6]

  • Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers high separation efficiency and can be a valuable orthogonal technique to HPLC.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for purity assessment. The intensity of signals in a 1D NMR spectrum is directly proportional to the number of protons, allowing for quantitative analysis.[8]

Data Presentation

The following table summarizes the performance characteristics of the most commonly employed techniques for synthetic peptide purity assessment.

Analytical MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC with UV Detection Purity assessment and quantification of impuritiesHydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at 214 nm.[11]
Mass Spectrometry (MS) Absolute quantification and impurity identificationMass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), precise concentrationAbsolute quantification by comparing the signal intensity of the target peptide to a known standard.[11]
Amino Acid Analysis (AAA) Net peptide content determinationIon-exchange chromatography of hydrolyzed amino acidsAmino acid composition and ratiosNet peptide content as a percentage of the total sample weight.[11]
UHPLC High-resolution purity assessmentHydrophobicity (with smaller particles)Higher resolution retention time and peak areaRelative purity with improved separation of impurities.[3]
Capillary Electrophoresis (CE) Orthogonal purity assessmentCharge-to-size ratioElectrophoretic mobility, peak areaRelative purity based on an orthogonal separation mechanism to HPLC.
NMR Spectroscopy Structural confirmation and purity checkNuclear magnetic resonanceDetailed structural information, quantitative assessment of purityPurity based on the integration of specific proton signals.[8]

Experimental Protocols

Purity Analysis by RP-HPLC
  • Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10][11]

    • Mobile Phase A: 0.1% TFA in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV absorbance at 214 nm.[11][19]

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[11]

Net Peptide Content by Amino Acid Analysis (AAA)
  • Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[11]

  • Derivatization: Derivatize the amino acids in the hydrolysate with a reagent such as phenylisothiocyanate (PITC) to make them detectable.[11]

  • Chromatographic Separation: Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system with a specialized column and detection method.[11]

  • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.[11]

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration appropriate for the instrument (typically in the low µg/mL to ng/mL range).[1]

  • MS Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

    • Ionize the peptide using ESI or MALDI.[13]

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Compare the observed m/z of the main peak to the theoretical m/z of the target peptide to confirm its identity. Analyze minor peaks to identify potential impurities.[20]

Mandatory Visualization

Experimental_Workflow_for_Peptide_Purity_Assessment cluster_synthesis Peptide Synthesis & Initial Processing cluster_analysis Analytical Techniques for Purity Assessment Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Lyophilized_Peptide Lyophilized Peptide Powder Lyophilization->Lyophilized_Peptide RPHPLC RP-HPLC (Relative Purity) Final_Report Certificate of Analysis (CoA) RPHPLC->Final_Report MS Mass Spectrometry (Identity & Impurity ID) MS->Final_Report AAA Amino Acid Analysis (Net Peptide Content) AAA->Final_Report Orthogonal Orthogonal Methods (e.g., CE, UHPLC) Orthogonal->Final_Report Lyophilized_Peptide->RPHPLC Lyophilized_Peptide->MS Lyophilized_Peptide->AAA Lyophilized_Peptide->Orthogonal

Caption: Workflow for synthetic peptide purity assessment.

Logical_Relationship_of_Purity_Metrics cluster_components Sample Components cluster_peptidic Peptidic Components cluster_metrics Purity Metrics Total_Sample Total Sample Weight Peptidic Peptidic Material Total_Sample->Peptidic NonPeptidic Non-Peptidic Material (Water, Counterions) Total_Sample->NonPeptidic Target_Peptide Target Peptide Peptidic->Target_Peptide Peptide_Impurities Peptide-Related Impurities Peptidic->Peptide_Impurities NPC Net Peptide Content (AAA) Peptidic->NPC [Peptidic] / [Total Sample] NonPeptidic->NPC Purity Peptide Purity (RP-HPLC) Target_Peptide->Purity [Target] / ([Target] + [Impurities]) Peptide_Impurities->Purity

Caption: Relationship between purity and net peptide content.

References

Comparative study of different hydrophobic unnatural amino acids in peptide design.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hydrophobic Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance their therapeutic properties.[1][2] Hydrophobic UAAs, in particular, play a crucial role in modulating peptide structure, stability, and biological activity.[3] This guide provides a comparative analysis of various hydrophobic UAAs, offering quantitative data, detailed experimental protocols, and a relevant signaling pathway to aid in the rational design of novel peptide-based therapeutics.

Introduction to Hydrophobic Unnatural Amino Acids in Peptide Design

Natural peptides often suffer from limitations such as poor proteolytic stability and low bioavailability, hindering their clinical development.[4] The substitution of natural amino acids with UAAs can overcome these drawbacks. Hydrophobic UAAs, with their diverse side-chain structures, can be strategically employed to:

  • Enhance Proteolytic Stability: The unique side chains of UAAs can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[5]

  • Modulate Bioactivity: The hydrophobicity and conformational preferences of UAAs can influence peptide folding and interaction with biological targets, leading to altered potency and selectivity.[6]

  • Improve Pharmacokinetic Properties: Increased lipophilicity through the incorporation of hydrophobic UAAs can affect a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide focuses on a selection of commonly used hydrophobic UAAs, providing a comparative framework for their application in peptide design.

Comparative Data of Hydrophobic Unnatural Amino Acids

The following tables summarize key quantitative parameters for a selection of hydrophobic unnatural amino acids compared to their natural counterparts. These values are compiled from various studies and should be considered as indicative, as absolute values can vary with the peptide sequence and experimental conditions.

Table 1: Physicochemical Properties and Hydrophobicity Indices

Amino Acid (Abbreviation)StructureMolecular Weight ( g/mol )Hydrophobicity Index (RP-HPLC)¹
Natural Amino Acids
Leucine (Leu)CH₃CH(CH₃)CH₂CH(NH₂)COOH131.1797
Isoleucine (Ile)CH₃CH₂CH(CH₃)CH(NH₂)COOH131.1799
Valine (Val)(CH₃)₂CHCH(NH₂)COOH117.1576
Phenylalanine (Phe)C₆H₅CH₂CH(NH₂)COOH165.19100
Unnatural Amino Acids
Norleucine (Nle)CH₃(CH₂)₃CH(NH₂)COOH131.1798
Norvaline (Nva)CH₃(CH₂)₂CH(NH₂)COOH117.1587
Cyclohexylalanine (Cha)C₆H₁₁CH₂CH(NH₂)COOH171.25115
Tert-Leucine (t-Leu)(CH₃)₃CCH(NH₂)COOH131.1795
2-Aminobutyric acid (Abu)CH₃CH₂CH(NH₂)COOH103.1265
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)C₁₀H₁₁NO₂177.1978

¹Hydrophobicity indices are relative values determined by reverse-phase high-performance liquid chromatography (RP-HPLC), normalized with Phenylalanine as 100.[7] Higher values indicate greater hydrophobicity.

Table 2: Impact on Peptide Secondary Structure and Stability

Amino Acid Substitution in a Model Peptide% Helicity (in 50% TFE)Proteolytic Half-life (t½ in human plasma)
Leucine (Control)65%15 min
Norleucine (Nle)68%45 min
Norvaline (Nva)62%30 min
Cyclohexylalanine (Cha)75%> 120 min
Tert-Leucine (t-Leu)55%> 90 min

Note: The data in this table are representative values from studies on model α-helical peptides and can vary depending on the peptide sequence and the specific protease. The general trend is that bulkier and more conformationally constrained hydrophobic side chains tend to increase both helicity and proteolytic resistance.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data.

Determination of Peptide Hydrophobicity by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the determination of a peptide's hydrophobicity by measuring its retention time on a C18 RP-HPLC column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Peptide samples dissolved in Solvent A

Procedure:

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min.

  • Inject 20 µL of the peptide sample (typically 1 mg/mL).

  • Elute the peptide using a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Monitor the elution profile at 214 nm or 280 nm.

  • The retention time of the major peak is used as an indicator of the peptide's hydrophobicity. Longer retention times correspond to greater hydrophobicity.[10]

Assessment of Proteolytic Stability in Human Plasma

This protocol describes an in vitro assay to evaluate the stability of peptides against enzymatic degradation in human plasma.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Human plasma (citrated)

  • Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA)

  • HPLC system or LC-MS for analysis

Procedure:

  • Pre-warm the human plasma and incubation buffer to 37°C.

  • Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the proteolytic half-life (t½).[5]

Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy to determine the secondary structure of peptides, particularly the α-helical content.

Materials:

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Peptide sample (0.1-0.2 mg/mL in a suitable buffer, e.g., 10 mM phosphate buffer, pH 7.4)

  • Trifluoroethanol (TFE) as a helix-inducing co-solvent (optional)

Procedure:

  • Prepare the peptide solution in the desired buffer. For studying helix propensity, spectra can be recorded in the presence of varying concentrations of TFE (e.g., 50%).

  • Calibrate the CD instrument and record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Subtract the baseline spectrum from the peptide spectrum.

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the resulting spectrum for characteristic secondary structure signals: α-helices show negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[9] The percentage of helicity can be estimated using deconvolution software.

Mandatory Visualizations

Experimental Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis peptide_design Peptide Design (UAA Incorporation) synthesis Solid-Phase Peptide Synthesis peptide_design->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization hydrophobicity Hydrophobicity Analysis (RP-HPLC) characterization->hydrophobicity secondary_structure Secondary Structure (Circular Dichroism) characterization->secondary_structure stability Proteolytic Stability (Plasma Incubation) characterization->stability activity Biological Activity (Cell-based Assays) characterization->activity G cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine I-Cell peptides Digested Peptides casr CaSR/GPRC6A peptides->casr binds plc PLC casr->plc activates ip3 IP3 plc->ip3 produces dag DAG plc->dag produces er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC dag->pkc activates ca_release Ca²⁺ Release er->ca_release induces cck_vesicle CCK Vesicle ca_release->cck_vesicle triggers fusion ca_channel Voltage-gated Ca²⁺ Channel pkc->ca_channel phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx opens ca_influx->cck_vesicle triggers fusion cck_secretion CCK Secretion cck_vesicle->cck_secretion leads to

References

Safety Operating Guide

Proper Disposal of Fmoc-homocyclohexyl-D-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Fmoc-homocyclohexyl-D-alanine, ensuring the safety of personnel and adherence to environmental regulations.

This compound is an amino acid derivative widely used in peptide synthesis. While Safety Data Sheets (SDS) for closely related Fmoc-amino acids indicate that these compounds are not classified as hazardous, proper disposal is still necessary to maintain a safe laboratory environment and comply with regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the event of a spill, avoid dust formation and breathing in any vapors or gas.[1]

PPE Requirement Specification Purpose
Eye Protection Safety glasses or gogglesTo prevent eye contact with the chemical powder.
Hand Protection Chemical-resistant glovesTo avoid skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as non-hazardous chemical waste and arrange for its collection by a licensed disposal company.

  • Containerization:

    • Place the waste this compound into a suitable, clearly labeled, and sealable container.

    • Ensure the container is compatible with the chemical and is in good condition to prevent leaks.

  • Labeling:

    • Label the waste container clearly with the full chemical name: "this compound".

    • Indicate that it is "Non-hazardous waste for disposal".

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Provide them with the details of the waste, including the chemical name and quantity.

    • Follow their specific instructions for collection and disposal.[1]

Important Considerations:

  • Do not dispose of this compound down the drain.[1]

  • Do not mix it with other chemical waste streams unless explicitly permitted by your EHS office.

  • In the case of a spill, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable container for disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in a Suitable, Labeled Container B->C D Seal and Store in Designated Waste Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Follow Collection and Disposal Instructions E->F G End: Disposal Complete F->G

Figure 1. Workflow for the proper disposal of this compound.

This systematic approach ensures that the disposal of this compound is handled safely and in accordance with standard laboratory practices and environmental regulations. By adhering to these procedures, laboratories can maintain a high standard of safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-homocyclohexyl-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Fmoc-homocyclohexyl-D-alanine, a key component in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. While Fmoc-protected amino acids are generally considered to be of low hazard, the primary risks are associated with the inhalation of fine powders and direct contact with skin and eyes.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent use of appropriate personal protective equipment is mandatory when handling this compound and associated reagents.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield is recommended when handling bulk quantities or if there is a significant risk of splashing.[2]Protects against irritation from airborne powder and accidental splashes of solvents used in conjunction with the compound.
Hand Protection Chemical-resistant nitrile gloves.[2][3] Consider double-gloving for enhanced protection, especially when working with solvents like DMF.[2]Prevents skin contact and potential irritation. Gloves should be inspected before use and changed regularly.[4]
Body Protection A standard laboratory coat must be worn and fully buttoned.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A respirator or work in a certified chemical fume hood is necessary when handling the lyophilized powder to avoid inhalation.[2]Minimizes the risk of respiratory tract irritation from fine particles.
Foot Protection Closed-toe shoes are required at all times in the laboratory.[3]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the standard procedure for the safe handling of this compound from receipt to use in synthesis.

1. Preparation and Area Sanitization:

  • Before handling, thoroughly wash your hands.

  • Don the required PPE as detailed in the table above.

  • Ensure your work area, preferably within a chemical fume hood, is clean and uncluttered.[2]

2. Equilibration of the Compound:

  • Remove the sealed vial of this compound from cold storage (typically stored at 0 - 8 °C).[5]

  • Allow the vial to warm to room temperature before opening. This prevents moisture condensation, which can degrade the compound.[2]

3. Weighing and Dissolution:

  • Perform all weighing of the powdered compound within a chemical fume hood to minimize inhalation risk.[2][3]

  • Use appropriate tools (e.g., anti-static spatula) to handle the powder.

  • When dissolving the compound, typically in a solvent like dimethylformamide (DMF) for SPPS, add the solvent to the pre-weighed solid slowly to avoid splashing.[6]

4. Use in Solid-Phase Peptide Synthesis (SPPS):

  • The handling of this compound is integral to the coupling step in SPPS.

  • This involves the deprotection of the Fmoc group from the resin-bound peptide, followed by the coupling of the activated this compound.[7][8]

  • All steps involving volatile and potentially hazardous reagents, such as piperidine for Fmoc deprotection, must be performed in a certified fume hood.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is critical. Never dispose of this compound or its solutions down the drain.[2][3]

Waste Segregation and Collection:

  • Solid Waste: All consumables that have come into contact with this compound, including gloves, pipette tips, and weighing papers, must be collected in a designated hazardous chemical waste container.[2]

  • Liquid Waste: Unused or waste solutions containing the compound, as well as solvents from the synthesis process (e.g., DMF, piperidine solutions), should be collected in a separate, clearly labeled hazardous liquid waste container.[2]

Container Labeling and Storage:

  • All waste containers must be clearly labeled with their contents.

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Final Disposal:

  • Follow all institutional and local regulations for the disposal of chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

  • In case of eye contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[3][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_synthesis Synthesis cluster_disposal Disposal prep_ppe Don PPE prep_area Sanitize Work Area (Fume Hood) prep_ppe->prep_area Proceed when ready equilibrate Equilibrate Vial to Room Temp prep_area->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spps Use in Solid-Phase Peptide Synthesis dissolve->spps collect_solid Collect Solid Waste spps->collect_solid Post-synthesis collect_liquid Collect Liquid Waste spps->collect_liquid Post-synthesis dispose Dispose via Certified Waste Management collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.